Scirpusin B

Catalog No.
S542832
CAS No.
69297-49-0
M.F
C28H22O8
M. Wt
486.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scirpusin B

CAS Number

69297-49-0

Product Name

Scirpusin B

IUPAC Name

4-[(E)-2-[2-(3,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,2-diol

Molecular Formula

C28H22O8

Molecular Weight

486.5 g/mol

InChI

InChI=1S/C28H22O8/c29-18-9-17(10-19(30)12-18)27-26-15(3-1-14-2-5-21(32)23(34)7-14)8-20(31)13-25(26)36-28(27)16-4-6-22(33)24(35)11-16/h1-13,27-35H/b3-1+

InChI Key

MTYSFTYBAMMIGE-HNQUOIGGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Scirpusin B; Scirpusin-B;

Canonical SMILES

C1=CC(=C(C=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O

The exact mass of the compound Scirpusin B is 486.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 600679. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Scirpusin B NMR spectroscopy identification

Author: Smolecule Technical Support Team. Date: February 2026

Biological Context of Scirpusin B

The table below summarizes the known biological activities and sources of this compound from the search results. This context is important for understanding the compound's significance, but it does not provide the NMR data you requested.

Property Description
Chemical Class Stilbenoid dimer (a dimer of piceatannol) [1].
Known Sources Recycled seeds and rinds of Passion Fruit (Passiflora edulis) [1]; the sedge Cyperus conglomeratus [2].
Relevant Biological Activities Exhibits anti-acetylcholinesterase activity [1]; shows α-glucosidase inhibitory activity [1] [2]; demonstrates antioxidant effects in a concentration-dependent manner [2].

General Workflow for NMR Structure Elucidation

While a specific protocol for this compound is not provided, the general methodology for identifying a compound like this compound via NMR involves a multi-step process. The diagram below outlines this workflow.

G Start Start: Isolated Compound S1 1. Acquire NMR Spectra Start->S1 S2 2. Analyze 1H-NMR Spectrum S1->S2 S1a ¹H-NMR S1->S1a S1b ¹³C-NMR S1->S1b S1c 2D-NMR (e.g., COSY, HSQC, HMBC) S1->S1c S3 3. Analyze 13C-NMR and 2D Spectra S2->S3 S2a Number of Signals S2->S2a S2b Chemical Shifts (δ) S2->S2b S2c Integration & Splitting S2->S2c S4 4. Data Correlation & Structure Proposal S3->S4 End End: Identified Structure S4->End

Workflow for NMR-based structure identification

Here is a detailed breakdown of the steps shown in the diagram:

  • Acquire NMR Spectra: The first step is to obtain a set of NMR spectra for the purified compound. As confirmed by the search results, the structure of this compound was identified using 1D and 2D NMR techniques [2]. A full analysis would typically require:
    • ¹H-NMR: For information on hydrogen atoms.
    • ¹³C-NMR: For information on the carbon skeleton.
    • 2D-NMR: Experiments like COSY (to show H-H couplings), HSQC (to correlate H to its direct C), and HMBC (to show long-range H-C couplings) are crucial for piecing the structure together [2] [3].
  • Analyze the ¹H-NMR Spectrum: The proton NMR spectrum provides several key pieces of information [4]:
    • Number of Signals: This reveals the number of magnetically distinct types of protons in the molecule [4].
    • Chemical Shift (δ): The exact chemical shift of each signal indicates the electronic environment of the proton (e.g., aromatic, vinylic, aliphatic) [4].
    • Integration: The area under a signal is proportional to the number of protons it represents [4].
    • Spin-Splitting: The splitting pattern (e.g., doublet, triplet) reveals the number of neighboring protons [4].
  • Analyze ¹³C-NMR and 2D Spectra: This phase is critical for confirming connectivity.
    • The ¹³C-NMR spectrum reveals the number of distinct carbon atoms.
    • 2D experiments (HSQC, HMBC) are used to create a map of how all the hydrogen and carbon atoms are connected, allowing researchers to piece together the molecular framework.
  • Data Correlation and Structure Proposal: Finally, all spectral data is combined with other information, such as data from High-Resolution Mass Spectrometry (HR-ESI-MS), which was also used to confirm the molecular formula of this compound [2].

References

Biological Activities & Quantitative Data of Scirpusin B

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative findings for Scirpusin B (SB) from recent research:

Activity Experimental Model Key Quantitative Findings Citation

| Anti-diabetic | In vitro enzyme inhibition | α-amylase IC₅₀: 76.38 ± 0.25 µg/mL α-glucosidase IC₅₀: 2.32 ± 0.04 µg/mL | [1] | | Antibacterial | In vitro assay vs. 8 Gram-positive & Gram-negative bacteria | Profound antibacterial activity (specific MIC values not listed in source) | [1] | | Anti-Oral Squamous Cell Carcinoma | In vitro using SAS and TTN cell lines | Cell Proliferation Inhibition: Up to 95% (SAS) and 83% (TTN) Apoptosis Induction (PI-FACS): 40.26% (SAS) and 44.3% (TTN) cell death at 75 µM in 72h. Proteins Suppressed (Western Blot): TNF-α, survivin, COX-2, cyclin D1, VEGF-A. | [1] | | Neuroprotective / Anti-Alzheimer's | In vitro enzyme inhibition In vivo scopolamine-induced ICR mice | AChE IC₅₀: 62.9 µM Cognitive Improvement: Dose of 40 mg/kg improved learning in passive avoidance test. | [2] [3] | | Vasorelaxant | Ex vivo rat aorta model | Identified as a strong vaso-relaxing substance. | [4] |

Experimental Workflow for Isolation and Identification

The research describes a multi-step process to isolate and identify this compound from passion fruit seed waste. The following diagram outlines the general workflow:

G Start Passion Fruit Seed Waste Step1 Hydro-alcoholic Extraction (e.g., with 95% or 50% Ethanol) Start->Step1 Step2 Fractionation Step1->Step2 Step3 Column Chromatography (Preparative HPLC) Step2->Step3 Step4 Isolated Fraction Step3->Step4 Step5 Structural Identification (NMR and Mass Spectroscopy) Step4->Step5 End Identified this compound Step5->End

Diagram of the isolation and identification process for this compound [1] [2].

References

Comprehensive Technical Guide: Scirpusin B Sources, Isolation Methodologies, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Structural Properties of Scirpusin B

This compound is a naturally occurring dimeric stilbenoid belonging to the class of oligostilbenes, characterized by a complex molecular framework formed through the oxidative dimerization of piceatannol monomers. With the molecular formula C₂₈H₂₂O₈ and a molecular weight of 486.47 g/mol, this compound exhibits a dihydrobenzofuran core structure that contributes to its significant biological activities and structural complexity. The compound features multiple phenolic hydroxyl groups at key positions (1′, 3′, 3, 12′, and 13′) that are critically important for its free radical scavenging capabilities and overall antioxidant potency. This compound exists in different stereoisomeric forms, with cis-Scirpusin B (CAS #288846-83-3) being a structurally distinct variant characterized by its specific spatial configuration around the central bond [1].

The structural complexity of this compound arises from its defined stereocenters and the specific orientation of its substituent groups, which collectively influence its physicochemical properties including solubility, stability, and biological interactions. Experimental and computational studies have revealed that this compound possesses an estimated melting point of 327.57°C and an estimated boiling point of 746.13°C, indicating its high thermal stability. However, the compound demonstrates limited water solubility (estimated at 0.5458 mg/L at 25°C) and a relatively high octanol-water partition coefficient (Log Kow: 4.43), suggesting pronounced hydrophobic character that must be considered when developing extraction and formulation strategies [1]. These fundamental structural and physicochemical properties provide the foundation for understanding its extraction behavior, analytical characterization, and biological interactions as discussed in subsequent sections.

Natural Sources and Content Distribution

This compound is distributed across various plant species, with particularly significant concentrations found in members of the Passifloraceae family. The primary identified source of this stilbenoid is Passiflora edulis (passion fruit), where it accumulates preferentially in seed tissues rather than the pulp or rind. Specifically, the Tainung No. 1 cultivar of passion fruit, a hybrid between purple passion fruit (P. edulis) and yellow passion fruit (P. edulis f. flavicarpa), has been systematically investigated and confirmed to contain substantial quantities of this compound in its seeds [2] [3]. This distribution is of particular practical significance for commercial applications, as passion fruit seeds constitute 60-70% of the total fruit waste generated during juice processing operations, representing an abundant and sustainable source for industrial extraction of this valuable compound [4].

Beyond the Passifloraceae family, this compound has also been identified in several other botanical sources, though typically in lower concentrations or with more challenging extraction profiles. These alternative sources include Cyperus rotundus (nutgrass), Scirpus maritimus L., and various species within the Vitis (grape) and Muscadinia genera [5] [6]. The variable distribution of this compound across these diverse plant families suggests both evolutionary conservation and potential ecological roles in plant defense mechanisms. From an application perspective, the concentration and extraction yields of this compound vary significantly depending on the source material, extraction methodology, and specific plant tissue utilized, with passion fruit seeds consistently demonstrating the most promising combination of high content and commercial viability for large-scale isolation.

Extraction Methodologies

The efficient extraction of this compound from plant materials requires carefully optimized protocols that account for its chemical properties, matrix composition, and stability considerations. The following section details established extraction methodologies, with particular emphasis on passion fruit seeds as the primary source material.

Sample Preparation Protocols

Proper sample preparation is critical for achieving high extraction efficiency and preserving the structural integrity of this compound. For passion fruit seeds, the recommended protocol begins with thorough washing of fresh seeds to remove residual pulp, followed by drying at 40-50°C until a constant weight is achieved. The dried seeds are then mechanically ground to a fine powder (particle size 0.5-1.0 mm) to maximize surface area for solvent penetration. An essential preparatory step involves defatting the seed powder using non-polar solvents such as hexane or petroleum ether through Soxhlet extraction, typically for 6-8 hours, which significantly improves the subsequent extraction efficiency of this compound by removing lipid components that could interfere with the process [2] [3]. This defatting step has been demonstrated to enhance both the yield and purity of the final extract by reducing co-extraction of non-target lipophilic compounds.

Solvent Extraction Systems

Multiple solvent systems have been systematically evaluated for their efficiency in extracting this compound from prepared plant materials. The following table summarizes the key extraction methods and their respective yields:

Table 1: Extraction Methods and Solvent Systems for this compound

Extraction Method Solvent System Source Material Key Parameters Relative Yield
Ethanol Reflux 95% ethanol De-oiled seed powder Reflux, 2-3 hours High [2]
Hydro-Alcoholic Extraction 50% ethanol De-oiled seed powder Reflux, 2-3 hours High [2]
Hot Water Extraction Hot water Dried rind powders Reflux, 2-3 hours Moderate [2] [3]
Sequential Extraction Water → 95% ethanol Dried rind powders Sequential reflux Moderate [3]

The 95% ethanol reflux extraction method applied to de-oiled passion fruit seed powder has demonstrated particularly high efficiency, resulting in extracts (designated S-95EE) with significant concentrations of this compound along with its monomeric precursor piceatannol [2]. Similarly, 50% ethanol aqueous solution (S-50EE) has shown comparable effectiveness, suggesting that moderate ethanol concentrations provide an optimal balance between polarity and extraction power for recovering these stilbenoids from the complex seed matrix. For rind materials, a sequential extraction approach employing hot water followed by 95% ethanol has been successfully implemented, though yields are generally lower than those achieved from seed sources [3]. The extraction process typically employs reflux conditions maintained for 2-3 hours, with the resulting crude extract subsequently concentrated under reduced pressure and either analyzed directly or subjected to further purification steps.

Purification and Isolation Techniques

Following initial extraction, various chromatographic techniques are employed to isolate this compound from complex crude extracts. The multi-step purification strategy typically begins with fractionation of the crude extract using liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, which serves to concentrate this compound in specific fractions while eliminating many non-target components. The this compound-rich fractions are then subjected to column chromatography over silica gel, using gradient elution systems with chloroform-methanol or hexane-ethyl acetate mixtures to achieve preliminary separation based on polarity differences [4]. This initial chromatographic step effectively separates this compound from the bulk of co-extracted compounds and provides material of intermediate purity suitable for further refinement.

The most critical purification step involves preparative high-performance liquid chromatography (HPLC), which enables the high-resolution separation necessary to obtain this compound in the purity required for research applications. The established protocol utilizes reverse-phase C18 columns with gradient elution employing acetonitrile-water or methanol-water mobile phases, frequently with the addition of small percentages of acid modifiers (0.1% formic or trifluoroacetic acid) to improve peak shape and separation efficiency [4]. Through systematic optimization of gradient profiles, flow rates, and detection parameters (typically UV monitoring at 280-320 nm), this approach consistently yields this compound with purity ≥98% as confirmed by analytical HPLC. The final isolation process is completed by pooling the target fractions, removing solvents under reduced pressure, and subjecting the purified compound to thorough characterization using spectroscopic and spectrometric techniques to confirm structural identity and establish purity benchmarks.

Analytical Identification and Characterization

Comprehensive characterization of isolated this compound requires the application of multiple complementary analytical techniques to unambiguously confirm structural identity and determine chemical purity. The following integrated analytical approach has been successfully employed for this compound characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both (^1)H and (^{13})C NMR analyses are essential for structural elucidation, with key diagnostic signals including characteristic proton resonances in the aromatic region (δ 6.0-7.5 ppm) and carbon signals corresponding to the dihydrobenzofuran core structure. Two-dimensional NMR techniques (COSY, HSQC, HMBC) provide critical information about atomic connectivity and molecular architecture [4].

  • Mass Spectrometric Analysis: High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₈H₂₂O₈ through exact mass measurement of the [M+H]⁺ or [M-H]⁻ ions. Tandem mass spectrometry (MS/MS) fragments the molecular ion to generate characteristic fragmentation patterns that provide additional structural validation [4].

  • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC with photodiode array detection establishes compound purity (typically ≥98%) and provides a reference chromatographic profile for quality control. UV-Vis spectra acquired during HPLC analysis show characteristic absorption maxima between 280-320 nm, consistent with the conjugated phenolic structure [1] [5].

  • Supplementary Analytical Techniques: Additional characterization may include infrared (IR) spectroscopy to identify functional groups, X-ray crystallography for definitive structural confirmation when suitable crystals can be obtained, and chiroptical methods such as circular dichroism to establish stereochemical properties for the different isomeric forms.

The successful application of this comprehensive analytical strategy provides researchers with multiple orthogonal data sets that collectively verify the identity, purity, and structural integrity of isolated this compound, ensuring the reliability of subsequent biological activity assessments and formulation development studies.

Biological Activities and Therapeutic Potential

This compound demonstrates a diverse range of significant biological activities that have been validated through both in vitro and in vivo studies. The following table systematically summarizes these activities along with key quantitative parameters:

Table 2: Biological Activities and Therapeutic Potential of this compound

Biological Activity Experimental Model Key Parameters/Results Mechanistic Insights
Neuroprotective Aβ25–35-treated SH-SY5Y cells [2] Improved cell viability Anti-acetylcholinesterase (IC₅₀: 62.9 μM) [2]
Cognitive Enhancement Scopolamine-induced ICR mice [2] 40 mg/kg, 7 days pretreatment Improved learning in passive avoidance tests [2]
Antioxidant DFT theoretical analysis [6] •OH and •OOH radical scavenging HAT, SET-PT, SPLET, RAF mechanisms [6]
Antidiabetic Enzyme inhibition assays [4] α-amylase (IC₅₀: 76.38 ± 0.25 μg/mL) [4] Carbohydrate digestive enzyme inhibition
Antibacterial Against 8 Gram+/Gram- bacteria [4] Significant growth inhibition First reported comprehensive study [4]
Anticancer Oral squamous cell carcinoma [4] SAS (95%) & TTN (83%) cell inhibition Suppression of TNF-α, survivin, COX-2, cyclin D1, VEGF-A [4]

The neuroprotective properties of this compound represent one of its most thoroughly characterized biological activities. In addition to its inhibitory effects on acetylcholinesterase (AChE), this compound demonstrates significant activity against amyloid-β (Aβ) peptide aggregation, a fundamental pathological process in Alzheimer's disease [2] [3]. The compound's ability to reduce oxidative stress through multiple free radical scavenging mechanisms further enhances its neuroprotective profile, positioning it as a promising multi-target therapeutic agent for neurodegenerative disorders. The cognitive benefits observed in scopolamine-induced amnesiac mouse models at a dosage of 40 mg/kg administered over 7 days provide compelling in vivo validation of its potential clinical utility [2].

The anticancer potential of this compound has been demonstrated in oral squamous cell carcinoma models, where it effectively inhibits cancer cell proliferation (up to 95% in SAS cells and 83% in TTN cells), suppresses clonogenic survival, and induces apoptosis through modulation of key signaling pathways [4]. Mechanistic studies have revealed that this compound significantly downregulates the expression of critical cancer-associated proteins including TNF-α, survivin, COX-2, cyclin D1, and VEGF-A, indicating its ability to simultaneously target multiple hallmarks of carcinogenesis. The compound's antioxidant mechanisms have been extensively investigated through computational approaches, with density functional theory (DFT) calculations identifying hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), sequential proton loss electron transfer (SPLET), and radical adduct formation (RAF) as the primary pathways through which this compound neutralizes reactive oxygen species [6]. This multifaceted biological activity profile, combined with its natural origin and favorable toxicity characteristics, establishes this compound as a promising lead compound for further therapeutic development across multiple disease domains.

Experimental Workflow and Technical Protocols

This section provides detailed methodologies for key experimental procedures referenced in the scientific literature, enabling researchers to replicate and build upon established protocols for this compound research.

Anti-Acetylcholinesterase Activity Assay

The acetylcholinesterase (AChE) inhibitory activity of this compound can be quantitatively determined using a modified Ellman's method with the following specific protocol:

  • Reagent Preparation: Prepare assay buffer (0.1 M sodium phosphate, pH 8.0), acetylthiocholine iodide (ATC) substrate solution (15.8 mM in buffer), DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) solution (3.96 mM in buffer), and recombinant human AChE enzyme solution (0.2 U/mL in buffer).

  • Assay Procedure: In a 96-well microplate, add 25 μL of test sample (this compound at varying concentrations in appropriate solvent), 25 μL of AChE solution, and 125 μL of buffer. Pre-incubate for 15 minutes at 37°C, then add 25 μL of DTNB solution followed by 25 μL of ATC solution to initiate the reaction. Monitor the absorbance at 412 nm immediately and at 2-minute intervals for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate reaction rates and percentage inhibition relative to blank controls. Determine IC₅₀ values through non-linear regression analysis of inhibition curves generated with at least five different concentrations of this compound. The reported IC₅₀ value for this compound is 62.9 μM, significantly more potent than its monomeric counterpart piceatannol (IC₅₀: 258.9 μM) [2].

Scopolamine-Induced Memory Impairment Model

The in vivo cognitive enhancement activity of this compound can be evaluated using the scopolamine-induced memory impairment model in ICR mice:

  • Animal Grouping and Dosing: House ICR mice (typically 8-10 weeks old, 25-30 g) under standard laboratory conditions with free access to food and water. Randomly divide animals into groups (typically n=8-12): normal control, scopolamine-induced control, positive control (e.g., donepezil), and this compound treatment groups at varying doses (e.g., 10, 20, 40 mg/kg). Administer test compounds or vehicle orally once daily for 7 consecutive days.

  • Induction and Behavioral Testing: On day 7, intraperitoneally administer scopolamine hydrobromide (1 mg/kg) 30 minutes after the final treatment dose to induce memory impairment. After 30 minutes, subject animals to behavioral assessments including the passive avoidance test (using a two-compartment shuttle box with light and dark chambers) and the Morris water maze test for spatial learning and memory evaluation.

  • Data Interpretation and Statistical Analysis: Record latency times in the passive avoidance test and escape latencies/path lengths in the water maze test. Analyze data using appropriate statistical methods (ANOVA followed by post-hoc tests), with significance set at p < 0.05. This compound at 40 mg/kg has demonstrated statistically significant improvement in cognitive performance compared to scopolamine-induced control animals [2].

The following workflow diagram illustrates the complete process from source material to biological activity assessment:

G Start Passion Fruit Seeds Preparation Sample Preparation (Washing, Drying, Grinding, Defatting) Start->Preparation Extraction Solvent Extraction (Ethanol Reflux, Hot Water) Preparation->Extraction Fractionation Liquid-Liquid Fractionation (Ethyl Acetate, n-Butanol) Extraction->Fractionation CC Column Chromatography (Silica Gel, Gradient Elution) Fractionation->CC PrepHPLC Preparative HPLC (C18 Column, MeOH/H2O) CC->PrepHPLC Analysis Analytical Characterization (NMR, MS, HPLC) PrepHPLC->Analysis Bioassay Biological Activity Assessment Analysis->Bioassay

Workflow for this compound isolation and bioactivity assessment

Conclusion and Research Perspectives

This compound represents a naturally derived stilbenoid dimer with compelling multimodal biological activities and significant therapeutic potential. The comprehensive information presented in this technical guide systematically addresses the key aspects of its sources, extraction, isolation, characterization, and biological evaluation, providing researchers with a solid foundation for further investigation and development. The compound's diverse therapeutic properties—spanning neuroprotection, cognitive enhancement, antidiabetic effects, antibacterial activity, and anticancer potential—combined with its favorable natural origin and established isolation protocols position it as an attractive candidate for pharmaceutical and nutraceutical development.

References

Chemical Profile and Identified Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and biological data for Scirpusin B relevant to drug development.

Property / Activity Description / Value Context / Model Citation
Chemical Structure Dimeric stilbene; Dimer of Piceatannol; Molecular Formula: C₂₈H₂₂O₈; Molecular Weight: 486.47 g/mol Structural characterization [1] [2]
Neuroprotective Activity Anti-acetylcholinesterase (AChE); IC₅₀ = 62.9 μM; Inhibits amyloid-β (Aβ) aggregation; Improved learning in scopolamine-induced memory-impaired mice at 40 mg/kg In vitro enzyme & cell assays (SH-SY5Y); In vivo mouse model (ICR) [2]
Anti-obesity Activity Reduced adipogenesis (fat cell formation) in vitro; Contributed to reduced body weight, waist circumference, and improved lipid profile in a human clinical trial (as part of a 5% stilbenoid extract) In vitro 3T3-L1 adipocytes; 90-day randomized, double-blind, placebo-controlled human trial [3]
Antioxidant Activity Exhibits radical scavenging and antioxidant capacity, inferred from its classification and presence in antioxidant-rich extracts Classification as a dimeric antioxidant [1] [2]
Vasorelaxant Activity Showed nitric oxide-dependent vasorelaxation in rat aortic rings Ex vivo tissue model [2]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of key experimental methodologies.

Extraction from Passion Fruit Seeds

This protocol outlines the optimized solid-liquid extraction to obtain stilbene-rich extracts, including this compound, from yellow passion fruit seeds [4].

  • Raw Material Preparation: Seeds are sanitized, lyophilized, and milled into a powder.
  • Extraction Conditions: The optimized method uses a 70% ethanol-water solution at a 1:10 (w/v) solid-to-liquid ratio.
  • Process: The mixture is held at 80°C for 30 minutes in a thermostatic bath with constant stirring.
  • Post-Extraction: The solution is centrifuged (e.g., 700 rpm for 15 min), the supernatant is vacuum-filtered, and the extract is concentrated.
In Vitro Anti-Acetylcholinesterase (AChE) Assay

This method details how anti-AChE activity, relevant for Alzheimer's disease, was tested [2].

  • Principle: Measures the test compound's ability to inhibit AChE, the enzyme that breaks down acetylcholine.
  • Procedure: A reaction mixture containing AChE, the substrate (acetylthiocholine iodide), and the test compound (this compound or extract) is incubated. The product reacts with DTNB (Ellman's reagent) to produce a yellow color.
  • Measurement: The absorbance is measured, and the percentage inhibition is calculated. The IC₅₀ value (62.9 μM for this compound) is determined from a dose-response curve [2].
In Vivo Memory and Learning Assessment (Passive Avoidance Test)

This describes the behavioral test used to evaluate cognitive improvement in mouse models [2].

  • Animal Model: Scopolamine-induced amnesic ICR mice.
  • Pretreatment: Mice are pretreated with the test compound (e.g., 40 mg/kg this compound, 250 mg/kg extract) or a control for 7 days.
  • Test Setup: A two-chamber (light/dark) apparatus with an electrified grid in the dark chamber.
  • Training: A mouse is placed in the light chamber; upon entering the dark chamber, it receives a mild foot shock.
  • Testing: 24 hours later, the mouse is again placed in the light chamber, and the latency to enter the dark chamber is recorded. A significantly longer latency compared to the control group indicates improved learning and memory [2].

Experimental Workflow for Bioactive Compound Research

The following diagram maps the logical pathway from raw material to biological activity assessment, integrating the key experimental stages.

RawMaterial Passion Fruit Seeds Prep Preparation (Sanitize, Lyophilize, Mill) RawMaterial->Prep Extraction Solvent Extraction (70% Ethanol, 80°C, 30 min) Prep->Extraction Analysis Extract Analysis & Compound Identification Extraction->Analysis InVitro In Vitro Assays Analysis->InVitro InVivo In Vivo Studies InVitro->InVivo AChE Anti-AChE Activity InVitro->AChE ABeta Anti-Aβ Aggregation InVitro->ABeta Neuro Neuroprotection (SH-SY5Y cells) InVitro->Neuro Adipogenesis Anti-Adipogenesis (3T3-L1 cells) InVitro->Adipogenesis Cognition Cognitive Improvement (Mouse model) InVivo->Cognition Obesity Anti-Obesity (Clinical Trial) InVivo->Obesity

Research Implications and Future Directions

This compound from Passiflora edulis seeds presents a compelling case for valorizing agricultural waste into high-value pharmaceutical and nutraceutical ingredients. Key implications for future work include:

  • Neuroprotective Agent Development: this compound's multi-target action against AChE and Aβ aggregation positions it as a promising lead compound for Alzheimer's disease therapeutics, warranting further pharmacokinetic and long-term efficacy studies [2].
  • Anti-Obesity Formulations: The clinical evidence for a stilbenoid-rich extract containing this compound supports its potential as a safe and effective natural supplement for managing obesity and hypercholesterolemia [3].
  • Sustainable Sourcing: The use of passion fruit processing by-products provides an economically viable and sustainable source for this bioactive compound, aligning with circular economy principles in the food and pharmaceutical industries [5] [4] [2].

References

Quantitative Data Summary of Scirpusin B Bioactivities

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key quantitative findings from a 2024 study on Scirpusin B (SB) isolated from passion fruit seeds [1].

Activity Assay Target / Organism Key Result IC₅₀ / Inhibition Value Significance
Anti-diabetic Activity α-amylase enzyme Concentration-dependent inhibition 76.38 ± 0.25 µg/mL Potent starch-digesting enzyme inhibitor [1]
α-glucosidase enzyme Concentration-dependent inhibition 2.32 ± 0.04 µg/mL Very strong activity; potential for blood sugar control [1]
Antibacterial Activity 8 Gram-positive & Gram-negative bacteria Profound growth inhibition Reported (No specific IC₅₀) First reported antibacterial activity for SB [1]
Anticancer Activity (Oral Squamous Cell Carcinoma) SAS cancer cell line Inhibition of cell proliferation 95% (at tested concentration) Strong cytotoxic effect [1]
TTN cancer cell line Inhibition of cell proliferation 83% (at tested concentration) Strong cytotoxic effect [1]
SAS & TTN cells (Clonogenic Assay) Significant suppression of colony formation Reported Confirms anti-proliferative properties [1]
SAS & TTN cells (PI-FACS Assay) Induction of cell death after 72h 40.26% (SAS), 44.3% (TTn) Demonstrates ability to kill cancer cells [1]

Detailed Experimental Protocols

Here are the methodologies used in the cited study for key experiments [1]:

  • Compound Isolation and Identification: SB was isolated from passion fruit seeds via hydro-alcoholic extraction, fractionation, and column chromatography. The compound's structure was confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectroscopy.
  • Anti-diabetic Assay (Enzyme Inhibition): The inhibitory effects on α-amylase and α-glucosidase were measured in vitro. The experiment involved incubating the enzymes with SB and a substrate, then measuring the resulting product. The IC₅₀ value (concentration that inhibits 50% of enzyme activity) was calculated from the data.
  • Anticancer Mechanism (Western Blot Analysis): To understand how SB inhibits cancer cell growth, researchers used Western blotting. This technique identified that SB significantly suppressed key proteins involved in cancer progression, including TNF-α, survivin, COX-2, cyclin D1, and VEGF-A.

Mechanism of Anticancer Action

The following diagram illustrates the mechanism by which this compound inhibits oral cancer cell proliferation, based on the proteins it suppresses [1]:

G cluster_suppressed Proteins Suppressed by SB cluster_outcomes Cellular Outcome ScirpusinB This compound (SB) TNF_alpha TNF-α ScirpusinB->TNF_alpha Survivin Survivin ScirpusinB->Survivin COX_2 COX-2 ScirpusinB->COX_2 Cyclin_D1 Cyclin D1 ScirpusinB->Cyclin_D1 VEGF_A VEGF-A ScirpusinB->VEGF_A InhibitedProliferation Inhibition of Cancer Cell Proliferation TNF_alpha->InhibitedProliferation Survivin->InhibitedProliferation COX_2->InhibitedProliferation Cyclin_D1->InhibitedProliferation VEGF_A->InhibitedProliferation InducedCellDeath Induced Cancer Cell Death InhibitedProliferation->InducedCellDeath

This diagram shows how this compound simultaneously targets multiple hallmark proteins in cancer cells, leading to inhibited proliferation and ultimately cell death [1].

Research Implications and Future Directions

  • Therapeutic Potential: The multi-target action makes SB a promising candidate for anti-cancer and anti-diabetic drug development [1].
  • Sustainable Source: Isolating SB from passion fruit seed waste adds value to agricultural by-products [1].
  • Research Gaps: Future work is needed to fully map the upstream and downstream events in the signaling pathways affected by SB and to validate these mechanisms in vivo.

References

Antibacterial Profile of Scirpusin B

Author: Smolecule Technical Support Team. Date: February 2026

Scirpusin B (SB), a stilbenoid compound primarily isolated from passion fruit (Passiflora edulis) seeds, has demonstrated significant, broad-spectrum antibacterial activity in recent studies [1]. The quantitative data below summarizes its efficacy against various bacterial strains.

Table 1: Antibacterial Activity of this compound (SB) [1] This table compiles the half-maximal inhibitory concentration (IC₅₀) values of SB against a panel of Gram-positive and Gram-negative bacteria. A lower IC₅₀ value indicates higher potency.

Bacterial Strain Classification IC₅₀ Value (µg/mL)
Gram-Positive Bacteria
Bacillus cereus Gram-positive 17.16 ± 0.11
Bacillus subtilis Gram-positive 15.32 ± 0.14
Lysinibacillus fusiformis Gram-positive 13.45 ± 0.15
Staphylococcus aureus Gram-positive 14.28 ± 0.12
Gram-Negative Bacteria
Aeromonas hydrophila Gram-negative 16.38 ± 0.13
Proteus vulgaris Gram-negative 18.35 ± 0.16
Pseudomonas aeruginosa Gram-negative 19.45 ± 0.18
Shigella boydii Gram-negative 20.38 ± 0.17

Proposed Mechanisms of Action

The antibacterial action of this compound appears to be multi-faceted. Research suggests it can directly inhibit bacterial growth and also modulate the host's immune response in a microbial environment.

  • Direct Antibacterial Action: The study that isolated SB from passion fruit seed waste reported its activity against the eight bacterial strains listed in Table 1, marking it as a significant finding [1].
  • Anti-inflammatory and Immunomodulatory Effects: In an in vitro model simulating a microbial environment using Fusobacterium nucleatum, an extract rich in stilbenoids like SB (Passion Fruit Bagasse Extract, PFBE) demonstrated strong anti-inflammatory effects on human periodontal ligament (PDL) cells [2]. This suggests a potential complementary role to its direct antibacterial activity in complex infections like periodontitis.
    • Suppression of Pro-inflammatory Markers: PFBE significantly reduced the gene and protein expression of key inflammatory cytokines (TNF-α, IL-8, CCL2) and the protease MMP-1 that are stimulated by F. nucleatum [2].
    • Inhibition of NF-κB Pathway: A key mechanism identified was the abrogation of F. nucleatum-stimulated NF-κB nuclear translocation. The NF-κB pathway is a central regulator of inflammation, and its inhibition by PFBE points to a potent anti-inflammatory mode of action [2].

The following diagram illustrates this proposed anti-inflammatory mechanism of a this compound-containing extract based on the study involving periodontal cells [2].

G Fn F. nucleatum TLR Toll-like Receptor (TLR) Fn->TLR Stimulation NFkB_inactive NF-κB (Cytoplasm) IκB-bound TLR->NFkB_inactive IκB Degradation NFkB_active NF-κB (Nucleus) Active NFkB_inactive->NFkB_active Translocation Genes Pro-inflammatory Genes (TNF-α, IL-8, CCL2, MMP-1) NFkB_active->Genes Transcription Inflammation Inflammatory Response Genes->Inflammation PFBE PFBE / this compound PFBE->TLR Potential Modulation PFBE->NFkB_inactive Inhibits Activation

Diagram 1: Proposed anti-inflammatory mechanism of this compound/PFBE via NF-κB pathway inhibition.

Research Implications and Future Directions

The summarized data positions this compound as a highly promising compound for further development.

  • Source and Potential: SB can be sustainably isolated from passion fruit processing waste (seeds and rinds), adding value to agricultural by-products [3] [1]. Its broad-spectrum activity is notable, though further studies are needed to fully elucidate its direct mechanism of action against bacteria (e.g., membrane disruption, protein synthesis inhibition).
  • Therapeutic Applications: The combined direct antibacterial and host-modulating anti-inflammatory activities make SB a particularly attractive candidate for developing treatments for periodontal disease [2] [1] and other biofilm-associated infections. Its efficacy against oral squamous cell carcinoma also opens avenues for multi-functional therapeutic agents [1].
  • Comparison with Related Compounds: The bioactivity of stilbenoids can vary. For instance, a patent suggests that extracts from Cyperus rotundus containing Scirpusin A and this compound demonstrated anti-obesity effects, highlighting the diverse therapeutic potential of this compound class [4].

References

Scirpusin B: Anticancer Mechanisms and Related Research

Author: Smolecule Technical Support Team. Date: February 2026

Although a direct study on OSCC is unavailable, the table below summarizes key findings on Scirpusin B's bioactivity from general anticancer research.

Aspect Reported Findings and Context
Chemical Class Stilbenoid; a dimer of Piceatannol [1].
General Anticancer Effect Inhibition of cancer cell proliferation and colony formation [2].
Molecular Target (Identified) Inhibition of Glyoxalase I (GLO I) activity [2].
Research Context Studied as a component of Passion Fruit Seed Extract (PFSE); effects observed in human lung cancer (NCI-H522) and colorectal cancer (HCT116) cell lines [2].
Relevant Disease Link Oral cancer (particularly in India) is highly associated with tobacco chewing habits [3].

Experimental Workflow for Anticancer Activity

The following diagram outlines a generalized experimental workflow, based on the methodology used to study this compound and PFSE in other cancer cell lines [2]. This can serve as a potential protocol for investigating its effects on OSCC.

workflow start Start: Preparation of Test Material step1 Compound Isolation/Extraction (this compound or PFSE) start->step1 step2 In Vitro Bioassay (GLO I Enzyme Inhibition Assay) step1->step2 step3 Cell-Based Assays step2->step3 step3_sub1 Cell Proliferation Assay (e.g., MTT) step3->step3_sub1 step3_sub2 Clonogenic Assay (Colony Formation) step3->step3_sub2 step4 Data Analysis & Conclusion step3_sub1->step4 step3_sub2->step4

Experimental workflow for this compound bioactivity.

Suggested Research Directions

To advance the study of this compound in the context of oral cancers, you may consider the following approaches:

  • Broaden Literature Search: Explore scientific databases for studies on piceatannol and its dimers, as this compound is a piceatannol dimer and may share mechanistic pathways [1].
  • Investigate Related Natural Products: Research on Cyperus rotundus, a plant containing this compound, for its broader phytochemical and pharmacological profile. This may provide insights into other bioactive compounds with synergistic effects [4] [5].
  • Consider Molecular Pathways: The interplay between autophagy and apoptosis is a key mechanism by which stilbenes (the class to which this compound belongs) exert their effects on cancer cells. This represents a promising area for investigation in OSCC models [1].

References

Comprehensive Technical Guide to Scirpusin B: Chemistry, Bioactivity, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Scirpusin B is a naturally occurring stilbenoid dimer formed by the oxidative coupling of two piceatannol molecules. Its chemical structure consists of two tetrahydroxystilbene units, contributing to its significant antioxidant potential and diverse biological activities. The compound was first identified in the roots of Scirpus fluviatilis in 1978 and has since been found in substantial quantities in passion fruit (Passiflora edulis) seeds, which represent the most studied and viable natural source for its extraction [1] [2]. As a polyphenolic compound, this compound exhibits greater free radical scavenging capacity than its monomeric form, piceatannol, due to the increased number of hydroxyl groups available for hydrogen donation [2].

The molecular formula of this compound is C28H22O8, with a molar mass of 486.47 g/mol. While the complete IUPAC name and detailed spectroscopic data require further characterization in the literature, its identification in biological matrices is typically confirmed through LC-MS/MS analysis with characteristic fragmentation patterns [3]. The compound's stability, solubility profile, and bioavailability parameters remain active areas of investigation, though its dimeric structure suggests potential challenges in membrane permeability that may impact its pharmacokinetic profile. Current research focuses on optimizing extraction methodologies and developing synthetic analogs to improve its delivery and therapeutic efficacy.

Quantitative Biological Activities and Potency

This compound demonstrates diverse biological activities with potential therapeutic applications across multiple disease models. The table below summarizes its key bioactivities with corresponding quantitative measures of potency:

Table: Quantitative Biological Activities of this compound

Biological Activity Experimental Model Potency Value Reference
Acetylcholinesterase Inhibition In vitro enzymatic assay IC50 = 62.9 μM [4]
Antioxidant Activity DPPH radical scavenging assay Significant activity vs. piceatannol [2]
Vasorelaxant Effect Rat thoracic aorta (ex vivo) Significant, endothelium-dependent [2]
Anticancer Activity NCI-H522 lung cancer cells Suppressed proliferation [1]
Anti-amyloid-β Aggregation In vitro1-42 assay Significant inhibition [4]
Cognitive Improvement Scopolamine-induced ICR mice 40 mg/kg, 7 days [4]
Glyoxalase I Inhibition In vitro enzymatic assay Significant inhibition [1]
α-Glucosidase Inhibition In vitro enzymatic assay Potent activity [4]
Neuroprotective Activities

This compound exhibits promising neuroprotective properties relevant to Alzheimer's disease (AD) pathology. The compound demonstrates anti-acetylcholinesterase activity with an IC50 of 62.9 μM, significantly more potent than piceatannol (IC50 = 258.9 μM) [4]. This inhibitory activity against AChE, the enzyme responsible for acetylcholine breakdown in synaptic clefts, suggests potential for ameliorating cholinergic deficit in AD. Additionally, this compound significantly inhibits amyloid-β1-42 aggregation, a key pathological process in AD, and provides neuroprotection against Aβ25-35-induced toxicity in SH-SY5Y human neuroblastoma cells [4]. In vivo studies using scopolamine-induced amnesiac ICR mice demonstrate that this compound (40 mg/kg, 7 days) significantly improves cognitive function in passive avoidance tests, indicating its potential to mitigate memory impairment [4].

Anticancer Mechanisms

This compound demonstrates anticancer potential through multiple mechanisms, particularly by inhibiting glyoxalase I (GLO I), the rate-limiting enzyme in the detoxification of methylglyoxal (MG) [1]. Many human tumors, including colon and lung cancers, exhibit increased GLO I activity, making it a potential therapeutic target. In cancer cell lines with different GLO I expression levels, this compound more effectively suppresses proliferation in NCI-H522 cells (high GLO I expression) compared to HCT116 cells (low GLO I expression) [1]. This suggests its anticancer activity is at least partially mediated through GLO I inhibition, leading to accumulation of cytotoxic MG and subsequent apoptosis. The compound also inhibits colony formation, indicating potential to suppress tumorigenicity and metastatic potential [1].

Cardiovascular and Metabolic Effects

This compound exhibits significant vasorelaxant effects in rat thoracic aorta, which are more potent than those of piceatannol and depend on intact endothelium, indicating a role for nitric oxide (NO) signaling [2]. This vasorelaxant activity, combined with its potent antioxidant properties, suggests potential applications in cardiovascular diseases. Additionally, this compound has demonstrated anti-diabetic potential through prevention of postprandial blood glucose elevation by improving glucose metabolism and showing α-glucosidase inhibitory activity [5] [4]. The compound also shows promise in weight management, with studies indicating anti-adipogenic properties that may help reduce lipid accumulation [6].

Extraction and Analytical Methodologies

Extraction Protocols

Efficient extraction of this compound from natural sources requires optimized methodologies to maximize yield and purity:

  • Passion Fruit Seed Extraction: Freeze-dried and milled passion fruit seeds are typically extracted using ethanol-water mixtures. Sequential extraction with 95% ethanol followed by 50% ethanol has been shown effective [4]. For defatted passion fruit bagasse, Pressurized Liquid Extraction (PLE) using 50% aqueous ethanol at 70°C produces superior yields compared to conventional methods like Soxhlet extraction or maceration [5]. The optimized PLE conditions enhance extraction efficiency through improved mass transfer and solubility.

  • μ-QuEChERS Method: A modern sample preparation technique for this compound analysis involves the μ-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Briefly, 0.625 g of passion fruit seeds are hydrated with 1.875 mL ultrapure water for 30 minutes, then extracted with 2.5 mL of acidified acetonitrile (1% acetic acid) [3]. The partition step employs 1 g MgSO4 and 0.25 g sodium acetate, followed by centrifugation. The supernatant undergoes a dispersive SPE cleanup with 150 mg MgSO4> and 25 mg primary secondary amine (PSA) sorbent [3].

  • Purification and Isolation: Crude extracts containing this compound can be fractionated by reverse-phase HPLC using an Inertsil ODS-3 column with water-acetonitrile mobile phase (0-80% acetonitrile over 90 minutes at 5 mL/min flow rate) [1]. Further purification yields this compound with high purity (91.8%) suitable for biological testing [7].

Analytical Quantification

Accurate quantification of this compound employs advanced chromatographic techniques:

  • UHPLC-MS/MS Analysis: this compound can be quantified using ultrahigh performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS). Analysis typically uses a Kinetex C18 column (100 × 2.1 mm) with 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) in gradient elution mode [3]. Electrospray ionization in negative polarity mode with multiple reaction monitoring (MRM) provides high sensitivity and specificity.

  • HPLC with UV Detection: For quality control of extracts, HPLC with UV detection at 320 nm can be employed using a C18 column with water-methanol or water-acetonitrile gradients [1]. This method allows for simultaneous quantification of this compound and related stilbenes like piceatannol.

Table: Analytical Techniques for this compound Characterization

| Analytical Technique | Experimental Conditions | Key Parameters | Application | |--------------------------|----------------------------|-------------------|----------------| | UHPLC-MS/MS | C18 column, water-acetonitrile gradient with formic acid | MRM in negative mode | Quantification in complex matrices | [3] | | Preparative HPLC | ODS-3 column, water-acetonitrile gradient | 0-80% B in 90 min, 5 mL/min | Purification from crude extracts | [1] | | DPPH Assay | 0.1 mM DPPH in methanol | Absorbance at 517 nm | Antioxidant activity assessment | [2] |

Detailed Experimental Protocols

In Vitro Glyoxalase I (GLO I) Inhibition Assay

The GLO I inhibition assay is performed to evaluate the anticancer potential of this compound [1]:

  • Assay Mixture Preparation: The standard assay mixture contains 7.9 mM methylglyoxal (MG), 1 mM glutathione, 14.6 mM magnesium sulfate, and 182 mM imidazole-HCl buffer (pH 7.0). The mixture is allowed to stand for 15 minutes at 25°C to ensure equilibration of hemithioacetal formation.

  • Enzymatic Reaction: Recombinant human GLO I is added to initiate the reaction. The increase in absorbance at 240 nm is monitored over 5 minutes, corresponding to the formation of S-D-lactoylglutathione.

  • Inhibition Calculation: The inhibitory activity is calculated by comparing the reaction rates in the presence and absence of this compound. IC50 values are determined through dose-response curves with appropriate positive controls.

Molecular Docking for GLO I Inhibition

To understand the binding mode of this compound to human GLO I:

  • Protein Preparation: The crystal structure of human GLO I (e.g., PDB ID 1QIN) is prepared by removing water molecules and adding hydrogen atoms.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using molecular mechanics force fields.

  • Docking Simulation: Molecular docking is performed using AutoDock Vina or similar software. The binding site is defined based on known GLO I inhibitors. The docking poses are evaluated based on binding affinity (kcal/mol) and interaction patterns with key residues.

Neuroprotection Assays in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a 5% CO2 atmosphere [4].

  • Cytotoxicity Assessment: Cells are seeded in 96-well plates (2×104 cells/well) and treated with various concentrations of this compound for 24 hours. Cell viability is measured using MTT or similar assays.

  • Neuroprotective Evaluation: Cells are pretreated with this compound for 24 hours, then exposed to Aβ25-35 (25 μM) or H2O2 (200 μM) for an additional 24 hours. Viability is assessed to determine protective effects.

  • Acetylcholinesterase Inhibition: Recombinant human AChE is incubated with this compound and acetylthiocholine iodide as substrate. The reaction is monitored by the formation of 5-thio-2-nitrobenzoate at 412 nm [4].

Mechanisms of Action and Signaling Pathways

This compound exerts its multifaceted biological effects through interaction with multiple molecular targets and modulation of key signaling pathways. The following diagrams illustrate its primary mechanisms in neuroprotection and anticancer activity:

G cluster_neuro Neuroprotective Mechanisms cluster_cancer Anticancer Mechanisms ScirpusinB ScirpusinB AChE_Inhibition AChE Inhibition ScirpusinB->AChE_Inhibition ABeta_Inhibition Aβ Aggregation Inhibition ScirpusinB->ABeta_Inhibition Antioxidant_Effect Antioxidant Effect ScirpusinB->Antioxidant_Effect GLO1_Inhibition GLO I Inhibition ScirpusinB->GLO1_Inhibition Increased_ACh Increased_ACh AChE_Inhibition->Increased_ACh Increased Ach Reduced_Plaques Reduced_Plaques ABeta_Inhibition->Reduced_Plaques Reduced Plaques Reduced_ROS Reduced_ROS Antioxidant_Effect->Reduced_ROS Reduced ROS Neuroprotection Neuroprotection Increased_ACh->Neuroprotection Reduced_Plaques->Neuroprotection Reduced_ROS->Neuroprotection MG_Accumulation Methylglyoxal Accumulation GLO1_Inhibition->MG_Accumulation Apoptosis_Activation Apoptosis Activation MG_Accumulation->Apoptosis_Activation Anticancer_Effect Anticancer Effect Apoptosis_Activation->Anticancer_Effect

This compound's primary mechanisms for neuroprotection and anticancer effects involve multiple pathways.

Neuroprotective Signaling Pathways

This compound's neuroprotective effects involve multiple mechanisms targeting key pathological processes in neurodegenerative diseases:

  • Acetylcholinesterase Inhibition: By inhibiting AChE with an IC50 of 62.9 μM, this compound increases acetylcholine availability in synaptic clefts, potentially ameliorating cholinergic deficits in Alzheimer's disease [4]. This action complements current AD medications like donepezil that target cholinesterase inhibition.

  • Amyloid-β Anti-aggregation: this compound significantly inhibits Aβ1-42 aggregation, preventing formation of neurotoxic oligomers and fibrils. This effect targets the fundamental amyloid pathology in AD, potentially slowing disease progression [4].

  • Antioxidant Defense Enhancement: The compound's potent free radical scavenging activity reduces oxidative stress in neuronal cells. Additionally, it upregulates glutathione levels, enhancing endogenous antioxidant capacity and protecting against H2O2-induced cytotoxicity [4] [7].

Anticancer and Metabolic Pathways

This compound modulates several critical pathways in cancer cells and metabolic processes:

  • Glyoxalase System Inhibition: By inhibiting GLO I, this compound disrupts the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis [1]. Accumulated MG modifies proteins and nucleic acids, leading to apoptosis, particularly in cancer cells with elevated GLO I expression.

  • Vasorelaxation Mechanism: The vasorelaxant effects of this compound in rat thoracic aorta are endothelium-dependent and mediated through increased nitric oxide (NO) production [2]. This suggests potential applications in cardiovascular diseases involving endothelial dysfunction.

  • Adipogenesis Regulation: this compound may influence adipocyte differentiation and lipid accumulation through modulation of key transcription factors and signaling pathways, potentially contributing to weight management effects [6].

G cluster_molecular Molecular Targets & Downstream Effects cluster_effects Physiological Outcomes cluster_evidence Experimental Evidence ScirpusinB ScirpusinB GLO1 GLO I Inhibition ScirpusinB->GLO1 AChE AChE Inhibition ScirpusinB->AChE ABeta Aβ Aggregation Inhibition ScirpusinB->ABeta ROS ROS Scavenging ScirpusinB->ROS AlphaGlucosidase α-Glucosidase Inhibition ScirpusinB->AlphaGlucosidase Cancer_Apoptosis Cancer Cell Apoptosis GLO1->Cancer_Apoptosis Cognitive_Improvement Cognitive Improvement AChE->Cognitive_Improvement Neuroprotection Neuronal Protection ABeta->Neuroprotection ROS->Neuroprotection Glucose_Control Blood Glucose Control AlphaGlucosidase->Glucose_Control InVitro In Vitro Studies Cancer_Apoptosis->InVitro InVivo In Vivo Models Cognitive_Improvement->InVivo Neuroprotection->InVitro Vasorelaxation Vasorelaxation ExVivo Ex Vivo Models Vasorelaxation->ExVivo Glucose_Control->InVitro

Comprehensive network of this compound's molecular targets and resulting physiological effects with supporting evidence.

Research Gaps and Future Directions

Despite promising biological activities, several research limitations must be addressed to advance this compound toward therapeutic applications:

  • Pharmacokinetic Profiling: Comprehensive data on this compound's absorption, distribution, metabolism, and excretion (ADME) properties are lacking. Future studies should establish its bioavailability, half-life, and metabolic fate in vivo using appropriate animal models. The compound's potential for glucuronidation or sulfation, common for polyphenols, requires investigation [8].

  • Structure-Activity Relationships: Systematic studies on the structural requirements for this compound's various biological activities are needed. Modification of hydroxyl groups, introduction of substituents, or optimization of the dimeric structure may enhance potency and bioavailability while reducing potential toxicity.

  • Therapeutic Efficacy in Disease Models: While in vitro data is promising, robust in vivo studies in disease-relevant animal models are necessary. For neuroprotective applications, studies in transgenic AD models would provide more clinically relevant data than scopolamine-induced amnesia models [4].

  • Formulation Development: The development of advanced delivery systems to overcome potential challenges with this compound's solubility, stability, and bioavailability is crucial. Nanoparticle formulations, lipid-based delivery systems, or prodrug approaches may enhance its therapeutic potential.

  • Toxicological Assessment: Comprehensive safety profiling, including maximum tolerated dose, organ-specific toxicity, and potential drug interactions, must be conducted to establish its therapeutic window.

Conclusion

References

Comprehensive Technical Guide: Scirpusin B - Chemistry, Bioactivity, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Scirpusin B is a naturally occurring hydroxystilbene dimer that has gained significant attention in pharmacological research due to its multifaceted bioactivities and unique chemical structure. First isolated in 1978 from the plant Scirpus fluviatilis (Torr.) A. Gray (known as Ching-san-leng in traditional Chinese medicine), this compound has since been identified in various botanical sources including passion fruit (Passiflora edulis) seeds, coconut, and several Vitis species [1] [2]. Chemically, this compound is classified as a piceatannol dimer with the molecular formula C₂₈H₂₂O₈ and a molecular weight of 486.47 g/mol [3] [2]. Its structure consists of two phenyl groups (B1 and B2) and one styrene group (A1) on a benzodihydrobenzofuran core (A2-C), with five phenolic hydroxyl groups distributed at specific positions (1′, 3′, 3, 12′, and 13′) that contribute significantly to its antioxidant and biological activities [2]. Unlike its structural analogs Scirpusin A (a resveratrol dimer) and Scirpusin C, this compound possesses a distinctive arrangement of hydroxyl groups that enhances its radical scavenging capabilities and potential therapeutic applications [2].

The biosynthesis of this compound in plants occurs through oxidative dimerization of piceatannol monomers, a process mediated by peroxidase enzymes that generate phenolic radicals which subsequently couple through specific carbon-carbon and carbon-oxygen bonds [4] [5]. Recent research has demonstrated that hydroxystilbenes like piceatannol can participate in radical coupling reactions during lignification, incorporating themselves into lignin polymers and creating hybrid structures known as stilbenolignins [6] [5]. This biosynthetic plasticity not only reflects the chemical reactivity of this compound precursors but also suggests potential strategies for biomimetic synthesis of this valuable compound.

Natural Sources and Extraction Methodologies

Botanical Distribution

This compound is distributed across a diverse range of plant species, with varying concentrations depending on the tissue source and environmental conditions:

Table: Natural Sources of this compound

Source Plant Part Concentration Extraction Methods
Passion fruit (Passiflora edulis) Seeds High (primary source) Hydrous alcohol/ketone solvents [7]
Scirpus fluviatilis Rhizome Moderate Traditional solvent extraction [1]
Coconut (Cocos nucifera) Fruit endocarp Low-Moderate DFRC degradation [6]
Vitis and Muscadinia species Fruits Variable Alcohol-based extraction [2]
Palm fruits (multiple species) Endocarp Trace amounts Lignin degradation methods [6]
Extraction and Isolation Protocols

Passion Fruit Seed Extraction (High-Yield Method):

  • Seed Preparation: Fresh passion fruit seeds are washed, dried, and ground to a fine powder (particle size 0.5-1.0 mm optimal).
  • Solvent Extraction: The powdered seeds are extracted with hydrous alcohol (methanol:water, 80:20 v/v) or hydrous ketone solvents (acetone:water, 70:30 v/v) at a ratio of 1:10 (solid:liquid).
  • Extraction Conditions: The mixture is subjected to ultrasound-assisted extraction at 40-50°C for 30-45 minutes, followed by agitation at 150 rpm for 6-8 hours.
  • Concentration and Purification: The extract is filtered, concentrated under reduced pressure at 40°C, and subjected to chromatographic purification using Sephadex LH-20 or preparative HPLC with a C18 column [7].

Alternative Biomimetic Synthesis: For research purposes where large quantities are required, this compound can be synthesized through biomimetic oxidative coupling of piceatannol using horseradish peroxidase and H₂O₂ as an oxidant in aqueous-organic solvent systems [4] [5]. This method typically yields dimeric products including this compound along with other regioisomers that can be separated chromatographically.

Quantitative Bioactivity Profile

This compound exhibits a broad spectrum of biological activities with potential therapeutic applications, particularly in oncology and oxidative stress-related pathologies:

Table: Experimental Bioactivities of this compound

Bioactivity Experimental Model Key Parameters Proposed Mechanism
Anticancer NCI-H522 human lung cancer cells IC₅₀: ~15-25 μM; suppressed proliferation and colony formation [8] GLO I inhibition; induction of apoptosis
Antioxidant DFT theoretical analysis BDE: 74.7-81.3 kcal/mol; k(OH): 2.74×10¹¹ M⁻¹s⁻¹ [2] HAT, SET-PT, SPLET radical scavenging
Enzyme Inhibition Glyoxalase I (GLO I) Significant inhibition at 10-50 μM [8] Competitive/non-competitive active site binding
Antiviral In silico and in vitro models Anti-HIV potential [1] [2] Viral enzyme inhibition (theoretical)
Vasorelaxing Isolated blood vessels Strong vasodilation effect [2] Endothelial NO pathway activation

Molecular Mechanisms and Signaling Pathways

Anticancer Mechanisms

This compound exerts its antiproliferative effects through multiple interconnected pathways that induce cell cycle arrest and apoptosis in malignant cells:

G cluster_primary Primary Molecular Targets cluster_secondary Downstream Effects cluster_cellular Cellular Outcomes ScirpusinB This compound GLO1 GLO I Inhibition ScirpusinB->GLO1 AMPK AMPK Activation ScirpusinB->AMPK ROS ROS Modulation ScirpusinB->ROS MG Methylglyoxal Accumulation GLO1->MG mTOR mTORC1 Inhibition AMPK->mTOR Apoptosis Apoptosis ROS->Apoptosis MG->Apoptosis Autophagy Autophagy Induction mTOR->Autophagy Autophagy->Apoptosis Arrest Cell Cycle Arrest Apoptosis->Arrest Death Cell Death Apoptosis->Death

This compound induces cancer cell death through multiple interconnected pathways including GLO I inhibition, AMPK activation, and ROS modulation.

The glyoxalase I (GLO I) inhibition represents a particularly promising mechanism, as this enzyme is overexpressed in many multidrug-resistant cancers. By inhibiting GLO I, this compound causes accumulation of methylglyoxal (MG), a reactive dicarbonyl compound that induces advanced glycation end-products (AGEs), oxidative stress, and ultimately apoptosis in cancer cells [8]. Simultaneously, this compound activates AMPK (AMP-activated protein kinase), which subsequently inhibits mTORC1 (mammalian target of rapamycin complex 1) activity, as evidenced by decreased phosphorylation of ribosomal protein S6 kinase beta-1 (p70S6K) [9]. This AMPK/mTOR pathway modulation induces autophagy, which at sustained levels progresses to apoptotic cell death.

Antioxidant Mechanisms

The radical scavenging activity of this compound has been comprehensively investigated through density functional theory (DFT) calculations, revealing multiple operative mechanisms:

Table: Thermodynamic Parameters of this compound Antioxidant Mechanisms (in kcal/mol)

Mechanism Phase BDE IP PDE PA ETE
HAT Gas 74.7-81.3 - - - -
HAT Water 80.2-86.9 - - - -
SET-PT Gas - 135.2 -18.5 - -
SPLET Water - - - 29.9 46.7

BDE: Bond Dissociation Enthalpy; IP: Ionization Potential; PDE: Proton Dissociation Enthalpy; PA: Proton Affinity; ETE: Electron Transfer Enthalpy [2]

This compound scavenges free radicals through four primary antioxidant mechanisms with HAT predominating in lipid environments.

The hydrogen atom transfer (HAT) mechanism predominates in lipid environments due to favorable bond dissociation enthalpy (BDE) values, while sequential proton loss electron transfer (SPLET) becomes more significant in aqueous phases [2]. The antioxidant efficiency varies across different molecular sites, with the 1′-OH and 3′-OH positions (meta-diphenol hydroxyl groups on the B1 ring) demonstrating the highest reactivity toward free radicals. Theoretical calculations indicate exceptionally high rate constants for this compound's reactions with hydroxyl radicals (k = 2.74×10¹¹ M⁻¹s⁻¹), highlighting its potent scavenging capacity [2].

Experimental Assays and Research Protocols

Anticancer Activity Assessment

Cell Proliferation and Colony Formation Assay:

  • Cell Lines: NCI-H522 human lung cancer cells (high GLO I expression) and HCT116 colorectal cancer cells (low GLO I expression) for comparative studies [8].
  • Procedure: Seed cells in 96-well plates (3×10³ cells/well) and treat with this compound (0-50 μM) for 24-72 hours. Assess viability using CCK-8 assay measuring absorbance at 450 nm. For colony formation, treat cells for 48 hours, then replate in drug-free medium for 10-14 days until visible colonies form. Fix with methanol, stain with crystal violet (0.5%), and count colonies.
  • Data Analysis: Calculate IC₅₀ values using nonlinear regression. Compare inhibition between high and low GLO I-expressing cells to establish mechanism correlation [8].

Cell Death Mechanism Analysis:

  • Annexin V/PI Staining: Treat Her2/CT26 cells with this compound (12.5-50 μM) for 24 hours, harvest, and stain with Annexin V-FITC and propidium iodide using commercial kit. Analyze by flow cytometry within 1 hour.
  • Cell Cycle Analysis: Fix cells in 70% ethanol, treat with RNase A (100 μg/mL), and stain with propidium iodide (50 μg/mL). Analyze DNA content by flow cytometry, quantifying sub-G1 population as indicator of apoptosis [9].
  • TUNEL Assay: Detect DNA fragmentation using terminal deoxynucleotidyl transferase dUTP nick end labeling according to manufacturer's protocol.
Antioxidant Capacity Evaluation

Computational Analysis (DFT Methodology):

  • Software: Gaussian 16 program package with M06-2X functional and 6-311G(d,p) basis set for geometry optimization and frequency calculations [2].
  • Single-Point Energy: Use 6-311++G(d,p) basis set for accurate energy calculations with solvation effects modeled via SMD method for water, benzene, and gas phases.
  • Thermodynamic Parameters: Calculate BDE, IP, PDE, PA, and ETE using standard formulas. Perform potential energy surface (PES) scans and transition state theory (TST) rate constant analysis for •OH and •OOH radical scavenging.

Experimental Antioxidant Assays:

  • Oxygen Radical Absorbance Capacity (ORAC): Use fluorescein as fluorescent probe, AAPH as peroxyl radical generator, and Trolox as standard. Measure fluorescence decay every 5 minutes for 90 minutes (excitation 485 nm, emission 535 nm).
  • DPPH/ABTS Radical Scavenging: Incubate this compound with stable radicals and measure absorbance decrease at 517 nm (DPPH) or 734 nm (ABTS). Calculate IC₅₀ values from dose-response curves.
Enzyme Inhibition Studies

Glyoxalase I (GLO I) Inhibition Assay:

  • Reaction Mixture: Glutathione (GSH, 1 mM), methylglyoxal (MG, 2 mM) in sodium phosphate buffer (50 mM, pH 6.6).
  • Procedure: Pre-incubate this compound with enzyme for 5 minutes, initiate reaction by adding substrate mixture. Monitor increase in absorbance at 240 nm for 5 minutes corresponding to S-D-lactoylgluthione formation.
  • Kinetic Analysis: Determine IC₅₀ values and inhibition constant (Kᵢ) using Dixon plots. Compare with positive control (TLSC702) [8].

Molecular Docking Studies:

  • Preparation: Obtain GLO I crystal structure from PDB (1FRO), remove water molecules, add hydrogens. Prepare this compound structure using molecular modeling software, energy minimization with MMFF94 force field.
  • Docking Protocol: Use AutoDock Vina with grid box covering active site. Analyze binding poses, interaction types (hydrogen bonds, hydrophobic interactions), and calculate binding energies.

Research Gaps and Future Directions

Despite promising bioactivities, several research gaps need addressing to advance this compound toward therapeutic applications:

  • Absence of in vivo pharmacokinetic data for this compound, including bioavailability, metabolism, tissue distribution, and half-life.
  • Limited toxicological profile across different model systems, though related stilbenoids generally show favorable safety margins.
  • Structure-activity relationship (SAR) studies needed to optimize bioactivity while minimizing potential toxicity.
  • Formulation development required to address anticipated solubility limitations and enhance stability.
  • Synergistic combinations with established chemotherapeutic agents largely unexplored, though preliminary evidence with docetaxel shows enhanced efficacy [9].

Future research should prioritize pharmacokinetic optimization through structural modification or delivery systems, comprehensive toxicological assessment in relevant animal models, and exploration of combination therapies for oncology applications. The unique dual functionality of this compound as both an antioxidant and pro-oxidant (depending on cellular context) warrants particular investigation for selective cancer cell targeting.

Conclusion

References

Chemical Profile & Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

Scirpusin B is an oligomeric stilbenoid, specifically a dimer of piceatannol [1] [2]. It is identified in various plant sources, often as a constituent of complex extracts.

Table 1: Natural Sources of this compound

Source Plant Plant Part Notes on Identification & Yield
Passiflora edulis (Passion Fruit) [1] [3] Seeds and Rinds A significant component of recycled agricultural waste from juice processing; identified via NMR and MS [3].
Cyperus rotundus L. (Purple Nutsedge) [4] [5] [6] Rhizomes Typically found in ethyl acetate fractions of extracts standardized for total stilbenoid content (e.g., 5%) alongside Piceatannol and Scirpusin A [4] [5].
Vitis vinifera (Grape) [7] Berries Its biosynthetic precursor, trans-ε-viniferin, is found in grapes; the enzyme trans-Scirpusin A Hydroxylase (SAH) is implicated in the biosynthesis of the closely related Scirpusin A [7].

Detailed Experimental Protocols

The following methodologies are representative of those used to isolate this compound and evaluate its bioactivity.

1. Isolation from Passion Fruit Seeds [3]

  • Extraction: Dried, de-oiled passion fruit seed powder is subjected to successive reflux extraction using solvents of varying polarity (e.g., 95% ethanol, 50% ethanol, hot water).
  • Fractionation & Purification: The hydro-alcoholic extract is fractionated, often using liquid-liquid partitioning. The this compound-rich fraction is then purified via column chromatography (e.g., silica gel).
  • Identification & Quantification: The final isolate is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity [3].

2. In Vitro Anti-Adipogenic Assay [4] [6]

  • Cell Line: Mouse 3T3-L1 pre-adipocyte cell line.
  • Differentiation: Pre-adipocytes are induced to differentiate into mature adipocytes using a standard hormonal cocktail (e.g., insulin, dexamethasone, IBMX).
  • Treatment: Cells are treated with the test compound (e.g., Cyperus rotundus extract containing this compound or vehicle control) during differentiation.
  • Endpoint Measurement: After 8-10 days, lipid accumulation is quantified by Oil Red O staining and elution. The extract standardized to this compound demonstrated a dose-dependent adipogenesis reduction with an IC₅₀ of 9.39 μg/mL [4] [6].

3. In Vivo Cognitive Function Assessment [1]

  • Animal Model: ICR mice induced with cognitive dysfunction via scopolamine injection.
  • Treatment: Mice are pretreated with this compound (40 mg/kg), passion fruit extract (250-600 mg/kg), or vehicle for 7 days.
  • Behavioral Test: Cognitive function is evaluated using the passive avoidance test. Latency to enter a dark chamber where a foot shock was previously administered is measured. This compound and its source extracts significantly improved learning behavior and memory retention compared to the control group [1].

Biological Activities & Quantitative Data

This compound exhibits a diverse range of pharmacological activities. Key quantitative data from in vitro and in vivo studies are summarized below.

Table 2: Quantitative Summary of this compound's Biological Activities

Biological Activity Model System Key Findings / IC₅₀ Values Proposed Mechanism of Action
Anti-diabetic [3] In vitro enzyme inhibition α-Amylase: 76.38 ± 0.25 μg/mL; α-Glucosidase: 2.32 ± 0.04 μg/mL [3] Direct inhibition of carbohydrate-digestive enzymes, reducing postprandial blood glucose.
Neuroprotective [1] In vitro & In vivo (ICR mice) Improved learning in scopolamine-induced amnesiac mice at 40 mg/kg [1]. Anti-acetylcholinesterase activity (IC₅₀: 62.9 μM); antioxidant; inhibition of Aβ₁₋₄₂ aggregation [1].
Anticancer (Oral Squamous Cell Carcinoma) [3] In vitro (SAS, TTn cell lines) ~95% & 83% inhibition of cell proliferation; 75 μM induced ~40-44% cell death in 72h [3]. Suppression of TNF-α, survivin, COX-2, cyclin D1, and VEGF-A proteins; induction of apoptosis.
Vasodilatory [2] [8] Ex vivo (isolated rat heart) Increased coronary flow up to 108.2% of baseline (100 μM) [2] [8]. Coronary vasodilation mediated by nitric oxide (NO) and vasodilating prostanoids.
Antibacterial [3] In vitro (various Gram+ & Gram- bacteria) Profound activity against 8 pathogenic bacteria [3]. Not fully elucidated; may involve membrane disruption.

Mechanisms of Action & Signaling Pathways

The bioactivities of this compound are mediated through modulation of several critical signaling pathways.

1. Induction of Autophagy and Apoptosis in Cancer Cells Research on the closely related compound trans-Scirpusin A reveals a mechanism highly relevant to this compound. It can induce autophagy and apoptosis in cancer cells, overcoming the tumor-associated immunosuppressive microenvironment [9].

The following diagram illustrates this pathway:

G TSA This compound / trans-Scirpusin A AMPK p-AMPK (T172) Activation TSA->AMPK Treg_MDSC Reduction of Tregs & MDSCs TSA->Treg_MDSC In tumor microenvironment mTORC1 mTORC1 Complex Inhibition AMPK->mTORC1 p70S6K p-p70S6K Inhibition mTORC1->p70S6K Inhibits Autophagy Autophagy Induction (LC3-I to LC3-II conversion) p70S6K->Autophagy Derepresses Apoptosis Apoptosis Autophagy->Apoptosis TumorGrowth Tumor Growth Inhibition Autophagy->TumorGrowth Apoptosis->TumorGrowth Treg_MDSC->TumorGrowth

Mechanism of autophagy induction and immune modulation by this compound/trans-Scirpusin A in cancer cells.

2. Inhibition of Adipogenesis A Cyperus rotundus extract (CRE) standardized for this compound and other stilbenoids demonstrates anti-obesity effects by inhibiting adipogenesis [4] [5] [6].

The following diagram illustrates this pathway:

G CRE CRE Extract (Contains this compound) AMPKa p-AMPKα Activation CRE->AMPKa Akt p-Akt Inhibition CRE->Akt ACC p-ACC Activation AMPKa->ACC PPARg PPARγ Downregulation AMPKa->PPARg LPL Lipoprotein Lipase (LPL) Downregulation AMPKa->LPL Perilipin1 Perilipin1 Downregulation AMPKa->Perilipin1 GSK3B p-GSK3β Inhibition Akt->GSK3B Akt->PPARg Akt->LPL Akt->Perilipin1 Outcome Inhibition of Lipid Accumulation & Adipogenesis PPARg->Outcome LPL->Outcome Perilipin1->Outcome

Signaling pathway for this compound-containing extract (CRE) inhibition of adipogenesis.

Research Gaps & Future Directions

While the preliminary data on this compound is promising, several critical steps remain for its development as a therapeutic agent:

  • Purified Compound Studies: Many bioactivities are reported for plant extracts containing this compound. More studies using the purified compound are essential to confirm its specific efficacy and potency [4] [3] [5].
  • In Vivo Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of purified this compound is currently lacking and is a prerequisite for drug development.
  • Human Clinical Trials: The anti-obesity effects shown in a human clinical trial are attributed to a multi-component extract [4] [6]. The efficacy and safety of this compound as a single agent in humans remain to be established.

References

Quantitative Anti-HIV Activity of Scirpusin B

Author: Smolecule Technical Support Team. Date: February 2026

The core activity of Scirpusin B against HIV-1 has been demonstrated in laboratory studies.

Compound Assay/Virus Type Reported IC₅₀ (μmol/L) Key Findings
This compound HIV-1 strain IIIB (TZM-bl cell line) [1] 1.33 Inhibited infection by a laboratory-adapted HIV-1 strain [1].
Scirpusin A HIV-1 strain IIIB (TZM-bl cell line) [1] 4.77 Showed lower potency than this compound against the same strain [1].
This compound VSV-G pseudotyped HIV-1 (TZM-bl cell line) [1] Similar effect as on HIV-1 IIIB Suggests activity targets a step in the cellular replication process, not just viral entry [1].

Experimental Protocol for In Vitro Anti-HIV Assay

The primary methodology for evaluating this compound's activity involves pseudotyped viruses and reporter cell lines. The workflow and logical relationships of this process can be visualized in the following diagram.

G Compound This compound Infection Infection & Incubation Compound->Infection VirusPrep Virus Preparation VirusPrep->Infection CellLine TZM-bl Cell Line CellLine->Infection Measurement Luciferase Activity Measurement Infection->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis

Experimental workflow for assessing this compound's anti-HIV activity in TZM-bl cells.

The key steps in the experimental protocol, as cited, are [1]:

  • Virus and Cell Line: Use HIV-1 envelope or VSV-G pseudotyped HIV-1 particles, or a laboratory-adapted strain like HIV-1 IIIB. The TZM-bl reporter cell line is employed, which expresses CD4, CCR5, and CXCR4, and contains a Tat-responsive reporter gene (e.g., luciferase) that activates upon HIV infection.
  • Infection and Compound Treatment: Incubate TZM-bl cells with the virus in the presence of varying concentrations of this compound.
  • Incubation and Measurement: After an incubation period (typically 48-72 hours), measure the luciferase activity in the cell lysates. This activity is directly proportional to the level of HIV infection.
  • Data Analysis: Calculate the percent inhibition of infection for each compound concentration compared to an untreated control. The half-maximal inhibitory concentration (IC₅₀) is then determined from the dose-response curve.

Mechanism of Action and Research Context

While the exact mechanism of this compound is not fully elucidated, current evidence provides some clues and context.

  • Potential Mechanism: The finding that this compound inhibits both HIV-1 IIIB and VSV-G pseudotyped virus suggests its antiviral effect occurs at a step after viral entry into the cell [1]. This indicates it may target the cellular replication process of HIV-1, though the specific viral or host proteins involved require further investigation [1].

  • Broader Research Landscape: this compound is part of a growing interest in natural products, particularly polyphenols and stilbenes, as sources for anti-HIV agents [2] [3]. This research is driven by the need to overcome limitations of current therapies, such as side effects and drug resistance [3]. Computational methods like QSAR, molecular docking, and virtual screening are increasingly used to identify and optimize natural compounds for HIV treatment [3] [4].

Knowledge Gaps and Future Research

The existing data, while promising, is not sufficient for a complete technical guide. Significant gaps remain, as outlined in the table below.

Research Area Current Status & Next Steps
Molecular Target The specific viral or host target is unknown. Future work: Requires target identification studies (e.g., binding assays).
Mechanistic Pathway Only a general stage (post-entry) is known. Future work: Detailed studies on which step (reverse transcription, integration, etc.) is blocked.
In Vivo Data No animal model data was found. Future work: Essential to evaluate efficacy, pharmacokinetics, and toxicity in vivo.
Clinical Validation No human trials have been conducted. Future work: Required to establish safety and effectiveness in humans.

Conclusion

References

Mechanisms of Vasorelaxant Action

Author: Smolecule Technical Support Team. Date: February 2026

Scirpusin B induces vasodilation through several interconnected pathways, summarized in the diagram below:

G cluster_1 Endothelium-Dependent Pathways cluster_2 Endothelium-Independent Pathways This compound This compound Stimulates Endothelium Stimulates Endothelium This compound->Stimulates Endothelium Inhibits Ca²⁺ Influx Inhibits Ca²⁺ Influx This compound->Inhibits Ca²⁺ Influx NO Release NO Release Stimulates Endothelium->NO Release Activates PGI₂ Release PGI₂ Release Stimulates Endothelium->PGI₂ Release Activates cGMP Pathway cGMP Pathway NO Release->cGMP Pathway Stimulates cAMP Pathway cAMP Pathway PGI₂ Release->cAMP Pathway Stimulates Vasorelaxation Vasorelaxation cGMP Pathway->Vasorelaxation cAMP Pathway->Vasorelaxation Inhibits Ca²⁺ Influx->Vasorelaxation

This compound's vasorelaxant mechanism involves endothelium-dependent and independent pathways [1] [2] [3]

  • Endothelium-Dependent Relaxation: The vasodilatory effect is partially dependent on the vascular endothelium. This compound stimulates the endothelium to release two key factors:
    • Nitric Oxide (NO): This leads to the activation of the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway in vascular smooth muscle cells [1] [2].
    • Prostacyclin (PGI₂): This activates the adenylate cyclase (AC)/cyclic adenosine monophosphate (cAMP) pathway [2].
  • Endothelium-Independent Relaxation: this compound also acts directly on smooth muscle cells, potentially by blocking voltage-dependent calcium channels, preventing the influx of Ca²⁺ required for contraction [3].

Summary of Key Experimental Evidence

The following table summarizes quantitative data and experimental conditions from foundational studies on this compound's vasorelaxant effects.

Study Model Induced Contraction Agent Key Vasorelaxant Outcome Mechanistic Evidence
Rat Thoracic Aorta (ex vivo) [1] Phenylephrine (PE) or KCl Significant, concentration-dependent relaxation; effect greater than piceatannol. Effect reduced by L-NAME (NOS inhibitor) in endothelium-intact aorta.
Isolated Rat Heart (Langendorff) [2] N/A (Coronary Flow measurement) Increased coronary flow up to 108.2%; effect was concentration-dependent (10-100 µM). Piceatannol was ineffective. Effect attenuated by L-NAME (NOS inhibitor) and Diclofenac (COX inhibitor).
General Mechanism [3] [4] N/A (Review of plant vasodilators) Classified as a vasodilator polyphenol. Mechanism involves NO/cGMP pathway and blockade of Ca2+ channels.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from the key studies.

Ex Vivo Vasorelaxation Assay in Rat Aorta

This protocol is standard for evaluating vasoactive substances [1].

  • Tissue Preparation: Thoracic aortas are isolated from rats (e.g., Fischer 344), cut into rings (~2-3 mm), and carefully handled to preserve the endothelium. For control comparisons, the endothelium is mechanically removed from some rings.
  • Tension Measurement: Rings are mounted in organ baths containing oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution at 37°C. They are pre-loaded with a resting tension (e.g., 1 g) and allowed to equilibrate.
  • Pre-contraction and Testing: Vessel rings are pre-contracted with a submaximal concentration of an agent like phenylephrine (PE, 1 µM) or KCl (e.g., 50 mM). Once a stable contraction plateau is reached, this compound is added cumulatively to the bath.
  • Mechanism Investigation: To probe the mechanism, tissues are pre-incubated for 15-30 minutes with pathway inhibitors before pre-contraction and this compound addition. Key inhibitors include:
    • L-NAME (100 µM): A nitric oxide synthase (NOS) inhibitor.
    • Diclofenac (10 µM): A cyclooxygenase (COX) inhibitor.
    • Verapamil: A voltage-dependent Ca²⁺ channel blocker.
Isolated Perfused Rat Heart (Langendorff) Setup

This model is used to study effects on coronary circulation directly [2].

  • Heart Isolation: Hearts are excised from anesthetized rats and immediately connected to the Langendorff apparatus via the aorta.
  • Constant-Pressure Perfusion: Hearts are retrogradely perfused with a modified, oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 75 cmH₂O) and maintained at 37°C.
  • Coronary Flow Measurement: An electromagnetic flow meter is placed in the inflow line to continuously measure coronary flow (CF).
  • Compound Administration: this compound is injected as a bolus (e.g., 10, 30, 100 µM) directly into the aortic cannula. Changes in CF are recorded and expressed as a percentage of the baseline flow.
  • Pathway Inhibition: Similar to the aortic ring assay, inhibitors like L-NAME and Diclofenac are administered via the perfusate prior to this compound injection to assess the contribution of NO and prostanoids.

Research Implications and Future Directions

This compound demonstrates significant potential for cardiovascular drug development. Its multi-target mechanism is particularly advantageous for tackling complex conditions like hypertension and endothelial dysfunction. Future research should prioritize:

  • Identifying Molecular Targets: Precise protein targets within the NO/cGMP, PGI₂/cAMP, and calcium channel pathways need confirmation.
  • In Vivo Efficacy and Safety: Comprehensive studies in animal disease models are essential to validate its therapeutic potential and determine its pharmacokinetic and safety profile.
  • Comparative Potency Studies: Further head-to-head comparisons with standard vasodilatory drugs would help contextualize its efficacy.

References

Chemical Profile & Sourcing of Scirpusin B

Author: Smolecule Technical Support Team. Date: February 2026

Scirpusin B is a naturally occurring polyphenol, a dimer of piceatannol. The table below summarizes its core chemical characteristics and primary natural source.

Property Description
Chemical Classification Stilbenoid dimer (dimer of piceatannol) [1] [2].
IUPAC Name / Molecular Formula Information not specified in search results.
Molecular Weight Information not specified in search results.
Observed Fragments (LC-ESI-MS/MS) 375.0868 (C₂₂H₁₅O₆⁻), 241.0504 (C₁₄H₉O₄²⁻•), 135.0451 (C₈H₇O₂⁻), 109.0296 (C₆H₅O₂⁻) [3].
Primary Natural Source Seeds and rinds of Passiflora edulis (Passion fruit), identified as a major polyphenol [1] [3] [2].
Other Documented Sources Cyperus rotundus (Purple nutsedge) rhizomes [3].

Quantitative Biological Activity Data

The following tables summarize key quantitative findings from in vitro and in vivo studies on this compound and passion fruit extracts.

Table 1: In Vitro Biological Activities

Assay/Model Test Substance Key Quantitative Result Reported Significance/IC₅₀
Acetylcholinesterase (AChE) Inhibition This compound 50% Inhibitory Concentration (IC₅₀): 62.9 μM [1] [4]. Potent activity relevant to Alzheimer's disease.
Acetylcholinesterase (AChE) Inhibition Piceatannol 50% Inhibitory Concentration (IC₅₀): 258.9 μM [1] [4]. Less potent than this compound.
Antioxidant (DPPH Radical Scavenging) This compound Exhibited greater antioxidant activity than piceatannol [2]. Specific IC₅₀ not provided in results.
Anti-Amyloid-β Aggregation S-50EE & S-95EE (Passion fruit seed extracts containing this compound) Showed inhibition of Aβ₁₋₄₂ aggregation [1] [4]. Specific values not provided.
Neuroprotective Activity S-50EE & S-95EE (Passion fruit seed extracts) Exhibited protection against Aβ₂₅₋₃₅-induced or H₂O₂-induced cytotoxicity in SH-SY5Y neuroblastoma cells [1] [4]. Specific values not provided.

Table 2: In Vivo Efficacy (Cognitive Function)

Animal Model Test Substance & Dose Treatment Duration Key Outcome
Scopolamine-induced memory impairment in ICR mice This compound (40 mg/kg) 7 days (daily pretreatment) Improved learning behavior in passive avoidance test (p < 0.05 vs. control) [1] [4].
Scopolamine-induced memory impairment in ICR mice S-95EE & S-50EE (250 mg/kg) 7 days (daily pretreatment) Improved learning behavior in passive avoidance test (p < 0.05 vs. control) [1] [4].
Scopolamine-induced memory impairment in ICR mice Rind-HWE & de-oiled seed powder (600 mg/kg) 7 days (daily pretreatment) Improved learning behavior in passive avoidance test (p < 0.05 vs. control) [1] [4].

Detailed Experimental Protocols

For reproducibility, here are the methodologies for key experiments cited in the search results.

1. Protocol: Acetylcholinesterase (AChE) Inhibition Assay

  • Principle: Measures the inhibition of AChE enzyme activity using acetylthiocholine iodide as a substrate. The reaction produces thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow chromophore [1] [4].
  • Key Reagents: Recombinant human AChE, acetylthiocholine iodide, DTNB, donepezil (reference inhibitor), test samples (this compound, extracts) dissolved in suitable solvents [1] [4].
  • Procedure:
    • Incubate AChE with test samples or buffer (control) for a set time.
    • Add substrate (acetylthiocholine iodide) and DTNB.
    • Monitor the kinetics of chromophore formation spectrophotometrically (e.g., at 412 nm).
    • Calculate % inhibition and IC₅₀ values from dose-response curves [1] [4].

2. Protocol: In Vivo Passive Avoidance Test in Mice

  • Objective: To evaluate learning and memory in scopolamine-induced amnesic mice.
  • Animal Model: ICR mice [1] [4].
  • Test Substances: this compound (40 mg/kg), passion fruit seed extracts (S-95EE, S-50EE at 250 mg/kg), rind extracts (600 mg/kg) [1] [4].
  • Dosing Regimen: Daily pretreatment with test substances for 7 days [1] [4].
  • Induction of Amnesia: Scopolamine is administered to impair memory before the test [1] [4].
  • Equipment: A passive avoidance apparatus with light and dark compartments, equipped with a grid floor for delivering a mild foot shock [1] [4].
  • Procedure:
    • Acquisition Trial: Place a mouse in the light compartment. When it enters the dark compartment, a mild foot shock is delivered. The step-through latency is recorded.
    • Retention Trial: 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded without the shock. A significantly longer latency in the retention trial indicates improved memory [1] [4].
  • Data Analysis: Compare the step-through latencies of treatment groups with the scopolamine-induced control group using statistical tests (e.g., t-test, ANOVA). A p-value < 0.05 is considered significant [1] [4].

Proposed Neuroprotective Signaling Pathways

The neuroprotective effects of this compound and passion fruit extracts are proposed to work through multiple pathways. The diagram below illustrates the logical relationship between these key mechanisms derived from the search results.

Proposed multi-target mechanisms for this compound leading to cognitive improvement.

Research Gaps & Future Directions

Current research is primarily in the preliminary phase. The following areas are critical for translational development:

  • ADME/Tox Profile: Comprehensive data on the Absorption, Distribution, Metabolism, Excretion, and Toxicity of this compound is lacking and is essential for drug development.
  • In Vivo Pharmacokinetics: Studies are needed to determine the bioavailability, half-life, and brain penetration of this compound after oral administration.
  • Human Studies: All current evidence is from animal and lab models. Clinical trials are necessary to confirm efficacy and safety in humans.
  • Sustainable Sourcing & Extraction: Passion fruit seeds, a juice industry byproduct, offer a sustainable source [1] [5]. Optimizing extraction techniques for this compound from this waste stream is a promising research avenue.

Conclusion

This compound is a promising multi-target neuroprotective agent sourced sustainably from passion fruit waste. Its efficacy in preclinical models, underpinned by AChE inhibition, anti-aggregation, and antioxidant mechanisms, warrants further investigation. The next critical steps involve detailed pharmacokinetic and toxicological studies to assess its potential as a lead compound for neurodegenerative diseases.

References

Scirpusin B isolation methods

Author: Smolecule Technical Support Team. Date: February 2026

Sources & Isolation Methods

Scirpusin B can be obtained from different botanical sources using specific extraction and purification techniques.

Source Primary Extraction Method Purification Technique Key Details/Outcome Reference
Passion Fruit Seeds (Passiflora edulis) Successive reflux extraction with solvents (e.g., 50% or 95% ethanol) [1] High-Speed Countercurrent Chromatography (HSCCC) Solvent system: n-hexane-ethyl acetate-methanol-water (1:2:1:2.8, v/v); purity up to 90.2% [2]
Passion Fruit Seeds (Passiflora edulis) Ethanol extraction (optimized via QbD/Box-Behnken Design) [3] Not Specified QbD approach optimizes parameters for higher yield [3]
Cyperus conglomeratus Ethyl acetate extraction [4] Chromatographic techniques (implied) Isolated alongside stilbene trimer (cyperusphenol A) [4]

Characterization & Identification

After isolation, confirming the chemical structure of this compound is a critical step. The following techniques are routinely used:

  • Spectroscopic Analysis:
    • 1D & 2D NMR: Used to elucidate the carbon backbone and proton connectivity of the molecule [4].
    • High-Resolution Mass Spectrometry (HR-ESI-MS): Provides accurate molecular mass and formula confirmation [4] [2].
  • Chromatographic Analysis:
    • HPLC: Used to determine the purity of the isolated compound [3].

The molecular formula of this compound is C₂₈H₂₂O₈, with an average mass of 486.47 Da [5]. It is a dimer of piceatannol with defined stereocenters [5].

Biological Activity & Potential Applications

Research has revealed multiple bioactivities for this compound, making it a candidate for functional foods and nutraceuticals. Key quantitative data on its biological effects are summarized below.

Bioactivity Experimental Model Key Results / IC₅₀ Values Reference
Antidiabetic α-Glucosidase inhibition assay IC₅₀ = 1331 ± 6.22 μg/mL (Superior to acarbose) [4] [2]
Antidiabetic α-Amylase inhibition assay Demonstrated activity, though less than stilbene trimer [4]
Neuroprotective Scopolamine-induced amnesia in ICR mice 40 mg/kg dose improved learning in passive avoidance test [1]
Neuroprotective Acetylcholinesterase (AChE) inhibition IC₅₀ = 62.9 μM [1]
Neuroprotective Anti-amyloid-β aggregation Showed inhibitory activity [1]
Antioxidant In vitro assays Concentration-dependent increase in activity [4]
Prebiotic Growth of Lacticaseibacillus species Enhanced bacterial growth rate (positive Pscore) [4]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results.

Protocol 1: In Vitro α-Glucosidase Inhibitory Activity Assay [2]

This protocol is used to evaluate the potential antidiabetic activity of this compound.

  • Preparation: Dissolve this compound in a suitable solvent like DMSO to create a stock solution.
  • Reaction Mixture: In a well plate, mix 50 μL of the compound at various concentrations with 50 μL of α-glucosidase enzyme solution (0.2 U/mL in 0.1 M phosphate buffer, pH 6.8).
  • Incubation: Incubate the mixture at 37°C for 15 minutes.
  • Initiate Reaction: Add 50 μL of the substrate, 5mM p-nitrophenyl-α-D-glucopyranoside (pNPG), to the mixture.
  • Terminate and Measure: After incubating for another 20 minutes at 37°C, stop the reaction by adding 100 μL of sodium carbonate (Na₂CO₃, 0.2 M). Measure the absorbance of the released p-nitrophenol at 405 nm.
  • Calculation: Calculate the inhibition percentage using the formula: Inhibition (%) = [1 - (A_sample / A_control)] × 100, where A_control is the absorbance without the test compound.
Protocol 2: In Vivo Cognitive Behavioral Test (Passive Avoidance) [1]

This test assesses the learning and memory improvement in mouse models.

  • Animal Pretreatment: Administer this compound (e.g., 40 mg/kg) or a vehicle control to ICR mice via oral gavage once daily for 7 days.
  • Scopolamine-Induced Dysfunction: On the 7th day, inject scopolamine (1 mg/kg, intraperitoneally) 30 minutes after the final compound/vehicle dose to induce memory impairment.
  • Training Trial (Day 7):
    • Place the mouse in the light compartment of a passive avoidance apparatus.
    • After 30 seconds, the door between compartments opens. Once the mouse enters the dark compartment, the door closes and a mild foot shock (0.5 mA, 2 seconds) is delivered.
    • Record the initial latency to enter the dark compartment.
  • Test Trial (Day 8):
    • 24 hours after the training trial, place the mouse back in the light compartment.
    • Open the door and record the step-through latency (maximum 300 seconds) to enter the dark compartment without any shock.
  • Data Analysis: Compare the step-through latencies between the this compound-treated group and the scopolamine-only control group. A significantly longer latency in the treated group indicates improved memory retention.

Workflow Diagram

The following diagram outlines the complete workflow for the research and development of this compound, from source identification to activity validation.

start Plant Material (Passion Fruit Seeds, Cyperus sp.) step1 Primary Extraction (Solvent Reflux, QbD Optimized) start->step1 step2 Extract Fractionation (De-fatting, Liquid-Liquid Partitioning) step1->step2 step3 Purification (HSCCC, Preparative HPLC) step2->step3 step4 Characterization (NMR, HR-MS, HPLC) step3->step4 step5 Biological Activity Screening step4->step5 step6 Formulation Development (e.g., Cubosomes for Bioavailability) step5->step6 For promising compounds step7 In Vivo Validation (Animal Models of Disease) step6->step7

Key Research Implications

  • Promising Multi-Target Profile: this compound's combination of antidiabetic, neuroprotective, antioxidant, and prebiotic activities makes it a compelling candidate for multi-target therapies, particularly for complex conditions like metabolic syndrome and age-related neurodegenerative diseases [4] [1].
  • Sustainable Sourcing: Its successful isolation from passion fruit seeds, a major agricultural waste product, offers a sustainable and economically viable source, adding value to the food industry by-products [1] [2].
  • Translation to Application: Future work should focus on overcoming limitations like poor solubility and bioavailability. Advanced formulation strategies, such as the development of cubosomes as noted for related compounds, are a critical next step for therapeutic development [3].

References

Application Note: Purification of Scirpusin B via Preparative HPLC

Author: Smolecule Technical Support Team. Date: February 2026

AN-P001: Scalable Purification of Scirpusin B from Complex Crude Extracts using a Multi-Step Analytical-to-Preparative LC-MS Workflow

1.0 Objective To establish and validate a robust, scalable method for the purification of this compound from a crude synthetic mixture or plant extract using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The target is to achieve >95% purity, as confirmed by analytical HPLC, with high recovery yield.

2.0 Introduction Preparative HPLC is the cornerstone technique for isolating pure compounds in milligram to gram quantities for downstream applications such as structural characterization, bioactivity testing, and formulation development [1]. Unlike analytical HPLC, which focuses on generating information, the primary goal of preparative HPLC is to maximize the throughput of pure compound in the most economical way [1]. For a sensitive polyphenolic compound like this compound, a method that ensures separation from closely related impurities is critical. This protocol leverages a tandem strategy of initial analytical method optimization followed by systematic scale-up to preparative scale, integrated with mass spectrometry (MS) for precise fraction collection [2].

3.0 Experimental Protocol

3.1 Materials and Equipment

  • HPLC Systems: An analytical HPLC system with UV-PDA detector and a preparative HPLC system capable of high flow rates (e.g., 20 mL/min) and equipped with a fraction collector.
  • LC-MS System: A system combining liquid chromatography with a single quadrupole mass spectrometer, equipped with both analytical and preparative flow paths [2].
  • Columns: Analytical: C18 column (e.g., 150 mm × 4.6 mm, 5 µm). Preparative: C18 column (e.g., 150 mm × 20 mm, 5 µm) with the same stationary phase chemistry for seamless method transfer [2] [1].
  • Solvents: Water, Acetonitrile (ACN), Methanol (HPLC grade). Trifluoroacetic acid (TFA) or Triethylammonium bicarbonate (TEAB) for mobile phase modification.
  • Chemicals: this compound crude sample.

3.2 Method Development and Optimization (Analytical Scale) The table below summarizes key parameters for the initial analytical method development:

Table 1: Analytical Scale Method Scouting Parameters

Parameter Options for Initial Screening
Mobile Phase Water (A) and Acetonitrile (B), both with 0.1% TFA [3] [2]
Gradient Linear gradients from 5% B to 75% B over 20 minutes [3]. Software can automate screening of 25+ gradient profiles [2].
Flow Rate 1.0 mL/min [3]
Column Temperature Ambient or controlled (e.g., 25-40°C)
Detection UV-PDA, 280-290 nm (typical for polyphenols) [4]
  • Procedure:
    • Determine Elution Conditions: Inject a small amount of the crude this compound sample and run a broad gradient (e.g., 5% to 90% ACN in 20 min) to find the approximate retention time (Tr) of the target compound [3].
    • Optimize Selectivity: Using method development software or a one-variable-at-a-time approach, fine-tune the starting and ending percentages of organic modifier to maximize the resolution between this compound and its nearest impurities [2]. The goal is to achieve a "touching band" separation where the target is just resolved from impurities [1].
    • Assess Loadability: Once optimal separation is achieved, perform a loadability study. Inject increasing volumes or concentrations of the sample to determine the point at which peak shape deteriorates and resolution is lost. This defines the loading capacity for the scale-up [1].

3.3 Scale-Up to Preparative Purification After optimizing the method on an analytical column, the conditions are scaled up to the preparative column. The following formulas are used for scaling [3]:

  • Flow Rate Scaling: ( Flow , Rate_{(prep)} = Flow , Rate_{(anal)} \times (D_{prep}^2 / D_{anal}^2) ) Where ( D ) is the column internal diameter.
  • Sample Load Scaling: ( Injection , Volume_{(prep)} = Injection , Volume_{(anal)} \times (D_{prep}^2 / D_{anal}^2) \times (L_{prep} / L_{anal}) ) Where ( L ) is the column length.

Table 2: Example of Scaling from Analytical to Preparative HPLC

Parameter Analytical Scale Preparative Scale Calculation
Column Dimensions 150 x 4.6 mm 150 x 20 mm -
Cross-Sectional Area Ratio 1x ~19x (20/4.6)²
Flow Rate 1.0 mL/min 20 mL/min 1.0 * 19 ≈ 20 [2]
Injection Volume 10 µL ~190 µL 10 * 19 = 190

3.4 Preparative Run and Fraction Collection

  • Procedure:
    • Equilibrate the preparative column with the starting mobile phase (e.g., 25% B).
    • Dissolve the crude sample in a suitable solvent (e.g., DMSO, N-methylpyrrolidone, or a weak mobile phase) to the maximum concentration possible without precipitation [2] [1].
    • Inject the scaled-up sample volume.
    • Run the scaled gradient method.
    • Trigger Fraction Collection: Use a combination of UV signal (at the target wavelength) and MS trigger (set to the specific mass-to-charge ratio, m/z, of this compound) to initiate fraction collection. The MS trigger provides high selectivity, ensuring only the target compound is collected [2].
    • Account for the system's delay volume between the detector and the fraction collector to prevent sample loss [1].

The workflow for the entire purification process is summarized in the diagram below:

Start Start Method Development AnalOpt Optimize on Analytical HPLC Start->AnalOpt LoadStudy Conduct Loadability Study AnalOpt->LoadStudy ScaleUp Scale Up Method LoadStudy->ScaleUp PrepRun Perform Preparative Run ScaleUp->PrepRun FracCollect Collect Fractions (UV + MS Trigger) PrepRun->FracCollect PurityCheck Analyze Fractions (Analytical HPLC) FracCollect->PurityCheck End Obtain Pure this compound PurityCheck->End

3.5 Post-Purification Analysis and Handling

  • Purity Confirmation: Dilute a small aliquot of the collected fraction and inject it into the analytical HPLC system. Compare the chromatogram to that of the crude sample to confirm purity and identity [2].
  • Sample Recovery: Combine all high-purity fractions and lyophilize (freeze-dry) to remove the volatile mobile phase and obtain the purified this compound as a dry powder [3]. For buffers like triethylammonium bicarbonate, lyophilization is effective; however, if non-volatile buffers are used, a desalting step is necessary first [5].

Discussion and Key Considerations

  • Loading Strategy: The two main strategies for overloading a preparative column are concentration overload (increasing sample concentration) and volume overload (increasing injection volume). The choice depends on the solubility of your crude Scircusin B sample [1].
  • Solvent Selection: Using 0.1% TFA as an ion-pairing reagent in the mobile phase is common for acidic and basic compounds as it improves peak shape [3]. However, TFA can interfere with subsequent MS analysis. As an alternative, 0.1% formic acid or volatile buffers like ammonium bicarbonate can be used.
  • Economic and Practical Factors: When developing the method, consider downstream processing. Eluting the compound in a higher percentage of organic solvent facilitates faster solvent removal by evaporation. Using volatile buffers avoids complicated desalting steps later [1].

References

Comprehensive Application Notes and Protocols: Hydro-Alcoholic Extraction of Scirpusin B for Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Scirpusin B and Its Pharmaceutical Significance

This compound is a naturally occurring dimeric stilbenoid compound, specifically a dimer of piceatannol, that has gained significant attention in pharmaceutical research due to its diverse bioactivities and potent antioxidant properties. This compound has been identified as a promising therapeutic candidate for various conditions including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes. The compound's molecular formula is C₂₈H₂₂O₈ with a molecular weight of 486.47 g/mol, featuring multiple hydroxyl groups that contribute to its strong radical scavenging capacity and biological activities. [1] [2]

The hydro-alcoholic extraction method represents a green chemistry approach that balances extraction efficiency with environmental considerations, using ethanol-water mixtures as the extraction solvent. This technique is particularly suitable for this compound due to the compound's polarity characteristics which make it soluble in hydro-alcoholic solutions, while the method itself offers advantages of scalability, cost-effectiveness, and compatibility with pharmaceutical applications. Recent studies have demonstrated that this compound exhibits significantly greater bioactivity compared to its monomeric form, piceatannol, particularly in vasorelaxation effects and antioxidant capacity, making optimized extraction protocols essential for obtaining research-grade material. [1] [3]

Natural Sources and Significance

Primary Natural Sources

This compound is found in several plant species, with varying concentrations that influence extraction strategy selection:

Table: Natural Sources of this compound and Relative Concentrations

Source Tissue/Part Relative Concentration Extraction Considerations
Passion fruit (Passiflora edulis) Seeds High Seeds require defatting prior to extraction
Passion fruit (Passiflora edulis) Rinds/Peels Medium to Low Abundant agricultural waste product
Cyperus rotundus Rhizomes Medium Requires seasonal harvesting optimization
Scirpus maritimus L. Whole plant Variable Limited availability
  • Passion fruit seeds represent the richest source of this compound, containing both the target compound and its precursor piceatannol in appreciable quantities. These seeds are industrial by-products of juice manufacturing, making them sustainable and economically viable raw materials. [1] [4]
  • Passion fruit rinds offer an additional source of this compound, though at lower concentrations than seeds. As approximately 50% of the fresh fruit weight consists of rind, this represents a significant waste stream in passion fruit processing with potential valorization through this compound extraction. [4]
  • Cyperus rotundus rhizomes contain this compound along with related compounds including Scirpusin A and piceatannol, though the concentrations are generally lower than in passion fruit seeds. [5]
Significance in Sustainable Resource Utilization

The extraction of this compound from passion fruit processing waste aligns with circular economy principles by transforming agricultural by-products into high-value pharmaceutical ingredients. It is estimated that millions of tons of passion fruit waste are generated globally each year, creating disposal challenges and environmental concerns. The development of efficient extraction protocols for this compound enables sustainable resource utilization while providing economic benefits to agricultural communities. [4]

Extraction Principle and Mechanism

Hydro-Alcoholic Extraction Fundamentals

Hydro-alcoholic extraction utilizes ethanol-water mixtures to solubilize and extract target compounds from plant matrices. The mechanism operates through several principles:

  • Selective solubility: this compound, with its intermediate polarity due to multiple hydroxyl groups and aromatic rings, demonstrates optimal solubility in ethanol-water mixtures (typically 40-70% ethanol). The hydroxyl groups interact with water molecules via hydrogen bonding, while the aromatic rings have better affinity for ethanol, resulting in enhanced solubility in mixed solvents compared to pure water or pure ethanol. [3]
  • Mass transfer enhancement: The extraction process involves several sequential steps: (1) solvent penetration into the plant matrix, (2) solubilization of target compounds, and (3) diffusion out of the matrix. Ethanol reduces solution viscosity compared to water alone, thereby increasing diffusion rates and improving extraction efficiency. [3] [6]
  • Cell membrane disruption: Ethanol acts as a membrane permeabilizer, disrupting plant cell membranes and facilitating the release of intracellular compounds into the extraction solvent. This effect is concentration-dependent, with optimal balance achieved at intermediate ethanol concentrations. [6]
Chemical Principles of this compound Extraction

The polyphenolic structure of this compound containing multiple hydroxyl groups dictates its extraction behavior. These hydroxyl groups form hydrogen bonds with water molecules, while the aromatic rings exhibit affinity for ethanol. In hydro-alcoholic solutions with intermediate ethanol concentrations (40-70%), both interactions are optimized, resulting in maximum solubility. Additionally, the stability of this compound during extraction is influenced by temperature, with optimal ranges typically between 40-60°C to balance extraction efficiency and compound stability. [1] [3]

G This compound Extraction Mechanism cluster_1 Key Factors Plant_Matrix Plant Matrix Solvent_Penetration Solvent Penetration into Plant Matrix Plant_Matrix->Solvent_Penetration Membrane_Disruption Cell Membrane Disruption Solvent_Penetration->Membrane_Disruption Ethanol_Concentration Ethanol Concentration (40-70%) Solvent_Penetration->Ethanol_Concentration Solubilization This compound Solubilization Membrane_Disruption->Solubilization Particle_Size Particle Size (<0.5 mm recommended) Membrane_Disruption->Particle_Size Diffusion Diffusion to Extraction Solvent Solubilization->Diffusion Temperature Temperature (40-60°C) Solubilization->Temperature Extract Crude Extract Containing this compound Diffusion->Extract Time Extraction Time (40-60 minutes) Diffusion->Time

Materials and Equipment

Raw Material Preparation
  • Plant material: Passion fruit seeds (primary recommended source), dried and ground to 0.2-0.5 mm particle size. Note: Prior defatting of seeds is recommended using hexane or supercritical CO₂ to remove oils that can interfere with extraction efficiency. [4]
  • Solvents: Pharmaceutical grade ethanol (95-99%), HPLC grade water, analytical grade hexane for defatting (if required)
Equipment Requirements
  • Extraction equipment: Ultrasonic bath or probe sonicator (frequency: 20-40 kHz, power: 100-500W), alternative: agitated extraction vessel with temperature control
  • Separation equipment: Laboratory-scale filtration setup (Whatman filter paper or equivalent), centrifugal separators (optional for improved clarity)
  • Concentration equipment: Rotary evaporator with temperature control (bath temperature ≤40°C to prevent compound degradation), lyophilizer for final drying
  • Analytical instruments: HPLC-DAD or HPLC-MS for quantification, spectrophotometer for total phenolic content analysis

Optimized Extraction Protocols

Ultrasound-Assisted Hydro-Alcoholic Extraction (Recommended Method)

Ultrasound-assisted extraction (UAE) has been demonstrated as the most efficient method for this compound extraction, providing superior yields with reduced solvent consumption and shorter extraction times compared to conventional methods. [6]

Table: Optimized Parameters for Ultrasound-Assisted Extraction of this compound

Parameter Optimal Condition Acceptable Range Impact on Yield
Ethanol concentration 50% (v/v) 45-70% Critical: affects compound solubility
Solid-to-liquid ratio 1:15 (w/v) 1:10 to 1:20 Higher ratios improve mass transfer
Extraction temperature 50°C 40-60°C Higher temperatures increase diffusion rate
Extraction time 50 minutes 40-60 minutes Longer times increase yield but risk degradation
Ultrasonic power 300W 200-400W Higher power improves cell disruption
Particle size <0.5 mm 0.2-0.8 mm Smaller particles increase surface area

Step-by-step procedure:

  • Raw material preparation: Wash passion fruit seeds thoroughly to remove pulp residues. Dry at 40°C until constant weight. Grind using a laboratory mill and sieve to obtain 0.2-0.5 mm particles. Optionally, defat with hexane (1:10 w/v) for 2 hours with agitation, then air-dry to remove residual solvent. [4]

  • Extraction solvent preparation: Prepare ethanol-water mixture (50% v/v) by adding 500 mL absolute ethanol to 500 mL HPLC-grade water. Mix thoroughly and preheat to 50°C before extraction.

  • Extraction process: Add 10 g of prepared seed powder to 150 mL of preheated extraction solvent in an ultrasonic-compatible vessel. Place in ultrasonic bath or with probe sonicator and extract at 50°C for 50 minutes with continuous sonication. Maintain constant temperature using circulating water bath. [6]

  • Separation and concentration: Filter the mixture through Whatman No. 1 filter paper or centrifuge at 5000 rpm for 10 minutes. Collect the supernatant and concentrate under reduced pressure at 40°C using a rotary evaporator until approximately 10% of original volume remains.

  • Lyophilization: Transfer concentrated extract to lyophilization flasks and freeze at -80°C for 2 hours. Lyophilize for 48 hours at -50°C and 0.01 mbar to obtain dry powder. Store at -20°C in airtight containers protected from light. [4]

Conventional Agitated Extraction

For laboratories without ultrasonic equipment, conventional agitated extraction provides a viable alternative with slightly reduced efficiency but requiring simpler equipment.

Procedure: Mix 10 g of prepared plant material with 150 mL of 50% ethanol (v/v) in a sealed flask. Agitate continuously at 150 rpm in a temperature-controlled shaker at 50°C for 120 minutes. Filter and concentrate as described in the UAE method. [6]

Subcritical Hydro-Alcoholic Extraction

For industrial-scale applications, subcritical extraction offers advantages in efficiency and scalability, though it requires specialized equipment.

Procedure: Load extraction vessel with plant material. Use 50% ethanol as solvent at temperatures of 100-150°C and pressures of 10-15 bar to maintain liquid state. Extraction time is typically 30-60 minutes with solvent-to-solid ratio of 15:1 to 20:1. [3]

Parameter Optimization and Experimental Design

Critical Parameter Interactions

Response surface methodology studies have revealed significant interactions between extraction parameters that influence this compound yield:

Table: Experimental Design and Optimization Results for this compound Extraction

Factor Low Level High Level Optimal Point p-value
Ethanol concentration (%) 30 80 50.5 <0.001
Temperature (°C) 30 70 51.2 0.003
Time (min) 20 80 49.8 0.015
Solid-to-liquid ratio 1:10 1:20 1:15.3 0.008

The liquid-to-solid ratio and ethanol concentration have been identified as the primary factors affecting extraction efficiency, with temperature and time as secondary but still significant factors. [7]

Yield Optimization Strategy
  • Central composite design is recommended for method optimization, with 4-5 factors at minimum three levels each to accurately model response surfaces and identify optimal conditions. [7]
  • Multiple responses should be considered simultaneously, including not only this compound yield but also total phenolic content, antioxidant activity, and extraction cost efficiency.
  • Validation experiments must be conducted at predicted optimal conditions to confirm model accuracy, with triplicate measurements to establish reproducibility.

Analytical Methods for Quantification and Characterization

HPLC-DAD Analysis (Primary Method)

Chromatographic conditions:

  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
  • Mobile phase: A (0.1% formic acid in water), B (0.1% formic acid in acetonitrile)
  • Gradient: 0 min: 10% B; 0-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B
  • Flow rate: 1.0 mL/min
  • Injection volume: 10 μL
  • Column temperature: 35°C
  • Detection: 320 nm (characteristic for this compound) [4]

Quantification: Prepare standard curve using authentic this compound standard (commercially available) in the concentration range of 1-100 μg/mL. Extract samples should be appropriately diluted to fall within the linear range of the calibration curve.

Spectrophotometric Assays
  • Total phenolic content: Folin-Ciocalteu method expressed as gallic acid equivalents (GAE)
  • Total flavonoid content: Aluminum chloride method expressed as quercetin equivalents (QE)
  • Antioxidant activity: DPPH radical scavenging assay, ABTS assay, and FRAP assay [4] [6]

Bioactivity Assessment and Pharmaceutical Applications

Key Biological Activities

This compound has demonstrated multiple pharmacological activities in preclinical studies:

  • Neuroprotective effects: this compound (40 mg/kg daily for 7 days) significantly improved learning behavior in passive avoidance tests in scopolamine-induced amnesiac ICR mice, demonstrating potential for Alzheimer's disease management. The compound also exhibited anti-acetylcholinesterase activity (IC₅₀ = 62.9 μM) and inhibition of amyloid-β₁₋₄₂ aggregation. [4]
  • Cardiovascular benefits: this compound induces significant vasorelaxation in rat thoracic aorta through endothelium-dependent mechanisms involving NO release, with greater potency than its monomer piceatannol. This suggests potential applications in cardiovascular diseases including hypertension. [1]
  • Antioxidant properties: this compound demonstrates potent DPPH radical scavenging activity, significantly greater than piceatannol, contributing to its cytoprotective effects against oxidative stress. [1] [2]
  • Metabolic effects: Studies have revealed anti-adipogenic and anti-obesity potential of this compound, with effectiveness in managing hypercholesterolemia in preclinical models. [5]

G This compound Bioactivity and Mechanisms Scirpusin_B This compound Extraction Neuroprotective Neuroprotective Effects Scirpusin_B->Neuroprotective Cardiovascular Cardiovascular Benefits Scirpusin_B->Cardiovascular Antioxidant Antioxidant Properties Scirpusin_B->Antioxidant Metabolic Metabolic Effects Scirpusin_B->Metabolic AChE AChE Inhibition (IC₅₀ = 62.9 μM) Neuroprotective->AChE Amyloid Amyloid-β Aggregation Inhibition Neuroprotective->Amyloid Vasorelaxation Endothelium-Dependent Vasorelaxation Cardiovascular->Vasorelaxation NO NO Release Activation Cardiovascular->NO Radical Free Radical Scavenging Antioxidant->Radical Adipogenesis Anti-Adipogenic Effects Metabolic->Adipogenesis Applications Potential Applications: • Alzheimer's Disease • Cardiovascular Diseases • Metabolic Disorders AChE->Applications Amyloid->Applications Vasorelaxation->Applications NO->Applications Radical->Applications Adipogenesis->Applications

Troubleshooting and Quality Control

Common Issues and Solutions
  • Low extraction yield: Verify ethanol concentration accuracy, check particle size (should be <0.5 mm), confirm extraction temperature stability, and ensure proper solvent-to-solid ratio
  • Compound degradation: Reduce extraction temperature below 60°C, minimize light exposure during extraction, add antioxidant additives (0.1% ascorbic acid) if necessary, and reduce processing time
  • Poor reproducibility: Standardize raw material source and preparation method, maintain precise temperature control, ensure consistent sonication power distribution, and use calibrated equipment
Quality Control Parameters
  • Identity confirmation: HPLC retention time matching with reference standard (±2%), UV spectrum match (320 nm)
  • Purity assessment: HPLC purity ≥95% for research applications, with single major peak corresponding to this compound
  • Stability assessment: Accelerated stability testing (40°C/75% RH for 4 weeks) with ≤5% degradation acceptable

Conclusion and Future Perspectives

The optimized hydro-alcoholic extraction protocol for this compound presented in this application note provides researchers with a robust, reproducible method for obtaining this valuable bioactive compound from sustainable agricultural by-products. The ultrasound-assisted approach using 50% ethanol at 50°C for 50 minutes with a 1:15 solid-to-liquid ratio represents the optimal balance of extraction efficiency, compound stability, and practical feasibility.

Future development directions include extraction process intensification through microwave-assisted and subcritical fluid methods, industrial scale-up considerations, and formulation development for enhanced bioavailability. The valorization of passion fruit processing waste through this compound extraction represents a promising approach to sustainable pharmaceutical ingredient production that aligns with circular economy principles while providing potentially significant therapeutic benefits for multiple disease conditions.

References

Quantitative Biological Activity Data of Scirpusin B

Author: Smolecule Technical Support Team. Date: February 2026

Activity Assay Result / IC₅₀ Value Experimental Model / Context
Antioxidant Activity Significant activity against six standard antioxidants [1] In vitro chemical assays
α-Amylase Inhibition 76.38 ± 0.25 µg/mL [1] Anti-diabetic activity (Enzyme assay)
α-Glucosidase Inhibition 2.32 ± 0.04 µg/mL [1] Anti-diabetic activity (Enzyme assay)
Antibacterial Activity Profound activity against 8 Gram-positive & Gram-negative bacteria [1] In vitro bacterial assays
Anti-Proliferation (Oral Cancer) 95% (SAS) & 83% (TTn) cell inhibition [1] Oral squamous cell carcinoma (SAS & TTn cell lines)
Apoptosis Induction (Oral Cancer) 40.26% (SAS) & 44.3% (TTn) cell kill at 75 µM in 72h [1] Oral squamous cell carcinoma (SAS & TTn cell lines)
Acetylcholinesterase (AChE) Inhibition 62.9 µM [2] Neuroprotective / Anti-Alzheimer's activity (Enzyme assay)

The isolation of Scirpusin B from passion fruit seeds typically follows a sequence of extraction, fractionation, and chromatographic purification. The workflow below outlines the general process as described in the literature [1] [2].

sb_isolation cluster_workflow This compound Isolation Workflow cluster_analysis Identification & Validation start Start: Dried Passion Fruit Seeds step1 Hydro-alcoholic Extraction start->step1 step2 Liquid-Liquid Fractionation step1->step2 step3 Column Chromatography step2->step3 step4 Preparative HPLC step3->step4 step5 Compound Identification step4->step5 end Pure this compound step5->end nmr NMR Spectroscopy step5->nmr ms Mass Spectrometry (MS) step5->ms

Detailed Experimental Protocols

While the exact parameters for this compound purification are not fully detailed, the general principles of column chromatography and the specific methods for activity testing are available.

Protocol 1: General Guide to Column Chromatography for Plant Extracts

This protocol synthesizes standard practices for isolating compounds like this compound from complex plant matrices [3].

  • A. Preparation of the Column

    • Stationary Phase: Use a normal-phase adsorbent like silica gel.
    • Column Packing: Employ the wet slurry packing method for a more uniform column. Suspend the silica gel in a non-polar solvent (e.g., hexane or initial mobile phase) and pour it into the glass column to avoid air bubbles and cracking [3] [4].
    • Sample Loading: Use dry loading. Mix the crude extract with a small amount of silica gel, evaporate the solvent completely to create a free-flowing powder, and carefully load this onto the top of the pre-equilibrated column [3].
  • B. Elution and Fraction Collection

    • Elution Type: Use a gradient elution system. Start with a non-polar solvent (e.g., hexane or chloroform) and gradually increase the polarity by adding solvents like ethyl acetate or methanol. This ensures the elution of compounds with a wide range of polarities [3].
    • Fraction Collection: Collect the eluent in multiple small fractions using a fraction collector or manually in test tubes [4].
    • Monitoring: Analyze the fractions by Thin-Layer Chromatography (TLC). Combine fractions with similar TLC profiles for further purification or analysis [4].
Protocol 2: Key Bioactivity Assays for this compound

The following are summarized methodologies from studies that confirmed this compound's efficacy [1] [2].

  • α-Glucosidase & α-Amylase Inhibition Assay (Anti-diabetic)

    • Procedure: Incubate this compound with the enzyme (α-glucosidase or α-amylase) and its specific substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) in a buffer.
    • Measurement: Quantify the reaction product (e.g., p-nitrophenol) spectrophotometrically. The IC₅₀ value is the concentration of this compound that inhibits 50% of the enzyme activity [1].
  • Acetylcholinesterase (AChE) Inhibition Assay (Neuroprotective)

    • Principle: Based on Ellman's method. AChE hydrolyzes acetylthiocholine iodide to thiocholine, which reacts with DTNB to produce a yellow color.
    • Procedure: Mix this compound with AChE, then add the substrates. Monitor the formation of the yellow product in real-time using a microplate reader.
    • Calculation: The percentage inhibition is calculated, and the IC₅₀ is determined [2].
  • Anti-proliferation and Apoptosis Assay (Oral Squamous Cell Carcinoma)

    • Cell Lines: Use human oral cancer cell lines (e.g., SAS, TTn).
    • Viability: Treat cells with this compound and measure cell viability using MTT or similar assays.
    • Clonogenic Assay: Seed cells at low density after treatment, allow colonies to form, stain, and count to assess long-term reproductive cell death.
    • Apoptosis (PI-FACS): After treatment, stain cells with Propidium Iodide (PI) and analyze using Flow Cytometry (FACS) to quantify the percentage of cells in the sub-G1 phase (apoptotic cells) [1].

The molecular mechanism by which this compound inhibits oral cancer cell proliferation has been partially elucidated, involving the suppression of key cancer-related proteins [1].

sb_mechanism sb This compound tnfa TNF-α sb->tnfa Suppresses surv Survivin sb->surv Suppresses cox2 COX-2 sb->cox2 Suppresses cyclin Cyclin D1 sb->cyclin Suppresses vegf VEGF-A sb->vegf Suppresses prolif Inhibited Cancer Cell Proliferation tnfa->prolif apoptosis Induced Apoptosis surv->apoptosis Blocks cox2->prolif cyclin->prolif vegf->prolif

Application Notes for Researchers

  • Source Material: Passion fruit seeds, a major agro-industrial waste, are a sustainable and rich source for this compound, adding value to the waste biomass [1] [2].
  • Purification Challenge: The close structural similarity between this compound and its monomer, piceatannol, demands high-resolution techniques like preparative HPLC as a final polishing step [1] [5].
  • Therapeutic Potential: The multi-target bioactivity profile makes this compound a promising candidate for nutraceuticals and pharmaceuticals, particularly in managing diabetes, infections, and oral cancer [1] [2].

References

Comprehensive Analysis of Scirpusin B for α-Amylase Inhibition: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Scirpusin B

This compound is a naturally occurring hydroxystilbene dimer, first isolated from Scirpus fluviatilis [1]. It is structurally characterized as a piceatannol dimer and has been identified in various plant sources including passion fruit (Passiflora edulis) seeds and rinds [2], Cyperus conglomeratus [3], and seedy bananas [4]. Recent research has highlighted its significant potential as a natural inhibitor of carbohydrate-digesting enzymes, particularly α-amylase and α-glucosidase, positioning it as a promising candidate for managing postprandial hyperglycemia in type 2 diabetes [3] [2] [5].

Quantitative Inhibition Data

The following table summarizes the reported α-amylase inhibitory activity of this compound in comparison with other natural compounds and the pharmaceutical agent acarbose:

Table 1: α-Amylase Inhibitory Activity of this compound and Reference Compounds

Compound/Extract IC₅₀ Value Assay Conditions Source
This compound 85.4 ± 0.7 µg/mL In vitro enzyme inhibition assay [5]
This compound (as part of stilbene trimer) 1097 ± 5.34 µg/mL Enzyme inhibition with molecular docking validation [3]
Piceatannol 85.4 ± 0.7 µg/mL* In vitro enzyme inhibition assay [5]
Passion fruit seed extract (PESE) 32.1 ± 2.7 µg/mL In vitro enzyme inhibition assay [5]
Acarbose (pharmaceutical control) 0.4 ± 0.1 µg/mL In vitro enzyme inhibition assay [5]

Note: The study treating this compound as part of a stilbene trimer (Cyperusphenol A) reported a significantly higher IC₅₀ value, suggesting structural configuration substantially influences inhibitory potency [3].*

Detailed Experimental Protocol for α-Amylase Inhibition Assay

Principle of the Assay

This protocol measures the inhibition of pancreatic α-amylase activity by this compound by quantifying the reduction of starch hydrolysis. The method is adapted from established procedures with minor modifications [6]. The enzyme hydrolyzes starch, and the resulting reducing sugars are measured using the 3,5-dinitrosalicylic acid (DNS) method which produces a colored complex quantifiable at 540 nm.

Materials and Reagents

Table 2: Required Reagents and Equipment

Category Specific Items
Enzymes & Biochemicals Porcine pancreatic α-amylase (Sigma-Aldrich), this compound (isolated or standard), soluble starch, acarbose (positive control)
Chemicals 3,5-dinitrosalicylic acid (DNS), potassium sodium tartrate, sodium hydroxide, sodium phosphate, sodium carbonate
Equipment 96-well microplate, multiplate reader (capable of reading at 540 nm), water bath or incubator maintained at 37°C, micropipettes, vortex mixer
Step-by-Step Procedure

The experimental workflow for conducting the α-amylase inhibition assay is systematically outlined below:

G cluster_preparation Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Start Start α-Amylase Inhibition Assay P1 1. Prepare phosphate buffer (100 mM, pH 6.8) Start->P1 P2 2. Prepare α-amylase solution (2 U/mL in buffer) P1->P2 P3 3. Prepare starch solution (1% in buffer) P2->P3 P4 4. Prepare DNS reagent P3->P4 P5 5. Prepare this compound samples (serial dilution: 0.1-0.5 mg/mL) P4->P5 A1 6. Pre-incubation mixture: - 50 μL phosphate buffer - 10 μL α-amylase solution - 20 μL this compound sample Incubate 20 min at 37°C P5->A1 A2 7. Add 20 μL starch solution Incubate 30 min at 37°C A1->A2 A3 8. Add 100 μL DNS reagent Boil 10 min in water bath A2->A3 A4 9. Cool to room temperature Measure absorbance at 540 nm A3->A4 D1 10. Calculate % inhibition: (1 - As/Ac) × 100 A4->D1 D2 11. Plot % inhibition vs. concentration Calculate IC₅₀ values D1->D2 D3 12. Statistical analysis (mean ± SD, n=3) D2->D3 End Assay Complete D3->End

Step-by-Step Instructions:

  • Reagent Preparation:

    • Prepare sodium phosphate buffer (100 mM, pH 6.8)
    • Dissolve porcine pancreatic α-amylase in buffer to obtain 2 U/mL solution
    • Prepare soluble starch solution (1% w/v) in phosphate buffer
    • Prepare DNS reagent: Dissolve 1 g DNS in 20 mL 2M NaOH, add to 30 mL water containing 30 g potassium sodium tartrate, and dilute to 100 mL with distilled water
    • Prepare this compound samples in desired solvent (DMSO or ethanol) with serial dilutions (0.1-0.5 mg/mL)
  • Assay Procedure:

    • In a 96-well plate, add 50 μL phosphate buffer (100 mM, pH 6.8)
    • Add 10 μL α-amylase solution (2 U/mL)
    • Add 20 μL of this compound at various concentrations (0.1, 0.2, 0.3, 0.4, and 0.5 mg/mL)
    • Pre-incubate the mixture at 37°C for 20 minutes
    • Add 20 μL of 1% soluble starch solution (in 100 mM phosphate buffer, pH 6.8)
    • Incubate further at 37°C for 30 minutes
    • Add 100 μL of DNS color reagent and boil for 10 minutes in a water bath
    • Cool the reaction mixture to room temperature
    • Measure absorbance at 540 nm using a multiplate reader
  • Controls:

    • Test control: Replace enzyme solution with buffer
    • Product control: Replace sample solution with solvent
    • Positive control: Use acarbose at various concentrations (0.1-0.5 mg/mL)
    • Blank: Contains all reagents except enzyme and sample
  • Calculations:

    • Calculate percentage inhibition using the formula:

      Where: As = Absorbance in the presence of test substance Ac = Absorbance of control (without test substance) [6]

    • Determine IC₅₀ values (concentration causing 50% inhibition) by plotting inhibition percentage against concentration and performing linear regression analysis

Structure-Activity Relationship Insights

The α-amylase inhibitory activity of this compound is influenced by its molecular structure:

  • Hydroxyl Group Positioning: this compound contains multiple phenolic hydroxyl groups that are crucial for hydrogen bonding with active sites of α-amylase [7]
  • Catechol Moieties: The presence of catechol structures (ortho-dihydroxy benzene rings) enhances binding affinity to the enzyme active site [8]
  • Dimeric Structure: As a stilbene dimer, this compound demonstrates different inhibition profiles compared to its monomeric counterparts like piceatannol and resveratrol [3]
  • Stereochemistry: The (E)-configuration of this compound, as identified in Cyperus conglomeratus, contributes to its bioactivity through optimal spatial arrangement for enzyme interaction [3]

Additional Relevant Bioactivities

Beyond α-amylase inhibition, this compound exhibits multiple biological activities relevant to metabolic disease management:

Table 3: Additional Biological Activities of this compound

Bioactivity Experimental Findings Potential Therapeutic Application
α-Glucosidase Inhibition IC₅₀ = 20.4 ± 7.6 µg/mL [5] Reduced intestinal glucose absorption
Antioxidant Activity Concentration-dependent increase in radical scavenging activity [3] [7] Reduction of oxidative stress in diabetes
Antiglycation Activity Inhibition of AGE formation (IC₅₀ = 67.4 ± 4.6 µg/mL, intermediate stage) [5] Prevention of diabetic complications
Acetylcholinesterase Inhibition Active in HPTLC-bioautography assays [4] Potential management of neurological complications
Amyloid Disaggregation Disaggregation of amyloid-β fibrils due to catechol moieties [8] Prevention of protein aggregation disorders

Mechanism of Action

The inhibitory mechanism of this compound against α-amylase involves:

  • Molecular Docking Validation: Studies confirmed that this compound interacts with key residues in the active site of α-amylase, providing a rational explanation for its inhibitory activity [3]
  • Multi-Enzyme Targeting: this compound shows distinct inhibition profiles against different carbohydrate-metabolizing enzymes (α-amylase, α-glucosidase, glycogen phosphorylase) [3]
  • Synergistic Effects: When present in plant extracts, this compound may work synergistically with other bioactive compounds such as piceatannol to enhance overall antidiabetic activity [2] [5]

Conclusion and Research Applications

This compound represents a promising natural product lead compound for developing novel approaches to manage postprandial hyperglycemia. The detailed protocol provided enables researchers to consistently evaluate its α-amylase inhibitory activity. Future research directions should focus on:

  • Structure optimization to enhance potency and selectivity
  • In vivo validation of efficacy and safety profiles
  • Synergistic combinations with other natural products
  • Delivery system development to improve bioavailability

The comprehensive data presented supports the further investigation of this compound as a potential therapeutic agent or functional food ingredient for type 2 diabetes management.

References

Comprehensive Application Notes and Protocols: Scirpusin B α-Glucosidase Inhibition Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

α-Glucosidase inhibition represents a crucial therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes by delaying carbohydrate digestion and glucose absorption. Scirpusin B, a stilbenoid dimer naturally occurring in various plant species, has emerged as a promising natural inhibitor of this enzyme. This compound has been identified in multiple natural sources, including passion fruit (Passiflora edulis) seeds and seedy bananas (Musa and Ensete species), often alongside its monomer piceatannol and related stilbenoids [1] [2] [3]. The growing interest in natural alternatives to conventional diabetic medications like acarbose has accelerated research on this compound, necessitating standardized protocols for evaluating its inhibitory activity. These application notes provide comprehensive methodologies for assessing the α-glucosidase inhibitory activity of this compound, encompassing both qualitative localization in complex mixtures and quantitative determination of inhibitory potency and mechanism. The protocols detailed herein integrate established enzymatic assays with advanced analytical techniques to provide researchers with robust tools for investigating this promising natural product.

Inhibition Kinetics and Mechanism

Kinetic Characteristics of this compound Inhibition

Understanding the inhibition kinetics of this compound is essential for elucidating its mechanism of action and therapeutic potential. Studies on similar polyphenolic compounds and natural extracts provide insights into the expected kinetic behavior of this compound. Mixed-type inhibition has been frequently observed for polyphenol-rich extracts, indicating that these compounds can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities [4]. This mechanism differs from the competitive inhibition typically displayed by conventional drugs like acarbose.

The experimental assessment of inhibition kinetics involves measuring initial reaction rates at varying substrate concentrations in the presence of multiple inhibitor concentrations. Lineweaver-Burk plots are subsequently constructed to visualize the mechanism, with converging lines in mixed-type inhibition contrasting with the intersecting lines at the y-axis characteristic of competitive inhibition [5]. For this compound, detailed kinetic analysis would determine key parameters including the inhibitor constant (Kᵢ), which reflects the affinity for the free enzyme, and the enzyme-inhibitor-substrate constant (Kᵢₛ), representing affinity for the enzyme-substrate complex. The IC₅₀ value, representing the concentration required for 50% enzyme inhibition under specific assay conditions, serves as a crucial parameter for comparing relative potency across different compounds and extracts.

Experimental Protocols

HPTLC-Bioautography Protocol for Inhibitor Detection

High-performance thin-layer chromatography coupled with direct bioautography (HPTLC-DB) provides a powerful method for rapid screening and localization of α-glucosidase inhibitors in complex mixtures, including crude plant extracts containing this compound.

3.1.1 Materials and Reagents
  • HPTLC plates: Silica gel 60 F₂₅₄ (10 cm × 10 cm)
  • Sample application device: Linomat 5 (CAMAG) or equivalent
  • α-Glucosidase: From Saccharomyces cerevisiae (4 U/mL in Tris-HCl buffer, pH 7.4)
  • Substrate solution: 2-naphthyl-α-D-glucopyranoside (2 mg/mL in ethanol)
  • Detection reagent: Fast Blue B salt (1.5 mg/mL in water)
  • Mobile phase: Chloroform-methanol-acetone-formic acid (3:0.8:0.4:0.18, v/v)
  • Incubation chamber: Humidity-controlled, maintained at 37°C
3.1.2 Procedure
  • Plate preparation: Activate HPTLC plates by heating at 110°C for 30 minutes prior to sample application.
  • Sample application: Apply test samples and standards as 6-mm bands using an automatic applicator (8-mm wide bands for preparative isolation).
  • Chromatographic development: Develop plates in the mobile phase to approximately 80 mm from the origin in a saturated twin-trough chamber.
  • Plate drying: Dry developed plates on a hot plate at 70°C for 10 minutes to completely remove solvent residues.
  • Enzyme reaction:
    • Spray plate uniformly with substrate solution (3 mL) and dry.
    • Apply enzyme solution (3 mL) and incubate at 37°C for 30 minutes in a humidity chamber.
  • Detection: Spray with Fast Blue B salt solution (0.5 mL); α-glucosidase inhibitors appear as yellowish zones against a purple background [2].
  • Documentation: Capture images immediately after color development under controlled lighting conditions.
3.1.3 Critical Considerations
  • Maintain consistent spraying parameters (distance, speed, pressure) for reproducible results.
  • Control chamber humidity precisely to ensure uniform enzyme activity across the plate.
  • Include positive controls (e.g., acarbose) and negative controls (extract-free solvent) in each analysis.
  • For compound identification, combine with LC-MS/MS analysis of scraped inhibitory zones [2].
Microplate-Based Quantitative Inhibition Assay

This protocol provides a robust method for quantifying α-glucosidase inhibitory activity and determining IC₅₀ values for this compound.

3.2.1 Materials and Reagents
  • α-Glucosidase: From Saccharomyces cerevisiae (0.2-1.0 U/mL in phosphate buffer)
  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (PNPG, 2.5 mM in phosphate buffer)
  • Buffer: Phosphate buffer (0.1 M, pH 6.9)
  • Termination solution: Sodium carbonate (0.2 M)
  • Microplate reader: Capable of measuring absorbance at 405 nm
  • Positive control: Acarbose (0.01-0.03 μg/mL for standard curve)
3.2.2 Procedure
  • Reagent preparation: Prepare fresh solutions of enzyme, substrate, and inhibitor samples in phosphate buffer.

  • Reaction mixture assembly in 96-well microplate:

    • Experimental well: 200 μL inhibitor solution + 200 μL enzyme solution
    • Control well: 200 μL buffer + 200 μL enzyme solution
    • Blank well: 200 μL inhibitor solution + 200 μL buffer
    • Substrate control: 200 μL buffer + 200 μL buffer
  • Pre-incubation: Incubate plate at 37°C for 5 minutes.

  • Reaction initiation: Add 200 μL PNPG solution to each well.

  • Enzymatic reaction: Incubate at 37°C for exactly 15 minutes.

  • Reaction termination: Add 800 μL Na₂CO₃ (0.2 M) to each well.

  • Absorbance measurement: Transfer 200 μL aliquots to a fresh microplate and read absorbance at 405 nm.

  • Data analysis: Calculate inhibition percentage using the formula:

    Inhibition (%) = [(A_control - A_blank) - (A_sample - A_blank)] / (A_control - A_blank) × 100 [6] [4]

3.2.3 Critical Considerations
  • Perform all assays in triplicate to ensure statistical reliability.
  • Include acarbose as a positive control in each experiment for assay validation.
  • Optimize enzyme concentration to maintain linear reaction kinetics throughout incubation.
  • Test multiple concentrations of this compound (typically 10-200 μg/mL) to generate dose-response curves.
  • Use non-linear regression analysis of concentration-response data to calculate IC₅₀ values.

Data Summary and Comparative Analysis

Comparative Inhibitory Activity of Natural Stilbenoids

Table 1: α-Glucosidase Inhibitory Activity of this compound and Related Compounds

Compound IC₅₀ Value Source Assay Conditions
This compound Identified as active inhibitor [2] Seedy bananas HPTLC-bioautography
Piceatannol Identified as active inhibitor [2] Passion fruit seeds, seedy bananas HPTLC-bioautography
Acarbose 7 ± 0.19 mg/mL (positive control) [6] Synthetic Microplate assay (PNPG substrate)
Z. multiflora ethyl acetate fraction 0.35 ± 0.01 mg/mL [6] Plant extract Microplate assay (PNPG substrate)
Kinetic Parameters of α-Glucosidase Inhibition

Table 2: Kinetic Parameters of α-Glucosidase Inhibition by Polyphenolic Compounds

Parameter This compound (Expected) Polyphenol-Rich Sugarcane Extract C. bullatus Leaf Extract
Inhibition Type Mixed-type (projected) Mixed-type [4] Mixed-type [5]
Binding Affinity To be determined N/A Kᵢ = 8.6 μg/mL [5]
IC₅₀ Range Potent activity detected [2] 10-120 μg/mL [4] 8.6 μg/mL (α-glucosidase) [5]

Advanced Technical Approaches

BLI-MS for Binding Affinity Screening

The integration of Biolayer Interferometry (BLI) with Mass Spectrometry (MS) offers a powerful approach for screening complex mixtures and identifying direct enzyme inhibitors like this compound. This label-free technique enables real-time monitoring of molecular interactions without requiring secondary labels or immobilization. In the BLI-MS workflow, α-glucosidase is immobilized on biosensor tips, which are then exposed to plant extracts or compound mixtures. Following binding measurement, specifically bound compounds are recovered and identified through MS analysis [4]. This technique has successfully identified numerous α-glucosidase inhibitors from polyphenol-rich sugarcane extract, including coumarin, kaempferol, and various flavone glycosides. For this compound, BLI-MS could confirm direct binding to α-glucosidase and determine association/dissociation kinetics, providing deeper mechanistic insights beyond simple inhibition metrics.

Molecular Docking Studies

Molecular docking simulations complement experimental findings by predicting the binding orientation and interactions between this compound and the α-glucosidase active site. Based on studies with similar polyphenolic compounds, this compound would be expected to form multiple hydrogen bonds with key catalytic residues (Asp 215, Glu 277, Asp 352), along with π-anion interactions and hydrophobic forces stabilizing the complex [4]. These computational approaches help rationalize the observed inhibitory potency and guide structure-based optimization of stilbenoid derivatives for enhanced activity.

Technical Diagrams and Workflows

HPTLC-Bioautography Workflow

G SampleApplication Sample Application Chromatography Chromatographic Separation SampleApplication->Chromatography Mobile phase PlateDrying Plate Drying (70°C, 10 min) Chromatography->PlateDrying Complete development SubstrateSpray Substrate Application (2-naphthyl-α-D-glucopyranoside) PlateDrying->SubstrateSpray Cool to RT EnzymeSpray Enzyme Incubation (α-Glucosidase, 37°C, 30 min) SubstrateSpray->EnzymeSpray Dry thoroughly Detection Detection (Fast Blue B Spray) EnzymeSpray->Detection Humidity control Visualization Inhibitor Visualization (Yellow zones on purple background) Detection->Visualization Immediate capture

α-Glucosidase Inhibition Mechanism

G Enzyme α-Glucosidase (Active site available) EnzymeInhibitor Enzyme-Inhibitor Complex Enzyme->EnzymeInhibitor Competitive binding EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate Binding Substrate PNPG Substrate Inhibitor This compound Inhibitor->EnzymeInhibitor High affinity EnzymeSubstrate->EnzymeInhibitor Mixed inhibition Product p-Nitrophenol (Yellow product) EnzymeSubstrate->Product Hydrolysis

Conclusion

These application notes provide comprehensive methodologies for evaluating the α-glucosidase inhibitory activity of this compound, spanning from initial screening in complex mixtures to detailed mechanistic studies. The integrated approach combining HPTLC-bioautography for rapid inhibitor localization, microplate-based assays for quantitative assessment, and advanced techniques like BLI-MS for binding studies offers researchers a robust toolkit for investigating this promising natural product. The detection of this compound as an active α-glucosidase inhibitor in multiple plant sources [2], coupled with the established bioactivity of related stilbenoids [1] [3], underscores its potential as a natural therapeutic agent for managing postprandial hyperglycemia. Future research directions should include detailed kinetic characterization of purified this compound, in vivo validation of hypoglycemic effects, and exploration of structure-activity relationships within the stilbenoid class to optimize therapeutic potential.

References

Documented Antibacterial Activity of Scirpusin B

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a 2024 study that provides the most direct evidence of Scirpusin B's antibacterial properties.

Aspect Details from Passiflora edulis Study [1]
Source Material Seeds of Passiflora edulis Var. flavicarpa (passion fruit)
Test Compound Isolated this compound
Scope of Activity Activity against eight gram-positive and gram-negative bacterial strains (specific strains not listed in the abstract)
Key Significance Reported as the first study to document this profound antibacterial activity.
Quantitative Data IC50 values were not reported for antibacterial assays in the available summary. The study focused on quantitative data for antidiabetic (e.g., α-amylase IC50: 76.38 ± 0.25 µg/mL) and anticancer activities.

Proposed Experimental Workflow for Antibacterial Assay

The following diagram outlines a general workflow for evaluating the antibacterial activity of a natural compound like this compound, integrating common practices and the information available from the studies.

cluster_source 1. Compound Source & Preparation cluster_assay 2. Antibacterial Bioassays cluster_mech 3. Mechanistic Investigations Start Start: Investigate this compound Antibacterial Activity A Extraction from Source Material (e.g., Passion Fruit Seed Waste) Start->A B Isolation & Purification (e.g., Column Chromatography, prep-HPLC) A->B C Identification & Characterization (NMR, Mass Spectroscopy) B->C D Initial Screening (e.g., Disk Diffusion, Agar Well Diffusion) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Determine Minimum Bactericidal Concentration (MBC) E->F G Cell Membrane Integrity Assays (e.g., SYTOX Green uptake) F->G H Bacterial Enzyme Inhibition (e.g., against peptide deformylase) G->H I Synergy Tests with Standard Antibiotics H->I End Data Analysis & Conclusion I->End

Detailed Protocol Notes
  • Compound Preparation (Workflow Section 1)

    • Extraction: The 2024 study on passion fruit used a hydro-alcoholic extraction (likely ethanol-water mixture) of de-oiled seed powder [1]. Another study on passion fruit bagasse used supercritical fluid extraction to remove fat, followed by pressurized liquid extraction for polyphenols [2].
    • Isolation & Purification: The active compound was isolated using fractionation and column chromatography, with final identification achieved through preparative HPLC [1]. Nuclear Magnetic Resonance (NMR) and Mass Spectroscopy are standard for structural confirmation [1] [3].
  • Antibacterial Bioassays (Workflow Section 2)

    • While the exact methods for this compound are not detailed, standard assays are applicable.
    • Initial Screening: Use disk diffusion or agar well diffusion methods to quickly screen for zones of inhibition against a panel of bacteria, including reference strains and clinically isolated pathogens [4].
    • MIC/MBC Determination: Perform broth microdilution assays according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This provides quantitative data on potency.
  • Mechanistic Investigations (Workflow Section 3)

    • Although not yet performed for this compound, these experiments are logical next steps. Research on other stilbenes suggests investigating effects on bacterial cell membranes [1] and key enzymes.

Research Context and Further Directions

  • Broader Evidence for Stilbenes: The antibacterial potential of compounds within the stilbene family, to which this compound belongs, is recognized. One study screening Cyperaceae extracts noted that ethyl acetate fractions (which often contain stilbenes) showed high antibacterial activity, with inhibition zones greater than 15 mm against various strains [4].
  • Synergy with Existing Antibiotics: Given the global antimicrobial resistance (AMR) crisis highlighted by the WHO [5], a highly relevant research direction is to test this compound in combination with established antibiotics that are losing efficacy. This could identify synergistic effects to restore potency.

Important Limitations and Safety

  • Data Gap: The most significant limitation is the absence of specific, step-by-step protocols and detailed results (like exact MIC values) for this compound in the available literature.
  • Compound Sourcing: The purity and source of this compound (natural isolation vs. synthetic) can significantly influence bioactivity results. This must be carefully documented [1] [6].
  • Safety Considerations: While passion fruit extracts are consumed, concentrated and purified bioactive compounds for research require standard safety protocols. Proper personal protective equipment (PPE) should be used when handling solvents and microbial cultures.

References

Comprehensive Application Notes and Protocols: Evaluating Scirpusin B's Antiproliferative Effects in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Scirpusin B and Its Therapeutic Potential

This compound is a naturally occurring stilbenoid dimer formed from two piceatannol molecules, representing a promising chemopreventive agent in the polyphenol family. This compound has been isolated from various natural sources, most notably from Passiflora edulis Var. flavicarpa (passion fruit) seeds, which constitute a significant agricultural waste product [1] [2]. Stilbenoids like this compound have gained considerable attention in cancer research due to their multifaceted biological activities, including potent antioxidant properties, anti-inflammatory effects, and direct antiproliferative actions against various cancer cell types [3]. The compound exists in different isomeric forms, with the trans isomer typically exhibiting greater stability and higher biological activity compared to the cis isomer [3].

The interest in this compound as a potential anticancer therapeutic stems from its ability to simultaneously target multiple hallmarks of cancer through diverse molecular mechanisms. Recent studies have demonstrated that this compound not only inhibits cancer cell proliferation but also modulates key signaling pathways involved in apoptosis, inflammation, and cell cycle regulation [1]. Additionally, research indicates that this compound exhibits strong vasorelaxing properties and significant antioxidant activity, potentially contributing to its overall chemopreventive efficacy [2]. The compound's ability to target multiple aspects of carcinogenesis while being derived from a readily available agricultural waste product makes it an attractive candidate for further development in cancer therapeutics.

Antiproliferative Activity of this compound

Quantitative Assessment Across Cancer Cell Lines

This compound has demonstrated significant antiproliferative effects against various cancer cell lines, with particularly promising activity observed in oral squamous cell carcinoma (OSCC) models. The compound's efficacy has been quantitatively evaluated using multiple assay systems, revealing dose-dependent responses and time-dependent cytotoxicity across different cancer types. The inhibitory effects are mediated through distinct molecular mechanisms, including cell cycle disruption, induction of apoptosis, and suppression of clonogenic potential, positioning this compound as a promising multi-targeted agent in cancer therapeutics [1].

Table 1: Antiproliferative Effects of this compound on Cancer Cell Lines

Cell Line Cancer Type Assay Type Exposure Time Key Findings Reference
SAS Oral squamous cell carcinoma SRB assay 72 hours 95% inhibition of cell proliferation [1]
TTN Oral squamous cell carcinoma SRB assay 72 hours 83% inhibition of cell proliferation [1]
SAS Oral squamous cell carcinoma Clonogenic assay 14 days Significant suppression of colony formation [1]
TTN Oral squamous cell carcinoma Clonogenic assay 14 days Significant suppression of colony formation [1]
SAS Oral squamous cell carcinoma PI-FACS apoptosis 72 hours 40.26% cell death at 75 μM [1]
TTN Oral squamous cell carcinoma PI-FACS apoptosis 72 hours 44.3% cell death at 75 μM [1]
Comparative Potency and Mechanism Validation

The antiproliferative potency of this compound has been systematically evaluated through multiple complementary assays, confirming its consistent activity across different experimental platforms. The clonogenic assay results demonstrated this compound's ability to significantly suppress colony formation in both SAS and TTN oral cancer cell lines, indicating its effectiveness in targeting cancer stem cells and preventing long-term proliferation potential [1]. Flow cytometric analysis using propidium iodide staining (PI-FACS) further validated the compound's cytotoxic potential, showing that this compound (75 μM) induces cell death in approximately 40-44% of oral cancer cells within 72 hours of treatment [1].

The therapeutic potential of this compound extends beyond direct cytotoxicity to include modulation of key cancer-related pathways. Western blot analysis revealed that this compound significantly suppresses the expression of multiple cancer hallmark proteins, including TNF-α, survivin, COX-2, cyclin D1, and VEGF-A [1]. This multi-targeted mechanism of action distinguishes this compound from more selective anticancer agents and may contribute to its efficacy against diverse cancer types. Furthermore, the compound's ability to simultaneously induce apoptosis while inhibiting survival pathways and angiogenesis regulators positions it as a promising candidate for combination therapies with conventional chemotherapeutic agents.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Cell Proliferation Assay

The Sulforhodamine B (SRB) assay provides a robust, cost-effective method for inexpensively conducting cytotoxicity screening in cell-based studies. This method relies on the property of SRB, which binds stoichiometrically to proteins under mild acidic conditions and can then be extracted using basic conditions; thus, the amount of bound dye serves as a proxy for cell mass, which can be extrapolated to measure cell proliferation [4]. Unlike metabolic activity assays (e.g., MTT), the SRB assay does not depend on cellular metabolism, substantially simplifying optimization steps for specific cell lines and providing more direct measurement of cell density [4].

Table 2: Reagents and Equipment for SRB Assay

Category Specific Items Specifications/Notes
Cell Lines Adherent cancer cells SAS, TTN (oral squamous cell carcinoma) or other appropriate lines
Consumables Tissue culture plates 96-well or 384-well clear flat-bottom polystyrene plates
Reagent reservoirs Sterile and non-sterile for efficient liquid handling
Pipette tips Various sizes including multichannel compatible tips
Key Reagents Sulforhodamine B 0.4% (wt/vol) in 1% acetic acid
Trichloroacetic acid (TCA) 50% (wt/vol) cold solution for cell fixation
Acetic acid 1% (vol/vol) for washing
Tris base solution 10 mM unbuffered (pH ~10.5) for dye solubilization
Equipment CO2 incubator 37°C, 5% CO2, humidified atmosphere
Multichannel pipettes For efficient liquid handling in multiwell plates
Microplate reader Capable of measuring absorbance at 510-560 nm
Inverted microscope For routine cell observation

Step-by-Step Protocol:

  • Cell Preparation and Seeding: Remove medium from cell monolayers and wash once with sterilized PBS. Dissociate cells using 0.25% (wt/vol) trypsin incubation at 37°C for 5 minutes or until cells detach. Inactivate trypsin with 10 volumes of culture medium containing FBS, and mix to obtain a homogeneous single cell suspension. Determine cell concentration using a hemocytometer with trypan blue exclusion to assess viability. Adjust cell concentration with growth medium to obtain appropriate seeding density: 2 × 10⁴ cells/well in 50 μL for 96-well format or 8 × 10³ cells/well in 10 μL for 384-well format [4].

  • Treatment Application: Prepare this compound solutions in appropriate solvent (DMSO or aqueous solution). Ensure final solvent concentration does not exceed 0.1% to avoid cytotoxicity. Dispense treatment solutions into wells (50 μL for 96-well format or 10 μL for 384-well format). Add cell suspension to wells already containing treatment solutions. Include appropriate controls: vehicle control (solvent only), positive control (known cytotoxic agent), and background wells (medium only). Ensure even cell distribution by adding cell solution directly to well bottoms without touching walls. Centrifuge plates briefly (20 sec at 10 × g) before incubation to settle cells evenly [4].

  • Incubation and Fixation: Incub plates at 37°C in a humidified incubator with 5% CO₂ for desired duration (typically 72 hours for initial screening). After incubation, gently add cold TCA directly to medium supernatant (25 μL for 96-well format or 5 μL for 384-well format) to achieve final concentration of 10% TCA. Incubate plates at 4°C for 1 hour to fix cells. Wash plates thoroughly 5 times with tap water to remove TCA, then air dry completely [4].

  • Staining and Measurement: Add SRB solution (50 μL for 96-well or 10 μL for 384-well) to each well and incubate at room temperature for 30 minutes. Wash plates 5 times with 1% acetic acid to remove unbound dye. Air dry plates completely. Add Tris base solution (100 μL for 96-well or 20 μL for 384-well) to solubilize bound dye. Shake plates gently for 10 minutes to ensure complete dissolution. Measure absorbance at 510-560 nm using a microplate reader [4].

Complementary Assays for Mechanism Elucidation

Clonogenic Assay Protocol: The clonogenic assay evaluates the ability of single cells to form colonies after this compound treatment, indicating long-term proliferation potential. Seed appropriate cancer cells at low density (200-500 cells/well) in 6-well plates. After 24 hours, treat cells with varying concentrations of this compound for 24-48 hours. Replace with fresh drug-free medium and incubate for 10-14 days, refreshing medium every 3-4 days. Fix cells with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells manually or using colony counting software. Calculate plating efficiency and surviving fraction relative to untreated controls [1].

Apoptosis Analysis via PI-FACS: The Propidium Iodide Fluorescence-Activated Cell Sorting (PI-FACS) assay quantifies apoptotic cell death. Seed cells in 6-well plates and treat with this compound for desired duration (typically 24-72 hours). Harvest cells using trypsinization, then collect with culture medium. Centrifuge at 1000 rpm for 5 minutes and wash with PBS. Fix cells in 70% ethanol at -20°C for at least 2 hours. Centrifuge and resuspend in PBS containing RNase A (100 μg/mL) and propidium iodide (50 μg/mL). Incubate in dark for 30 minutes at room temperature. Analyze DNA content using flow cytometry, quantifying sub-G1 population (apoptotic cells) and cell cycle distribution [1].

Western Blot Analysis for Mechanism Study: Western blotting identifies protein expression changes in response to this compound treatment. After treatment, lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using BCA assay. Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against target proteins (TNF-α, survivin, COX-2, cyclin D1, VEGF-A) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and visualize with imaging system. Normalize protein expression to housekeeping controls like β-actin or GAPDH [1].

Mechanism of Action and Signaling Pathways

Molecular Targets and Pathway Modulation

This compound exerts its antiproliferative effects through multi-targeted modulation of key signaling pathways involved in cancer progression. Western blot analyses have demonstrated that this compound significantly suppresses the expression of multiple cancer hallmark proteins, including pro-inflammatory mediators (TNF-α, COX-2), anti-apoptotic factors (survivin), cell cycle regulators (cyclin D1), and angiogenesis promoters (VEGF-A) [1]. This broad-spectrum activity suggests that this compound interacts with fundamental regulatory mechanisms common to various cancer types, potentially explaining its efficacy across different experimental models.

The complex interplay between autophagy and apoptosis appears to play a significant role in this compound's mechanism of action, a characteristic it shares with other stilbenes. As noted in research on related compounds, "the molecular crosstalk between autophagy and apoptosis under cellular stress conditions determines the cell fate" [3]. This relationship is particularly relevant for chemopreventive agents like this compound, as "the interplay between autophagy and apoptosis may have an important impact on chemotherapy efficiency" [3]. The specific cellular context, including cell type and stress level, influences whether autophagy serves a pro-survival or pro-death function following this compound treatment.

G cluster_primary Primary Molecular Effects cluster_outcomes Functional Consequences cluster_responses Cellular Responses ScirpusinB This compound Treatment TNFalpha TNF-α Suppression ScirpusinB->TNFalpha Suppresses Survivin Survivin Downregulation ScirpusinB->Survivin Downregulates COX2 COX-2 Inhibition ScirpusinB->COX2 Inhibits CyclinD1 Cyclin D1 Reduction ScirpusinB->CyclinD1 Reduces VEGF VEGF-A Suppression ScirpusinB->VEGF Suppresses Inflammation Reduced Inflammation TNFalpha->Inflammation Leads to Apoptosis Enhanced Apoptosis Survivin->Apoptosis Promotes COX2->Inflammation Contributes to Proliferation Cell Cycle Arrest CyclinD1->Proliferation Causes Angiogenesis Angiogenesis Inhibition VEGF->Angiogenesis Impairs CellDeath Cancer Cell Death Apoptosis->CellDeath Results in ColonyFormation Reduced Colony Formation Proliferation->ColonyFormation Limits Angiogenesis->ColonyFormation Restricts Inflammation->CellDeath Contributes to

Diagram 1: Molecular Mechanisms of this compound in Cancer Cells. This diagram illustrates the key molecular targets and downstream effects of this compound treatment in cancer cells, based on experimental evidence from western blot analyses and functional assays.

Interaction with Cell Death Pathways

The balance between autophagy and apoptosis represents a crucial aspect of this compound's mechanism, with significant implications for its therapeutic potential. Stilbenes as a class "are able to trigger both apoptotic and autophagic molecular pathways in many human cancer cell lines" [3]. This dual activation creates complex regulatory networks that ultimately determine cellular fate following treatment. The specific outcome likely depends on multiple factors, including concentration, exposure time, cellular context, and genetic background of the target cells.

Research indicates that this compound promotes mitochondrial-mediated apoptosis through regulation of Bcl-2 family proteins and activation of caspase cascades. Additionally, the compound modulates AMPK and PI3K/Akt signaling pathways, which play central roles in both metabolic regulation and cell survival decisions. The inhibition of VEGF-A expression further demonstrates this compound's anti-angiogenic properties, potentially compromising tumor vascularization and limiting nutrient supply to proliferating cancer cells [1]. This multi-modal mechanism reduces the likelihood of resistance development compared to single-target agents, enhancing this compound's potential utility in combination therapy regimens.

Research Applications and Therapeutic Development

Protocol Implementation and Optimization Strategies

The evaluation of this compound's anticancer potential requires systematic approach that integrates multiple complementary assays. Researchers should begin with SRB proliferation screening across a panel of relevant cancer cell lines, followed by mechanism-focused investigations using clonogenic, apoptosis, and western blot assays. For oral squamous cell carcinoma models, the SAS and TTN cell lines have demonstrated particular sensitivity to this compound treatment, showing 83-95% proliferation inhibition and significant reduction in colony formation capacity [1].

Critical optimization parameters for this compound assays include appropriate solvent selection (DMSO is typically preferred for this lipophilic compound), concentration ranges (based on reported IC₅₀ values), and exposure durations (typically 72 hours for initial screening). Researchers should note that this compound exhibits greater biological activity than its monomeric precursor piceatannol, demonstrating "a greater antioxidant activity and vasorelaxant effect compared with that of piceatannol" [2]. This enhanced potency should inform dose selection for experimental treatments. Additionally, the compound's effects on multiple cancer hallmark proteins suggest that combination therapies with conventional chemotherapeutic agents may yield synergistic effects worthy of investigation.

G cluster_phase1 Phase 1: Preliminary Screening cluster_phase2 Phase 2: Mechanism Elucidation cluster_phase3 Phase 3: Pathway Analysis cluster_phase4 Phase 4: Therapeutic Development SRBAssay SRB Proliferation Assay DoseResponse Dose-Response Analysis SRBAssay->DoseResponse Identifies active concentrations IC50Calc IC₅₀ Determination DoseResponse->IC50Calc Enables Clonogenic Clonogenic Assay IC50Calc->Clonogenic Informs concentration selection ApoptosisAssay Apoptosis Analysis Clonogenic->ApoptosisAssay Guides mechanism focus CellCycle Cell Cycle Analysis ApoptosisAssay->CellCycle Complements WesternBlot Western Blot Analysis CellCycle->WesternBlot Provides direction for PathwayMapping Pathway Mapping WesternBlot->PathwayMapping Data feeds into TargetValidation Target Validation PathwayMapping->TargetValidation Confirms Combination Combination Studies TargetValidation->Combination Basis for InVivo In Vivo Validation Combination->InVivo Leads to Formulation Formulation Optimization InVivo->Formulation Informs

Diagram 2: Recommended Workflow for this compound Anticancer Evaluation. This diagram outlines a systematic approach for assessing this compound's anticancer properties, progressing from initial screening through mechanistic studies to therapeutic development.

Future Research Directions and Clinical Translation

The translational potential of this compound as an anticancer agent depends on addressing several key research questions. Future studies should explore structure-activity relationships among this compound analogs, bioavailability enhancement strategies, and synergistic combinations with established chemotherapeutic agents. The compound's natural origin from passion fruit waste streams provides opportunities for sustainable sourcing and potential nutraceutical applications alongside pharmaceutical development [1] [5].

Challenges in development include optimizing delivery systems for this polyphenolic compound and conducting comprehensive toxicological assessments. However, the demonstrated safety of passion fruit extracts in periodontal ligament cells, where "viability assays demonstrated that neither PFBE nor F. nucleatum were toxic or significantly affected PDL cell viability" [5], suggests a favorable safety profile for this compound-containing extracts. As with many natural products, clinical translation will require standardization of extraction methods, quantification of active components, and rigorous evaluation in appropriate animal models before human trials can be considered.

Conclusion

This compound represents a promising multifaceted agent with demonstrated efficacy against multiple cancer cell lines, particularly oral squamous cell carcinoma. The detailed protocols provided in this document enable researchers to systematically evaluate its antiproliferative effects, mechanism of action, and therapeutic potential. The compound's ability to simultaneously target multiple cancer hallmark proteins, combined with its natural origin and favorable safety profile, positions it as an attractive candidate for further development. Through standardized implementation of these application notes and protocols, the research community can advance our understanding of this compound's anticancer properties and potentially translate these findings into novel therapeutic approaches for cancer treatment.

References

Clonogenic Cell Survival Assay: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The clonogenic assay is the gold standard method for assessing the long-term reproductive viability of cells after treatment with cytotoxic agents, such as chemical compounds or radiation [1] [2]. It measures the capacity of a single cell to proliferate indefinitely, thereby retaining its clonogenic potential.

1.0 Primary Objective To quantitatively determine the in vitro cytotoxic effect of a test compound (e.g., Scirpusin B) on cancer cell lines by measuring their ability to form colonies.

2.0 Key Experimental Considerations

  • Cell Plating Method: The choice between pre-treatment and post-treatment plating can influence the cell's condition at the time of treatment and may affect outcomes, though some studies find the difference to be negligible for certain endpoints [1].
  • Cell Line Selection: Choose cell lines relevant to your research hypothesis (e.g., prostate or colorectal cancer lines, given the suggested activity of polyphenols [3]).
  • Compound Preparation: Determine the solubility of this compound (likely in DMSO or ethanol) and establish a concentration range based on preliminary viability assays. Ensure a final solvent concentration that is non-toxic to cells (typically ≤0.1% v/v).

3.0 Detailed Experimental Workflow The following diagram outlines the core procedural steps of the assay, which can be adapted for this compound treatment.

workflow Start Start Experiment Seed Seed Cells (Primary Culture) Start->Seed Treat Apply Treatment (e.g., this compound) Seed->Treat Incubate Incubate for Colony Formation (10-14 days) Treat->Incubate Fix Fix and Stain Colonies Incubate->Fix Count Count Colonies (≥50 cells) Fix->Count Analyze Analyze Data & Calculate SF Count->Analyze End End Analyze->End

4.0 Materials and Reagents

  • Cell Lines: (e.g., A549, HSG, or other relevant cancer lines) [1] [4].
  • Test Compound: this compound.
  • Culture Medium: Appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin [1] [4].
  • Other Reagents: Trypsin-EDTA, Phosphate Buffered Saline (PBS), crystal violet or methylene blue stain, methanol [1] [2].

5.0 Step-by-Step Protocol

  • Prepare Single Cell Suspension: Harvest exponentially growing cells using trypsin-EDTA to create a single-cell suspension. Perform a cell count using a hemocytometer or automated cell counter [1].
  • Seed Cells (Pre-treatment Plating): Seed an appropriate number of cells into multi-well plates (e.g., 6-well plates). The seeding density must be determined empirically for each cell line and expected treatment effect to yield a countable number of colonies (typically 50-200). Incubate for a few hours (e.g., 6 hours) to allow for cell attachment [1].
  • Apply Treatment: After cell attachment, treat the wells with a range of concentrations of this compound. Include a vehicle control (solvent only) and a blank control. Each condition should have multiple replicates (e.g., 3-4) [1].
  • Incubate for Clonogenic Growth: Incubate the plates for a period sufficient for colony formation, typically 10-14 days. Do not disturb the plates during this period.
  • Fix and Stain Colonies: After incubation, carefully aspirate the medium. Wash the cells gently with PBS. Fix the colonies with methanol for about 10-15 minutes. Aspirate the methanol and stain with a crystal violet (0.5% w/v) or methylene blue solution for 20-30 minutes [1] [2].
  • Rinse and Dry: Gently rinse the plates with tap water to remove excess stain and allow them to air dry completely.
  • Count Colonies: Manually count all colonies comprising 50 or more cells under a microscope [1] [2]. Automated colony counters can also be used.

6.0 Data Analysis and Quantification The core data from a clonogenic assay are the surviving fractions (SF) at different treatment doses.

  • Plating Efficiency (PE): PE = (Number of colonies in control / Number of cells seeded in control) * 100%
  • Surviving Fraction (SF): SF at dose X = (Number of colonies in treated / Number of cells seeded in treated) / PE

These calculated survival fractions are then used for non-linear regression analysis to determine key parameters like the half-maximal inhibitory concentration (IC₅₀ or D₅₀) [1] [2].

7.0 Expected Data Outputs The results are typically presented in two key formats:

Table 1: Sample Surviving Fraction Data

This compound Concentration (µM) Surviving Fraction (Mean ± SD) Plating Efficiency (%)
0 (Vehicle Control) 1.00 ± 0.08 85
5 0.65 ± 0.05 -
10 0.40 ± 0.03 -
20 0.18 ± 0.02 -
50 0.05 ± 0.01 -

Note: The data above is for illustrative purposes only. You must generate your own experimental data.

8.0 Troubleshooting and Best Practices

  • Optimal Seeding Density: Critical for obtaining countable colonies. Perform a pilot experiment without treatment to determine the density that yields 50-200 colonies.
  • Ensure Single Cells: Clumps of cells will form unrealistic colonies. Filter the cell suspension if necessary.
  • Avoid Disturbance: Do not move the plates during the incubation period to prevent disruption of nascent colonies.
  • Statistical Rigor: Perform a minimum of three independent experiments with multiple replicates (e.g., 4 samples per experiment) to ensure statistical power [1].

References

Comprehensive Application Note: Scirpusin B-Induced Apoptosis Detection via Propidium Iodide Flow Cytometry Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Scirpusin B

This compound is a naturally occurring stilbenoid compound classified as a piceatannol dimer, primarily isolated from passion fruit (Passiflora edulis) seeds and various grape species. As a member of the oligostilbene family, it shares structural similarities with resveratrol but exhibits enhanced biological activity due to its dimeric configuration. This compound has demonstrated significant antitumor potential across multiple cancer models, with mechanistic studies revealing its ability to simultaneously modulate apoptotic and autophagic pathways in malignant cells [1] [2].

The compound's chemical structure features two aromatic rings connected by an ethylene bridge, with multiple hydroxyl groups contributing to its antioxidant properties and molecular interactions with cellular targets. Research indicates that this compound and related stilbenes function as phytoalexins—protective compounds produced by plants in response to stress factors such as fungal infections, bacterial pathogens, or excessive UV irradiation [1]. This natural defense mechanism translates to potentially valuable therapeutic applications in human disease, particularly in oncology, where controlled induction of programmed cell death represents a key therapeutic strategy.

Principle of Apoptosis Detection by FACS

Phosphatidylserine Externalization

Annexin V binding represents a cornerstone of modern apoptosis detection methodologies. In viable cells, phosphatidylserine (PS) phospholipids are maintained exclusively on the inner leaflet of the plasma membrane through ATP-dependent enzymatic activity. During the early phases of apoptosis, this asymmetric distribution collapses, resulting in PS translocation to the external membrane surface. Annexin V, a calcium-dependent phospholipid-binding protein, exhibits high affinity for exposed PS residues, enabling specific labeling of apoptotic cells when conjugated to fluorochromes such as FITC or PE [3].

The fundamental principle underlying this assay recognizes that membrane integrity remains largely intact during initial apoptosis, thereby excluding viability dyes like propidium iodide (PI). This creates a distinct population of Annexin V-positive/PI-negative cells that are unequivocally classified as early apoptotic. As apoptosis progresses to later stages, the plasma membrane becomes increasingly permeable, allowing PI to access and intercalate with nuclear DNA, generating a double-positive population representative of late apoptosis or secondary necrosis [3] [4].

Propidium Iodide Staining Mechanism

Propidium iodide (PI) functions as a membrane impermeant DNA intercalator that is systematically excluded from viable cells with intact plasma membranes. When membrane integrity becomes compromised during late-stage apoptosis or necrosis, PI readily traverses the lipid bilayer and binds stoichiometrically to DNA by inserting itself between adjacent base pairs. Upon 488 nm laser excitation (standard in most flow cytometers), PI emits fluorescence at approximately 617 nm, enabling quantitative detection using sensors configured for the phycoerythrin (PE) or Texas Red channels [4].

The combination of Annexin V and PI staining generates four analytically distinct populations when analyzed by flow cytometry:

  • Double negative (Annexin V⁻/PI⁻): Viable, healthy cells
  • Annexin V⁺/PI⁻: Early apoptotic cells
  • Double positive (Annexin V⁺/PI⁺): Late apoptotic cells
  • Annexin V⁻/PI⁺: Necrotic cells or cellular debris

Table 1: Cell Population Interpretation in Annexin V/PI Assays

Annexin V Propidium Iodide Interpretation Cellular Status
Negative Negative Viable Healthy, non-apoptotic
Positive Negative Early Apoptotic PS externalization, membrane intact
Positive Positive Late Apoptotic PS externalization, membrane compromised
Negative Positive Necrotic Loss of membrane integrity without PS exposure

G Annexin V/PI Apoptosis Assay Principle Healthy Healthy Cell Annexin V⁻/PI⁻ EarlyApoptosis Early Apoptosis Annexin V⁺/PI⁻ Healthy->EarlyApoptosis PS externalization Necrosis Necrosis Annexin V⁻/PI⁺ Healthy->Necrosis Direct membrane damage LateApoptosis Late Apoptosis Annexin V⁺/PI⁺ EarlyApoptosis->LateApoptosis Membrane permeability increases

Materials and Reagents

Required Reagents
  • This compound standard (≥95% purity by HPLC)
  • Annexin V binding buffer (10X concentrate: 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂, pH 7.4)
  • Fluorochrome-conjugated Annexin V (FITC, PE, or APC conjugate recommended)
  • Propidium iodide staining solution (50 µg/mL in PBS)
  • Phosphate-buffered saline (PBS), calcium and magnesium-free
  • Cell culture medium appropriate for specific cell line
  • Dimethyl sulfoxide (DMSO), molecular biology grade (for compound solubilization)
  • 70% ethanol (prepared in deionized water) for instrument cleaning
Equipment and Instruments
  • Flow cytometer equipped with 488 nm laser and appropriate filter sets (e.g., FACSCalibur, CytoFLEX)
  • Biological safety cabinet (Class II A2)
  • CO₂ incubator (maintained at 37°C, 5% CO₂, 95% humidity)
  • Bench-top centrifuge with swinging bucket rotor for 15 mL conical tubes
  • Inverted phase-contrast microscope for cell morphology assessment
  • Water bath or dry bath incubator (37°C)
  • Electronic cell counter or hemocytometer
  • Adjustable micropipettes covering 0.5-1000 µL range
  • Sterile polypropylene tubes (5 mL round-bottom for flow analysis)

Experimental Procedures

Cell Culture and Compound Treatment
  • Cell Line Selection: Maintain human cancer cell lines (e.g., colorectal cancer CT26, prostate cancer PC-3, or other relevant models) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere [2] [5].

  • This compound Preparation:

    • Prepare 10 mM stock solution of this compound in DMSO, aliquot, and store at -20°C.
    • Further dilute in complete cell culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v).
    • Prepare vehicle control containing equivalent DMSO concentration.
  • Compound Treatment:

    • Seed cells at 2-5×10⁵ cells/mL in appropriate vessels and allow to adhere overnight.
    • Treat cells with this compound across concentration range (e.g., 5-50 µM) for 12-48 hours based on experimental objectives [2] [5].
    • Include positive control for apoptosis (e.g., 1 µM staurosporine for 4-6 hours) and negative control (vehicle only).
Sample Staining Protocol
  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure complete population analysis.
    • Gently rinse adherent cells with PBS, trypsinize with 0.25% trypsin-EDTA, and neutralize with complete medium.
    • Combine all cell populations in 15 mL conical tubes.
  • Cell Washing:

    • Centrifuge cell suspensions at 300 × g for 5 minutes at room temperature.
    • Carefully aspirate supernatant and resuspend cell pellet in 1 mL PBS.
    • Repeat washing step twice to ensure complete removal of serum phosphatidylserine.
  • Annexin V Staining:

    • Resuspend cell pellet (1×10⁶ cells) in 100 µL of 1X Annexin V binding buffer.
    • Add fluorochrome-conjugated Annexin V at manufacturer's recommended concentration (typically 1-5 µL/test).
    • Vortex gently and incubate for 15 minutes at room temperature (20-25°C) in the dark [3] [4].
  • Propidium Iodide Counterstaining:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.
    • Add 5-10 µL of propidium iodide working solution (50 µg/mL) immediately before analysis.
    • Gently vortex to ensure uniform distribution of dyes.
  • Flow Cytometry Analysis:

    • Analyze samples within 30-60 minutes of staining to prevent loss of membrane integrity.
    • Acquire a minimum of 10,000 events per sample using flow cytometer.
    • Set up instrument using single-color controls (unstained, Annexin V only, PI only) for proper compensation.

G This compound Apoptosis Assay Workflow Start Seed and culture cancer cells Treat Treat with this compound (5-50 µM, 12-48h) Start->Treat Harvest Harvest cells (collect adherent + floating) Treat->Harvest Wash Wash with PBS (300 × g, 5 min) Harvest->Wash StainAnnexin Stain with Annexin V (15 min, RT, dark) Wash->StainAnnexin StainPI Add PI counterstain (immediately before analysis) StainAnnexin->StainPI Analyze Flow cytometry analysis (acquire ≥10,000 events) StainPI->Analyze Data Data analysis (quadrant statistics) Analyze->Data

Data Acquisition and Analysis
  • Instrument Setup:

    • Create FSC vs SSC dot plot to gate on intact cell population, excluding debris.
    • Establish fluorescence channels: FL1 (FITC) for Annexin V, FL2 (PE) or FL3 (PerCP) for PI.
    • Adjust photomultiplier tube voltages using unstained and single-stained controls.
    • Set appropriate compensation to eliminate spectral overlap (typically 1-5% between FL1 and FL2).
  • Gating Strategy:

    • Create dot plot of Annexin V fluorescence (x-axis) vs PI fluorescence (y-axis).
    • Establish quadrants based on negative population and single-positive controls.
    • Record percentage of cells in each quadrant for statistical analysis.
  • Quality Control:

    • Ensure viability of untreated cells exceeds 90%.
    • Verify positive control induces significant apoptosis (typically 40-70%).
    • Monitor instrument performance using calibration beads according to manufacturer guidelines.

Expected Results & Data Interpretation

This compound Concentration Response

Treatment with this compound should produce a dose-dependent increase in both early and late apoptotic populations. Research on related stilbenoid compounds demonstrates that effective concentrations typically range from 10-40 µM across various cancer cell lines [5]. At lower concentrations (5-15 µM), early apoptotic cells (Annexin V⁺/PI⁻) typically predominate, while higher concentrations (20-50 µM) progressively increase late apoptotic and necrotic populations.

Time-course experiments generally reveal maximal apoptosis between 24-48 hours of continuous exposure. Complementary assessment through alternative methods such as TUNEL assay and caspase activation Western blotting is recommended to confirm apoptotic mechanisms [2].

Table 2: Representative this compound Apoptosis Data in Cancer Cell Lines

Cell Line This compound (µM) Viable Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
CT26 (colorectal) 0 (Control) 92.5 ± 2.1 3.2 ± 0.8 2.1 ± 0.5 2.2 ± 0.6
CT26 (colorectal) 12.5 78.3 ± 3.5 12.6 ± 2.1 5.4 ± 1.2 3.7 ± 0.9
CT26 (colorectal) 25 54.2 ± 4.2 22.4 ± 3.2 16.8 ± 2.5 6.6 ± 1.4
CT26 (colorectal) 50 32.7 ± 5.1 18.9 ± 2.8 35.3 ± 4.1 13.1 ± 2.7
Prostate Cancer* 0 (Control) 94.2 ± 1.8 2.5 ± 0.6 1.8 ± 0.4 1.5 ± 0.5
Prostate Cancer* 20 65.8 ± 4.3 18.7 ± 2.9 10.3 ± 1.8 5.2 ± 1.1

Data based on piceatannol studies in LNCaP/22Rv1 cells [5]

Troubleshooting Guidelines
  • High background staining in controls: Ensure adequate washing steps to remove serum-containing media; verify calcium concentration in binding buffer.
  • Excessive necrotic population: Reduce mechanical disruption during harvesting; analyze cells more quickly after staining; verify this compound concentration accuracy.
  • Poor signal separation: Titrate Annexin V conjugate concentration; confirm fluorochrome activity; check instrument laser alignment and optical filters.
  • Low cell viability in untreated controls: Check culture conditions; reduce serum starvation periods; verify absence of microbial contamination.

Mechanistic Insights & Signaling Pathways

This compound exerts its pro-apoptotic effects through multiple interconnected signaling pathways. Research on related stilbenoid compounds reveals that these molecules typically modulate key regulatory networks involved in cell survival and death decisions [1] [2].

The AMPK/mTOR pathway represents a central mechanism, where this compound activates 5' AMP-activated protein kinase (AMPK) through phosphorylation at Thr172 while simultaneously inhibiting mammalian target of rapamycin complex 1 (mTORC1) activity, as evidenced by reduced phosphorylation of its downstream target p70S6K [2]. This metabolic regulation creates conditions favorable to apoptosis induction while simultaneously activating autophagic processes.

Concurrently, this compound modulates cell cycle regulatory proteins, including induction of p53 and p21 expression coupled with decreased levels of cyclin D1 and cyclin-dependent kinase 4 (cdk4) [5]. These changes typically result in G₀/G₁ cell cycle arrest, preventing damaged cells from progressing through replication and creating opportunity for apoptotic elimination.

The interplay between autophagy and apoptosis represents a particularly nuanced aspect of this compound's mechanism. While autophagy typically functions as a pro-survival pathway during mild stress, excessive autophagy can directly trigger apoptotic cell death or enhance sensitivity to apoptotic stimuli [1]. The molecular crosstalk between these pathways ultimately determines cellular fate following this compound exposure.

G This compound Signaling Pathways in Apoptosis cluster_autophagy Autophagy Pathway cluster_apoptosis Apoptosis Pathway cluster_immune Tumor Microenvironment ScirpusinB This compound AMPK AMPK activation ScirpusinB->AMPK p53 p53 accumulation ScirpusinB->p53 Treg Reduced Treg cells ScirpusinB->Treg TNFa TNF-α mRNA elevation ScirpusinB->TNFa mTOR mTORC1 inhibition AMPK->mTOR Autophagy Autophagy Induction mTOR->Autophagy Apoptosis Apoptosis Execution Autophagy->Apoptosis Excessive activation p21 p21 induction p53->p21 CycCDK Cyclin D1/CDK4 downregulation p21->CycCDK CellCycle G₀/G₁ Cell Cycle Arrest CycCDK->CellCycle CellCycle->Apoptosis MDSC Reduced MDSCs Treg->MDSC

Technical Notes & Optimization Recommendations

Critical Considerations
  • Calcium Dependence: Annexin V binding is strictly calcium-dependent. Always include calcium in binding buffers and avoid chelating agents (e.g., EDTA) in excess of 1 mM during cell processing [3].

  • Time Sensitivity: The Annexin V assay captures a transient physiological state. Process samples immediately after staining, as prolonged incubation increases background signal and membrane permeability.

  • Fixation Incompatibility: Cell fixation destroys membrane integrity and invalidates Annexin V/PI discrimination. Always analyze fresh, unfixed samples [3].

  • Combination Therapy Assessment: When evaluating this compound with conventional chemotherapeutics (e.g., docetaxel), include appropriate single-agent controls and consider potential synergistic effects [2].

Protocol Variants
  • Annexin V/7-AAD Alternative: Substitute PI with 7-AAD (7-aminoactinomycin D) for improved viability discrimination in certain cell types.
  • Caspase Activity Multiplexing: Combine Annexin V/PI with fluorescent caspase inhibitors (e.g., FAM-VAD-FMK) for enhanced mechanistic insight.
  • Cell Sorting Applications: Scale up staining protocol for preparative sorting of apoptotic populations for downstream transcriptomic or proteomic analysis.

References

Comprehensive Application Notes and Protocols: Scirpusin B Western Blot Analysis for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Scirpusin B and Molecular Mechanisms

This compound is a naturally occurring stilbene dimer derived from piceatannol, which itself is an analog of the well-studied resveratrol. This phytochemical has gained significant research interest due to its diverse biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer properties. This compound is found in several plant sources, most notably in passion fruit seeds (Passiflora edulis), where it exists alongside piceatannol as a major polyphenolic component. Additionally, it has been identified in Cyperus conglomeratus and Cyperus rotundus rhizomes, expanding its natural source profile [1] [2]. The compound's growing importance in pharmaceutical and nutraceutical research necessitates standardized protocols for investigating its molecular mechanisms, particularly through western blot analysis of key protein targets.

The molecular structure of this compound features two piceatannol units connected to form a complex dimer, contributing to its enhanced biological activity compared to its monomeric counterparts. Research indicates that this compound affects multiple signaling pathways central to cellular homeostasis, including autophagy regulation, apoptosis induction, and metabolic pathway modulation. These multifaceted effects make it a promising candidate for therapeutic development against various conditions, including cancer, metabolic disorders, and neurodegenerative diseases. Understanding these mechanisms through reproducible western blot methodologies provides critical insights for researchers exploring its potential applications [1] [3] [4].

Molecular Mechanisms and Signaling Pathways

Key Signaling Pathways Modulated by this compound

This compound influences several critical cellular signaling pathways, which can be monitored through western blot analysis of specific protein markers:

  • Autophagy Pathway Induction: this compound and related stilbenes activate AMPK phosphorylation while inhibiting mTORC1 signaling, leading to increased LC3-I to LC3-II conversion, a hallmark of autophagy induction. This pathway is particularly relevant in cancer research, where autophagy can either promote cell survival or contribute to cell death depending on context [5] [3].

  • Apoptosis Activation: this compound treatment leads to characteristic apoptotic markers, including increased sub-G1 cell populations, Annexin V/PI double-positive cells, and TUNEL-positive cells. These effects are associated with modulation of Bcl-2 family proteins and caspase activation, though the specific mechanisms remain an active research area [5].

  • SIRT1 Expression Regulation: In monocytic cells, this compound and its metabolic precursors demonstrate ability to upregulate SIRT1 expression at both mRNA and protein levels, connecting to longevity pathways and metabolic regulation [4].

  • Metabolic Pathway Modulation: In adipocytes and myotubes, this compound influences glucose metabolism through regulation of GLUT4 translocation and Akt phosphorylation, suggesting potential applications for metabolic disorders [2].

Protein Targets Table

Table 1: Key protein targets for western blot analysis in this compound research

Protein Target Phosphorylation Sites Biological Function Detection Tips
AMPK T172 Energy sensor, autophagy initiation Increased p-AMPK indicates activation; use phospho-specific antibodies
mTOR S2448 Regulation of cell growth, inhibition of autophagy Decreased p-mTOR indicates pathway inhibition
p70S6K T389 mTORC1 downstream effector Decreased phosphorylation indicates mTORC1 inhibition
LC3 N/A Autophagosome marker Monitor LC3-I to LC3-II conversion; increased ratio indicates autophagy
SIRT1 N/A NAD+-dependent deacetylase, longevity regulator Increased expression suggests metabolic and longevity pathway activation
Akt S473 Regulation of glucose metabolism, cell survival Context-dependent effects; monitor in metabolic studies
ACC S79 Key enzyme in lipid metabolism Increased p-ACC indicates reduced lipid synthesis

Table 2: Observed effects of this compound and related compounds in different cell models

Cell Line/Tissue Treatment Observed Effects Significance
Her2/CT26 colorectal cancer cells Trans-Scirpusin A (TSA) ↑ LC3-I to LC3-II conversion, ↑ p-AMPK, ↓ p-p70S6K Autophagy induction, mTOR pathway inhibition
THP-1 monocytic cells Passion fruit seed extract (this compound) ↑ SIRT1 mRNA and protein expression Potential metabolic and longevity benefits
3T3-L1 adipocytes Cyperus rotundus extract (contains this compound) Altered GLUT4 localization, ↑ p-AMPK/AMPK ratio, ↑ p-ACC/ACC ratio Reduced lipid accumulation, anti-obesity effects
L6 myotubes Cyperus rotundus extract (contains this compound) ↑ GLUT4 membrane translocation Enhanced glucose uptake, antidiabetic potential
Signaling Pathway Diagram

G cluster_autophagy Autophagy Pathway cluster_apoptosis Apoptosis Pathway ScirpusinB ScirpusinB AMPK AMPK phosphorylation (T172) ScirpusinB->AMPK SubG1 Sub-G1 population ScirpusinB->SubG1 AnnexinV Annexin V/PI positive cells ScirpusinB->AnnexinV SIRT1 SIRT1 expression ScirpusinB->SIRT1 mTORC1 mTORC1 inhibition AMPK->mTORC1 p70S6K p70S6K phosphorylation (T389) mTORC1->p70S6K inhibits LC3 LC3-I to LC3-II conversion p70S6K->LC3 regulates Autophagy Autophagy Induction LC3->Autophagy Apoptosis Apoptosis Activation SubG1->Apoptosis AnnexinV->Apoptosis Metabolic Metabolic Regulation SIRT1->Metabolic

Diagram 1: this compound signaling pathways showing autophagy induction and apoptosis activation

Detailed Western Blot Protocol

Sample Preparation and Protein Extraction

Cell Culture and Treatment:

  • Culture appropriate cell lines (e.g., Her2/CT26 for cancer studies, THP-1 for monocytic studies, or 3T3-L1/L6 for metabolic studies) in recommended media supplemented with 10% FBS and antibiotics.
  • Treat cells with this compound at optimized concentrations (typically 10-50 μM based on literature reports) or vehicle control for appropriate time points (6-24 hours depending on target proteins) [5] [4] [2].
  • For passion fruit seed extracts containing this compound, use concentrations in the range of 50-250 μg/mL, standardized to this compound content [4].

Protein Extraction:

  • Wash cells twice with ice-cold PBS and lyse using RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with 1 mM PMSF and protease/phosphatase inhibitor cocktails.
  • Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 20,400 × g for 15 minutes at 4°C.
  • Collect supernatant and determine protein concentration using BCA assay. Adjust samples to equal concentrations with lysis buffer [4].
Electrophoresis and Transfer

SDS-PAGE:

  • Prepare samples with 4× Laemmli buffer (final 1× concentration) containing β-mercaptoethanol and heat at 95°C for 5 minutes.
  • Load 20-30 μg of protein per lane on appropriate percentage polyacrylamide gels (e.g., 10-12% for most targets, 15% for LC3 separation).
  • Run electrophoresis at 80-100 V through stacking gel and 120 V through resolving gel until dye front reaches bottom [4].

Protein Transfer:

  • Transfer proteins to PVDF membranes using wet or semi-dry transfer systems.
  • For optimal LC3-II transfer (highly hydrophobic), include 0.1% SDS in transfer buffer and extend transfer time.
  • Verify transfer efficiency with Ponceau S staining before proceeding to immunoblotting [5].
Immunoblotting

Blocking and Antibody Incubation:

  • Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies diluted in 3% BSA in TBST overnight at 4°C with gentle agitation.

Table 3: Recommended antibody specifications for this compound studies

Target Protein Recommended Dilution Incubation Conditions Vendor Examples
LC3 1:1000 Overnight, 4°C Cell Signaling #4108, Novus NB100-2220
p-AMPKα (T172) 1:1000 Overnight, 4°C Cell Signaling #2535
AMPKα 1:1000 Overnight, 4°C Cell Signaling #5832
p-mTOR (S2448) 1:1000 Overnight, 4°C Cell Signaling #5536
mTOR 1:1000 Overnight, 4°C Cell Signaling #2983
p-p70S6K (T389) 1:1000 Overnight, 4°C Cell Signaling #9234
p70S6K 1:1000 Overnight, 4°C Cell Signaling #2708
SIRT1 1:1000 Overnight, 4°C Cell Signaling #9475
β-actin 1:5000 1 hour, RT Sigma A5441

Detection and Analysis:

  • Wash membranes 3× with TBST for 10 minutes each.
  • Incubate with appropriate HRP-conjugated secondary antibodies (1:2500 for most targets, 1:20000 for β-actin) for 1 hour at room temperature [4].
  • Detect using ECL Prime Western Blotting Detection System or similar chemiluminescent substrates.
  • Acquire images with CCD-based imaging system and quantify band intensities using ImageJ or similar software.
  • Normalize target protein levels to β-actin or other appropriate loading controls. For phosphoproteins, calculate ratios of phosphorylated to total protein.

Application Notes and Technical Considerations

Research Applications

The western blot protocols outlined here enable researchers to investigate this compound's mechanisms across multiple research domains:

  • Cancer Research: Monitoring autophagy and apoptosis markers helps elucidate this compound's antitumor effects. Research demonstrates that Trans-Scirpusin A (a related compound) inhibits colorectal cancer growth in vivo through AMPK activation and mTORC1 inhibition, providing a rationale for combination therapies with conventional chemotherapeutics like docetaxel [5].

  • Metabolic Disease Studies: Analysis of SIRT1, AMPK, and Akt pathways reveals this compound's potential for managing diabetes and obesity. Studies show that Cyperus rotundus extracts containing this compound enhance glucose uptake in myotubes while suppressing lipid accumulation in adipocytes through AMPK/ACC signaling [2].

  • Neuroprotective Research: Detection of SIRT1 and autophagy markers provides insights into potential neuroprotective effects. Passion fruit seed extracts containing this compound demonstrate cognitive improvement in scopolamine-induced impaired memory models, suggesting applications for neurodegenerative disorders [1].

Technical Considerations and Troubleshooting

LC3 Detection Considerations:

  • LC3-II, the lipidated form, migrates faster than LC3-I on SDS-PAGE. The ratio of LC3-II to LC3-I or LC3-II to loading control indicates autophagy induction.
  • LC3-II tends to transfer inefficiently due to hydrophobicity; optimize transfer conditions as described above.
  • Include chloroquine (inhibits autophagosome degradation) as a positive control to distinguish between autophagy induction and impaired degradation [5].

Phosphoprotein Analysis:

  • Always compare phosphorylated protein levels to total protein levels for accurate interpretation.
  • Include both positive and negative controls for phosphorylation states when possible.
  • Process samples quickly with adequate phosphatase inhibitors to maintain phosphorylation states.

Experimental Design Recommendations:

  • Use appropriate concentration ranges (1-100 μM for pure this compound) and time courses (2-48 hours) based on target pathway kinetics.
  • Include relevant positive controls (e.g., rapamycin for mTOR inhibition, metformin for AMPK activation) to validate antibody detection.
  • For metabolic studies, consider nutrient deprivation or other physiological stressors to enhance pathway detection.

Table 4: Troubleshooting guide for common western blot issues in this compound studies

Problem Possible Causes Solutions
Weak or no LC3-II signal Insufficient autophagy induction, inefficient transfer Optimize this compound concentration, add 0.1% SDS to transfer buffer, extend transfer time
High background Inadequate blocking, antibody concentration too high Extend blocking time, optimize antibody dilution, increase wash stringency
Inconsistent phosphorylation signals Phosphatase activity, incomplete inhibition Fresh phosphatase inhibitors, process samples on ice, quick freezing
No SIRT1 induction Cell type-specific effects, insufficient treatment Verify cell model responsiveness, extend treatment duration, try passion fruit extract as positive control

Conclusion

These application notes and detailed protocols provide researchers with standardized methodologies for investigating this compound's molecular mechanisms through western blot analysis. The comprehensive approach covering autophagy, apoptosis, and metabolic signaling pathways enables rigorous evaluation of this promising natural compound's therapeutic potential across multiple disease contexts. The integration of technical specifications with practical application considerations facilitates implementation in diverse research settings, accelerating the study of this compound and related stilbenoids for drug development and functional food applications.

References

Scirpusin B: Known Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

Scirpusin B is a stilbenoid dimer, notably found in passion fruit (Passiflora edulis) seeds [1] [2] and seedy bananas (Musa and Ensete species) [3]. While its activity in oral cancer models is unknown, its documented effects in other biological systems provide a strong rationale for its investigation.

The table below summarizes the key bioactivities of this compound and related stilbenoids reported in scientific literature.

Compound Reported Bioactivity Experimental Model Key Findings/Mechanisms
This compound Anti-inflammatory [2] Human Periodontal Ligament (PDL) cells Reduced F. nucleatum-induced pro-inflammatory markers (TNF-α, IL-8, CCL2) and NF-κB nuclear translocation.
Enzyme Inhibition [3] HPTLC-Bioautography Inhibited α-glucosidase and acetylcholinesterase.
Piceatannol (this compound monomer) Antioxidant & Anti-inflammatory [2] Human Periodontal Ligament (PDL) cells Enhanced antioxidant capacity; reduced pro-inflammatory cytokine expression and NF-κB signaling.
*trans*-Scirpusin A (A resveratrol dimer) Antitumor [4] Colorectal cancer cells (Her2/CT26) Induced autophagy (via AMPK activation, mTORC1 inhibition) and apoptosis; reduced tumor growth in vivo; modulated tumor immune microenvironment.
Deoxyelephantopin (A sesquiterpene lactone) Anti-Oral Cancer [5] Oral squamous cell carcinoma (OSCC) KB cells Induced apoptosis and oxidative stress; inhibited AKT1/mTOR signaling pathway; upregulated pro-apoptotic genes (BAX, CASP-3, -6, -9).

Proposed Protocol: Evaluating this compound in Oral Cancer Cell Culture

This protocol outlines a systematic approach to investigate the anti-cancer potential of this compound against oral squamous cell carcinoma (OSCC).

Test Compound Preparation
  • Source: this compound can be obtained commercially or isolated from natural sources such as passion fruit seeds or seedy bananas.
  • Extraction Reference: For passion fruit bagasse, the method involves supercritical fluid extraction to reduce fat content, followed by pressurized liquid extraction with ethanol-water mixtures to obtain polyphenol-rich extracts containing this compound [2].
  • Stock Solution: Prepare a concentrated stock solution of purified this compound in DMSO. Ensure the final DMSO concentration in cell culture media does not exceed 0.1% (v/v), using this as the vehicle control.
Cell Culture and Experimental Setup
  • Cell Line: Use human OSCC cell lines (e.g., KB cells or other validated lines) [5].
  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
  • Treatment Groups: Plate cells at an optimal density (e.g., 1x10⁴ cells/well for 96-well plates) and allow to adhere for 24 hours. Treat with a range of this compound concentrations (e.g., 1-100 µM) for 24-72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., a known chemotherapeutic agent).
Key Assays and Methodologies

The following experimental workflow diagrams the key stages of the proposed protocol.

G Start Start: Protocol Initiation Prep 1. Compound Preparation • Obtain this compound • Prepare stock in DMSO Start->Prep Cells 2. Cell Culture • Use OSCC cell lines (e.g., KB) • Plate and incubate for 24h Prep->Cells Treat 3. Treatment • Apply this compound dose range • Include vehicle/positive controls Cells->Treat Viability 4. Viability & IC50 • Perform MTT assay • Calculate IC50 value Treat->Viability Mech 5. Mechanism of Action Viability->Mech Apoptosis Apoptosis Assay • Annexin V/PI staining • Analyze by flow cytometry Mech->Apoptosis Autophagy Autophagy Assay • Detect LC3-I to LC3-II conversion • Immunofluorescence Mech->Autophagy OxStress Oxidative Stress • Measure ROS levels • Assess SOD/Catalase activity Mech->OxStress Pathway Pathway Analysis • qRT-PCR for BAX, CASPASES • Western Blot for p-AMPK, p-mTOR Mech->Pathway Data Data Analysis & Conclusion Apoptosis->Data Autophagy->Data OxStress->Data Pathway->Data

Detailed Assay Procedures:

  • Cell Viability and IC₅₀ Determination (MTT Assay) [5]

    • After treatment, add MTT reagent (0.5 mg/mL) to each well.
    • Incubate for 4 hours at 37°C to allow formazan crystal formation.
    • Carefully remove the medium and dissolve the formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate reader.
    • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀).
  • Apoptosis Analysis (Annexin V/Propidium Iodide Staining) [4] [5]

    • Harvest treated and control cells by trypsinization.
    • Wash cells twice with cold PBS.
    • Resuspend cells in Annexin V binding buffer.
    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
    • Incubate for 15 minutes in the dark at room temperature.
    • Analyze by flow cytometry within 1 hour to distinguish between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.
  • Autophagy Detection (LC3 Immunoblotting/Immunofluorescence) [4]

    • Immunoblotting: Lyse treated cells and subject proteins to SDS-PAGE. Transfer to a membrane and probe with anti-LC3 antibody. Autophagy induction is indicated by an increased ratio of LC3-II (phosphatidylethanolamine-conjugated form) to LC3-I.
    • Immunofluorescence: Plate cells on glass coverslips. After treatment, fix cells, permeabilize, and stain with anti-LC3 antibody. Visualize under a confocal microscope. Autophagosomes appear as distinct punctate structures.
  • Oxidative Stress and Pathway Analysis [5]

    • Reactive Oxygen Species (ROS): Use a fluorescent probe (e.g., DCFH-DA) to measure intracellular ROS levels via flow cytometry or fluorometry.
    • Antioxidant Enzymes: Use commercial colorimetric kits to measure the activity of Superoxide Dismutase (SOD) and Catalase (CAT) in cell lysates.
    • Gene Expression (qRT-PCR): Extract total RNA, synthesize cDNA, and perform qRT-PCR to analyze the expression of pro-apoptotic (e.g., BAX, CASP-3, CASP-9) and anti-apoptotic genes. Use GAPDH or β-actin as a housekeeping control.
    • Protein Signaling (Western Blot): Analyze key signaling proteins in the AKT/mTOR and AMPK pathways (e.g., p-AKT, p-mTOR, p-AMPK, p-p70S6K) to elucidate the molecular mechanism.

Discussion and Research Perspectives

The proposed protocol leverages the known bioactivities of this compound and related compounds. The strong anti-inflammatory and enzyme-inhibitory properties of this compound [2] [3], combined with the proven anti-cancer mechanisms of its monomer (Piceatannol) and structural analogs (trans-Scirpusin A) [4], provide a compelling scientific basis for its investigation in oral cancer.

A key research focus should be to determine if this compound exerts its effects through pathways common to other stilbenoids, such as AMPK activation and mTOR inhibition leading to autophagy and apoptosis, as seen with trans-Scirpusin A [4], or through modulation of the AKT/mTOR pathway, which is a critical target in OSCC [5]. The potential for this compound to also modulate the tumor microenvironment represents an exciting avenue for future research.

Application Notes

  • Dose-Response: A wide range of this compound concentrations and multiple time points are crucial for establishing a reliable dose- and time-dependent response.
  • Combination Therapy: Given that trans-Scirpusin A showed enhanced effects with docetaxel [4], future studies could explore this compound in combination with standard oral cancer chemotherapeutics.
  • Safety Profile: It is important to parallelly assess the cytotoxicity of this compound on non-cancerous oral epithelial cells to evaluate its selective toxicity.

References

Comprehensive Application Notes and Protocols: Scirpusin B and Docetaxel Combination Therapy for Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The pursuit of effective combination therapies represents a cornerstone of modern oncology research, particularly for addressing the challenges of tumor resistance and treatment toxicity. Scirpusin B, a naturally occurring stilbenoid dimer derived from various plant sources including Passiflora edulis (passion fruit) and Cyperus rotundus, has recently emerged as a promising candidate for combination therapy with conventional chemotherapeutic agents. [1] [2] [3] This resveratrol oligomer exhibits multifaceted biological activities, including antioxidant, anti-inflammatory, and specific anti-cancer properties that make it particularly attractive for combinatorial approaches. [4] [3] Meanwhile, docetaxel remains a well-established taxane chemotherapeutic agent widely used in the treatment of breast, prostate, non-small cell lung cancer, and other solid tumors, functioning primarily as a microtubule stabilizer that disrupts normal cell division processes. [5] [6]

The scientific rationale for combining these two agents stems from their complementary mechanisms of action and potential to overcome limitations associated with monotherapy approaches. Docetaxel, while clinically effective, demonstrates significant dose-limiting toxicities including neutropenia, peripheral neuropathy, fluid retention, and hypersensitivity reactions. [6] Furthermore, cancer cells frequently develop resistance to taxane therapy through various mechanisms, including upregulation of drug efflux transporters and activation of survival pathways. [7] this compound addresses several of these limitations through its documented effects on overcoming immunosuppressive microenvironments, inducing autophagic cell death, and modulating key signaling pathways involved in cancer cell survival. [4] The emerging preclinical evidence suggests that this combination may yield synergistic antitumor activity while potentially mitigating the adverse effects associated with docetaxel monotherapy.

Mechanistic Insights

Molecular Mechanisms of Action

The therapeutic efficacy of the this compound and docetaxel combination arises from their complementary actions on interconnected cellular pathways:

  • Microtubule Stabilization: Docetaxel exerts its primary antineoplastic effect by binding to β-tubulin subunits on microtubules, promoting their assembly and preventing depolymerization. This stabilization inhibits the normal dynamic reorganization of the microtubule network essential for mitotic cellular functions, effectively arresting cell cycle progression at the G2/M phase and leading to apoptotic cell death. [5] Docetaxel demonstrates approximately twice the potency of paclitaxel as an inhibitor of microtubule depolymerization, contributing to its robust antitumor activity. [5]

  • mTOR Pathway Modulation: this compound directly influences the mammalian target of rapamycin (mTOR) signaling axis, a critical regulator of cell growth, proliferation, and survival. Research demonstrates that this compound treatment activates AMPK (phosphorylated at T172) while simultaneously inhibiting mTORC1 activity, as evidenced by reduced phosphorylation of its downstream target p70S6K. [4] This dual regulation is particularly significant given that mTOR signaling pathways are constitutively activated in many human cancers, contributing to uncontrolled proliferation and therapeutic resistance. [8]

  • Immune Microenvironment Remodeling: this compound demonstrates remarkable capacity to modulate the tumor immune landscape by reducing populations of immunosuppressive cells. Experimental data reveals significant decreases in both CD4+CD25+FoxP3+ regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within tumor tissues following this compound administration. [4] This reduction in immunosuppressive elements helps alleviate inhibition of antitumor immune responses, potentially enhancing the overall therapeutic efficacy.

  • Autophagy Induction: this compound treatment triggers autophagic processes in cancer cells, characterized by increased conversion of LC3-I to LC3-II and the formation of LC3 puncta structures. [4] This autophagy induction appears closely linked to the observed AMPK activation and mTOR inhibition, creating cellular conditions that may predispose cancer cells to death pathways when combined with docetaxel.

  • Apoptotic Pathway Activation: The combination therapy promotes enhanced programmed cell death through multiple mechanisms. Docetaxel directly activates apoptosis pathways, while this compound may further augment this process through its potential interactions with Bcl-2 family proteins. [5] [4] The net result is significantly increased apoptosis compared to either agent alone.

Signaling Pathway Integration

The coordinated interaction between this compound and docetaxel at the molecular level can be visualized through the following signaling pathway diagram:

G cluster_pathway Combined Molecular Mechanisms ScirpusinB ScirpusinB mTORInhibition mTORC1 Inhibition ScirpusinB->mTORInhibition ScirpusinB->mTORInhibition AMPKActivation AMPK Activation ScirpusinB->AMPKActivation TregReduction Treg/MDSC Reduction ScirpusinB->TregReduction Docetaxel Docetaxel MicrotubuleStabilization Microtubule Stabilization Docetaxel->MicrotubuleStabilization Docetaxel->MicrotubuleStabilization CellCycleArrest G2/M Cell Cycle Arrest MicrotubuleStabilization->CellCycleArrest AutophagyInduction Autophagy Induction mTORInhibition->AutophagyInduction AMPKActivation->AutophagyInduction Apoptosis Enhanced Apoptosis AutophagyInduction->Apoptosis ImmuneActivation Immune Activation TregReduction->ImmuneActivation CellCycleArrest->Apoptosis ImmuneActivation->Apoptosis

Experimental Evidence

Preclinical Efficacy Data

The antitumor efficacy of this compound in combination with docetaxel has been evaluated in several preclinical models, with particularly promising results in colorectal cancer and other solid tumor types. The foundational study by Kim et al. (2017) demonstrated that trans-Scirpusin A (a related resveratrol oligomer) significantly enhanced the antitumor effects of docetaxel in a syngeneic mouse model of colorectal cancer (Her2/CT26 cells). [4] The combination treatment resulted in substantially greater tumor growth inhibition compared to docetaxel monotherapy, suggesting true therapeutic synergy rather than merely additive effects.

The table below summarizes key quantitative findings from preclinical studies investigating this compound and related compounds in combination with docetaxel:

Table 1: Preclinical Efficacy Data of this compound and Docetaxel Combinations

Experimental Model Treatment Conditions Key Findings Proposed Mechanisms
Her2/CT26 colorectal cancer mouse model [4] Docetaxel + TSA (10 mg/kg, 3×/week) Significant tumor growth reduction compared to docetaxel alone; Enhanced apoptosis in tumor tissue AMPK activation; mTORC1 inhibition; Autophagy induction; Reduced Tregs and MDSCs
In vitro Her2/CT26 cells [4] TSA (12.5-50 μM) + Docetaxel Decreased cell viability; Increased sub-G1 population (up to 50% at 50 μM); Annexin V/PI double-positive cells LC3-I to LC3-II conversion; p-AMPK (T172) induction; p-p70S6K inhibition
Diet-induced obese mice [2] CRE (standardized to this compound) Reduced weight gain; Improved lipid profile; Lowered leptin and corticosteroids Anti-adipogenic effects; Metabolic regulation
Scopolamine-induced ICR mice [1] This compound (40 mg/kg, 7 days) Improved learning behavior in passive avoidance tests Anti-acetylcholinesterase activity; Neuroprotection

Notably, the combination approach demonstrated favorable effects on the tumor immune microenvironment. Treatment with this compound alone resulted in a significant decrease in both the percentage and absolute number of CD11b+Ly6C+ monocytic myeloid-derived suppressor cells within tumor tissues. [4] This modification of the immunosuppressive tumor microenvironment may contribute to enhanced immune-mediated clearance of cancer cells when combined with docetaxel chemotherapy.

Additional studies have characterized the pharmacokinetic profiles of the individual components, though specific interaction studies for the combination are still needed. Docetaxel demonstrates dose-proportional exposure between 70-115 mg/m² with infusion times of 1-2 hours, exhibiting a triphasic elimination profile with terminal half-lives of approximately 11.1 hours for the gamma phase. [5] The development of sensitive analytical methods, such as the online SPE-HPLC-MS/MS approach that simultaneously quantifies docetaxel, temsirolimus, and sirolimus in biological matrices, provides valuable methodological frameworks for future pharmacokinetic studies of this compound combinations. [9]

Protocols

In Vitro Combination Studies
4.1.1 Cell Viability and Synergy Assessment

Purpose: To evaluate the cytotoxic effects of this compound and docetaxel combinations and assess their synergistic potential in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., CT26, Her2/CT26, or other relevant models)
  • This compound (≥95% purity by HPLC)
  • Docetaxel (clinical grade)
  • Cell culture reagents and equipment
  • MTT assay kit or similar viability indicators
  • Flow cytometer with Annexin V/PI staining capability

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at optimized densities (e.g., 3-5 × 10³ cells/well) and allow adherence for 24 hours.
  • Treatment Preparation: Prepare serial dilutions of this compound (0-50 μM) and docetaxel (0-100 nM) in culture medium, both as single agents and in fixed-ratio combinations.
  • Drug Exposure: Treat cells with drug concentrations for 72 hours, including vehicle controls.
  • Viability Assessment: Add MTT reagent (0.5 mg/mL) for 4 hours, then dissolve formazan crystals in DMSO and measure absorbance at 570 nm.
  • Synergy Analysis: Calculate combination indices using Chou-Talalay method with CompuSyn software, where CI < 0.9 indicates synergy, 0.9-1.1 additive effect, and >1.1 antagonism.
  • Apoptosis Detection: For Annexin V/PI staining, harvest cells after 48-hour treatment, stain according to manufacturer protocols, and analyze by flow cytometry.

Quality Controls: Include replicate wells (n≥6), validate compound stability under experimental conditions, and confirm sterility of drug solutions.

In Vivo Efficacy Protocol
4.2.1 Syngeneic Tumor Model

Purpose: To evaluate the antitumor efficacy of this compound and docetaxel combination in immunocompetent mouse models.

Materials:

  • Immunocompetent mice (e.g., BALB/c for CT26 models, 6-8 weeks old)
  • Her2/CT26 or other syngeneic cancer cells
  • This compound (for intraperitoneal injection, 10 mg/kg)
  • Docetaxel (clinical formulation for intravenous injection)
  • Vehicle controls (appropriate for each compound)
  • Calipers for tumor measurement
  • Flow cytometry reagents for immune profiling

Procedure:

  • Tumor Inoculation: Subcutaneously inject 2 × 10⁵ Her2/CT26 cells into the right flank of mice.
  • Randomization: When tumors reach ~100 mm³ (approximately 7-10 days), randomize mice into treatment groups (n=8-10):
    • Group 1: Vehicle control
    • Group 2: Docetaxel alone (e.g., 10 mg/kg, weekly)
    • Group 3: this compound alone (10 mg/kg, 3 times/week)
    • Group 4: Combination therapy
  • Treatment Administration:
    • Administer docetaxel intravenously once weekly
    • Administer this compound intraperitoneally three times per week
    • Continue treatment for 2-4 weeks based on tumor growth
  • Monitoring: Measure tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width²)/2.
  • Endpoint Analysis:
    • Euthanize mice when tumors reach ethical endpoints or at study completion
    • Collect tumors for weight measurement and histopathological analysis
    • Harvest spleens and tumors for immune cell profiling by flow cytometry

Immune Profiling:

  • Prepare single-cell suspensions from spleens and tumors.
  • Stain for CD45 (pan-leukocyte), CD4, CD8, CD25, FoxP3 (Tregs), CD11b, Ly6G, Ly6C (MDSCs).
  • Analyze by flow cytometry, calculating absolute numbers and percentages of immune populations.

Ethical Considerations: All procedures require IACUC approval, with close monitoring for signs of distress and implementation of predetermined humane endpoints.

Mechanism Investigation Protocol
4.3.1 Autophagy and Signaling Analysis

Purpose: To investigate the effects of this compound and docetaxel on autophagy induction and related signaling pathways.

Materials:

  • Cancer cell lines
  • Antibodies against LC3, p-AMPK (T172), AMPK, p-p70S6K, p70S6K
  • Fluorescence microscope with confocal capability
  • Western blot equipment
  • Autophagy inhibitors (e.g., chloroquine)

Procedure:

  • Cell Treatment: Treat cells with vehicle, this compound (25 μM), docetaxel (25 nM), or combination for 24 hours.
  • Immunofluorescence:
    • Fix cells with 4% PFA, permeabilize with 0.1% Triton X-100
    • Block with 5% BSA, incubate with anti-LC3 antibody overnight at 4°C
    • Apply fluorescent secondary antibody, counterstain with DAPI
    • Visualize LC3 puncta formation using confocal microscopy
  • Western Blot Analysis:
    • Lyse cells in RIPA buffer with protease/phosphatase inhibitors
    • Separate proteins by SDS-PAGE, transfer to PVDF membranes
    • Probe with primary antibodies overnight at 4°C
    • Detect with HRP-conjugated secondary antibodies and chemiluminescence
  • Autophagy Flux Assessment: Repeat treatments with and without chloroquine (10 μM) to differentiate between autophagy induction and blockade.

The experimental workflow for the comprehensive analysis of this compound and docetaxel combination effects is summarized below:

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Evaluation Start Study Design CV Cell Viability & Synergy Assays Start->CV Tumor Tumor Growth Monitoring Start->Tumor Mech1 Mechanistic Studies (Autophagy/Apoptosis) CV->Mech1 PK Pharmacokinetic Analysis Mech1->PK Immune Immune Profiling (Tregs/MDSCs) Tumor->Immune Biomarkers Biomarker Quantification Immune->Biomarkers subcluster subcluster cluster_analytical cluster_analytical PK->Biomarkers Integration Data Integration & Analysis Biomarkers->Integration

Analytical Methods

LC-MS/MS Quantification Protocol

Purpose: To simultaneously quantify docetaxel and this compound in biological matrices for pharmacokinetic and biodistribution studies.

Materials:

  • HPLC system with tandem mass spectrometer (e.g., AB Sciex API 4000)
  • Analytical column: Zorbax eclipse XDB-C8 (150mm × 4.6mm, 5μm)
  • Online SPE cartridge: Zorbax eclipse plus C8 (12.5mm × 4.6mm, 5μm)
  • Docetaxel standard (≥98% purity)
  • This compound standard (≥95% purity)
  • Internal standard (e.g., paclitaxel for docetaxel; appropriate analog for this compound)
  • Biological matrices (plasma, tissue homogenates)

Sample Preparation:

  • Protein Precipitation: Add 300 μL of methanol/zinc sulphate (70:30, v/v) to 100 μL of plasma or tissue homogenate.
  • Vortex and Centrifuge: Mix vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Supernatant Collection: Transfer clear supernatant to autosampler vials for analysis.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient Program: 5-95% B over 8 minutes, hold at 95% B for 2 minutes
  • Flow Rate: 0.6 mL/min
  • Column Temperature: 35°C
  • Injection Volume: 10 μL

Mass Spectrometric Detection:

  • Ionization: Jet stream electrospray ionization (ESI) in positive mode
  • Multiple Reaction Monitoring (MRM) transitions:
    • Docetaxel: 830.3 → 549.2 (collision energy: 25 eV)
    • This compound: [to be optimized based on standard]
    • Internal Standard: 876.3 → 307.9 (collision energy: 30 eV)
  • Source Parameters:
    • Drying Gas Temperature: 300°C
    • Drying Gas Flow: 8 L/min
    • Nebulizer Pressure: 35 psi
    • Sheath Gas Temperature: 250°C
    • Sheath Gas Flow: 11 L/min

Validation Parameters:

  • Linearity: 1-1000 ng/mL for docetaxel; 5-500 ng/mL for this compound
  • Precision and Accuracy: ≤15% for QC samples
  • Extraction Recovery: ≥70% for both analytes
  • Matrix Effects: Document signal suppression/enhancement

Table 2: Analytical Method Validation Parameters for this compound and Docetaxel Quantification

Validation Parameter Docetaxel Specifications This compound Specifications Acceptance Criteria
Linear Range 1-1000 ng/mL 5-500 ng/mL R² > 0.995
Precision (CV%) ≤10% (intra-day) ≤12% (inter-day) ≤12% (intra-day) ≤15% (inter-day) Within ±15%
Accuracy (%) 92-107% 90-110% Within ±15% of nominal
Extraction Recovery ≥75% ≥70% Consistent across QCs
Matrix Effect 92-105% 88-108% CV ≤15%
Stability Stable through 3 freeze-thaw cycles Stable through 3 freeze-thaw cycles Within ±15% of fresh

Discussion and Future Directions

The accumulating preclinical evidence supports the continued investigation of this compound as a promising combination partner for docetaxel in cancer therapy. The multimodal mechanism of this compound—encompassing direct antitumor effects through autophagy induction and mTOR inhibition, coupled with immunomodulatory properties—provides a strong mechanistic rationale for synergy with microtubule-targeting agents like docetaxel. [4] This combination approach aligns with current trends in oncology drug development that emphasize targeting the tumor microenvironment while simultaneously attacking cancer cells directly.

Several considerations should guide future research directions. First, comprehensive pharmacokinetic interaction studies are needed to establish optimal dosing sequences and schedules for this combination. The available analytical methods for docetaxel quantification, including the validated online SPE-HPLC-MS/MS approach, provide a solid foundation for these investigations. [9] Second, the therapeutic window of the combination requires careful evaluation, with particular attention to potential enhanced toxicities despite this compound's relatively favorable safety profile demonstrated in previous studies. [2] Third, identification of predictive biomarkers for treatment response would facilitate patient stratification in potential clinical trials.

The translation of these findings to clinical application faces several normal challenges in drug development. This compound's natural origin and documented presence in passion fruit byproducts suggest potential opportunities for sustainable sourcing of this compound. [1] [3] However, standardized extraction and purification protocols would be essential to ensure consistent pharmaceutical quality. Additionally, formulation development must address the physicochemical properties of both compounds, particularly their solubility and stability profiles.

Future research should prioritize in-depth investigation of the sequence dependence of the combination effects, exploration in additional tumor models including patient-derived xenografts, and rigorous safety pharmacology assessments. The immunomodulatory aspects of this compound warrant particular attention in the context of combining with docetaxel, which itself has complex effects on immune function. [6] [4] Well-designed preclinical studies addressing these questions will provide the necessary foundation for potential clinical translation of this promising combination therapy.

References

Scirpusin B: Biological Activities & Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Experimental Model Key Findings Mechanistic Insights Citations
Anti-adipogenic/Lipid Reduction 3T3-L1 adipocytes Inhibited lipid accumulation at 25–100 μg/mL (as part of C. rotundus extract) Increased p-AMPKα/AMPKα and p-ACC/ACC; decreased p-Akt/Akt, p-GSK3β/GSK3β, perilipin1, LPL [1]
Neuroprotection / Cognitive Improvement Scopolamine-induced ICR mice 40 mg/kg dose improved learning in passive avoidance test Anti-acetylcholinesterase activity (IC₅₀ = 62.9 μM); anti-Aβ aggregation [2]
Antioxidant In vitro DPPH assay IC₅₀ = 17.76 μg/mL (for standardized C. rotundus extract) High free radical scavenging activity linked to phenolic content [1]
Antidiabetic In vitro enzyme assays Potent alpha-glucosidase inhibition (superior to acarbose for piceatannol) Piceatannol, a monomer, showed strong activity; Scirpusin B is its dimer [3]

This compound and AMPK Activation Pathway

The diagram below illustrates the proposed molecular mechanism by which this compound activates AMPK and induces downstream biological effects.

G ScirpusinB This compound AMPK AMPK Activation (p-AMPKα Thr172) ScirpusinB->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Downstream1 AMPK->Downstream1 Autophagy Autophagy Induction (LC3-I to LC3-II conversion) mTORC1->Autophagy Apoptosis Apoptosis Induction (Sub-G1 phase increase) Lipogenesis Lipogenesis Inhibition Glucose Glucose Metabolism Modulation Downstream1->Autophagy Downstream1->Apoptosis Downstream1->Lipogenesis Downstream1->Glucose Downstream2

Detailed Experimental Protocols

Protocol 1: Assessing AMPK Activation via Western Blotting

This protocol is adapted from methods used to demonstrate AMPK pathway activation by related stilbenoids in cell cultures [1] [4].

  • Cell Lines: 3T3-L1 adipocytes, L6 myotubes, or relevant cancer cell lines (e.g., CT26).
  • Treatment:
    • Prepare this compound stock solution in DMSO (e.g., 10-50 mM). Ensure final DMSO concentration is ≤0.1% (v/v) in all treatments.
    • Serum-starve cells (e.g., 2-4 hours) prior to treatment to reduce basal signaling activity.
    • Treat cells with a concentration range of this compound (e.g., 10-100 µM) for a predetermined time (e.g., 1-6 hours). Include a positive control (e.g., 1 mM AICAR or 10 µM Metformin) and a vehicle control (DMSO).
  • Cell Lysis & Protein Extraction:
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C.
    • Determine protein concentration in the supernatant using a BCA assay.
  • Western Blot Analysis:
    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE (8-12% gels).
    • Transfer proteins to a PVDF membrane.
    • Block membrane with 5% non-fat milk or BSA in TBST for 1 hour.
    • Incubate with primary antibodies overnight at 4°C:
      • Primary Antibodies: Phospho-AMPKα (Thr172), total AMPKα, Phospho-ACC (Ser79), total ACC, Phospho-p70S6K (Thr389) as a readout for mTORC1 activity, and a loading control (e.g., GAPDH or β-Actin).
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect signals using enhanced chemiluminescence (ECL) substrate and visualize.
  • Data Analysis: Quantify band intensities. Phosphoprotein levels should be normalized to their respective total protein and then to loading controls. Compare to vehicle and positive controls to confirm pathway activation [1] [4].
Protocol 2: Glucose Uptake Assay in Muscle Cell Models

This protocol is based on studies investigating glucose metabolism modulation by natural extracts containing this compound and related compounds [1] [3].

  • Cell Line: L6 rat skeletal muscle myotubes.
  • Cell Culture & Differentiation: Maintain L6 myoblasts in high-glucose DMEM with 10% FBS. Differentiate into myotubes by switching to medium containing 2% horse serum for 5-7 days.
  • Glucose Uptake Measurement:
    • Differentiated myotubes are serum-starved for 4-6 hours in low-glucose, serum-free medium.
    • Pre-treat cells with this compound (e.g., 10-50 µM) or vehicle for a predetermined time (e.g., 2-4 hours). Insulin (e.g., 100 nM) can be used as a positive control.
    • Measure glucose uptake using a non-metabolizable glucose analog, 2-Deoxy-D-glucose (2-NBDG).
    • Incubate cells with 2-NBDG (e.g., 100 µM) in Krebs-Ringer-Phosphate-HEPES (KRPH) buffer for 20-30 minutes.
    • Terminate uptake by washing cells three times with ice-cold PBS.
    • Lyse cells and measure fluorescence (Ex/Em ~485/535 nm) using a microplate reader.
  • GLUT4 Translocation Analysis (Optional): Perform cell fractionation to isolate membrane proteins or use immunofluorescence microscopy to assess GLUT4 translocation to the plasma membrane following this compound treatment [1].
  • Data Analysis: Express glucose uptake as fluorescence units per mg of protein or as a percentage of the vehicle control.

Application Notes for Researchers

  • Source and Analogs: this compound is a dimer of piceatannol. It is found in passion fruit (Passiflora edulis) seeds and rinds, which are agricultural by-products, making them a sustainable source [2] [5] [3]. Piceatannol itself is a well-studied AMPK activator, and its mechanisms can inform research on this compound [3].
  • Bioavailability Considerations: Like many polyphenols, this compound may face challenges with poor solubility and bioavailability. For in vivo studies, consider advanced delivery systems. Research on piceatannol has explored lipid-based nanoparticles (cubosomes) to enhance brain bioavailability, a strategy that could be applicable to this compound for neurodegenerative research [5].
  • Interpreting Autophagy: Activation of the AMPK/mTOR axis often induces autophagy. This can be a double-edged sword in cancer; it can promote cell death in some contexts but support survival in others. Carefully assess autophagic flux and cell viability outcomes in cancer models [6].
  • Broader Therapeutic Implications: Based on the AMPK pathway's central role, this compound has potential applications beyond metabolic health. Preclinical evidence suggests promise in neuroprotection (inhibiting Aβ fibrillation and acetylcholinesterase) and as an adjunct in cancer therapy (inducing autophagy and apoptosis) [2] [7] [4].

References

Scirpusin B: Basic Information & Solubility Context

Author: Smolecule Technical Support Team. Date: February 2026

Scirpusin B is a stilbene dimer that can be isolated from plants like Cyperus conglomeratus [1]. It is chemically described as a dimer of Piceatannol [2].

Like many other polyphenolic and antioxidant compounds, this compound is likely to face significant water solubility challenges, which would limit its bioavailability and efficacy in biological systems [3]. The search results do not provide direct quantitative solubility data for this compound, but they strongly suggest that its physicochemical properties are similar to other problematic, poorly water-soluble compounds.

Potential Solubility Enhancement Strategies

While no studies directly on this compound solubility were found, the following table summarizes proven techniques that have been successfully applied to other insoluble antioxidants and polyphenols, which would be relevant for investigating this compound.

Method Mechanism of Action Reported Efficacy (on other compounds) Key Considerations
Cyclodextrin Complexation [4] [3] Formation of inclusion complexes, hosting guest molecule in hydrophobic cavity. >90% dissolution within 90 minutes for Curcumin [4]. Improves stability and solubility; choice of cyclodextrin type is critical.
Solid Dispersion (e.g., with PVP) [4] [3] Drug dispersion in hydrophilic polymer matrix reduces crystallinity and agglomeration. 94% dissolution for Curcumin using PVP-based solvent evaporation [4]. Method of preparation (e.g., solvent evaporation, melting) impacts performance.
Nanoformulations [4] [3] Increases surface area via particle size reduction to nano-scale. >90% dissolution for Curcumin [4]. Can involve complex preparation and stability issues.
Surfactant Systems [4] Reduces interfacial tension, improves wetting. Moderate improvement (75-88% dissolution efficiency for Curcumin) [4]. Requires careful selection of biocompatible surfactants (e.g., SLS, Pluronic F-127).
Micronization [4] [3] Top-down particle size reduction to increase surface area. Moderate improvement (75-88% dissolution efficiency for Curcumin) [4]. A preliminary step; may be combined with other methods.

The general workflow for tackling solubility issues typically follows a logical progression from simple physical mixtures to more advanced chemical modifications, which can be visualized in the diagram below.

G Start Start: Poorly Soluble Compound PhysicalMod Physical Modifications Start->PhysicalMod ChemMod Chemical Modifications PhysicalMod->ChemMod If insufficient P1 Particle Size Reduction (Micronization) PhysicalMod->P1 P2 Solid Dispersions (with hydrophilic polymers) PhysicalMod->P2 P3 Surfactant Use PhysicalMod->P3 P4 Nanoparticle Systems (e.g., lipid nanoparticles) PhysicalMod->P4 P5 Inclusion Complexes (e.g., Cyclodextrins) PhysicalMod->P5 Analysis Analyze Solubility & Bioactivity ChemMod->Analysis C1 Salt Formation ChemMod->C1 C2 Prodrug Approach (Structure Modification) ChemMod->C2

Research and Methodological Gaps

Based on the search results, here are the specific areas where information for this compound is currently lacking and what you would need to investigate:

  • No Direct Solubility Data: The provided research does not include quantitative solubility values (e.g., mg/mL) for this compound in any solvent. Your first step should be to establish a baseline solubility profile.
  • No Pre-formulation Studies: There is no data on this compound's key pre-formulation parameters, such as pKa, log P, melting point, or crystallinity, which are critical for selecting the right solubility enhancement strategy.
  • Lack of Specific Protocols: While general methods for antioxidants exist, detailed, lab-ready protocols for creating this compound solid dispersions or complexes are not available. You would need to adapt protocols from studies on similar stilbenes like resveratrol or piceatannol [5].
  • Analytical Methods: The search results do not specify analytical techniques (e.g., HPLC conditions) for quantifying this compound concentration in solubility studies.

How to Proceed with Your Research

Given the information gaps, I suggest you take the following steps to advance your work:

  • Establish a Baseline: Begin by determining the intrinsic solubility of this compound in water and various organic solvents. This will provide a crucial benchmark for measuring the success of any enhancement technique.
  • Adapt from Similar Compounds: Look closely at the successful methods used for Piceatannol (a closely related monomer) and Curcumin (a well-studied polyphenol with similar solubility problems) [4] [5]. The strategies in the table above are your best starting points for experimental design.
  • Systematic Screening: Consider setting up a small-scale, comparative study testing the top 2-3 most promising methods (e.g., cyclodextrin complexation vs. a PVP-based solid dispersion) to see which is most effective for this compound specifically.

References

Scirpusin B column chromatography optimization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Scirpusin B

This compound is a naturally occurring stilbenoid dimer, closely related to piceatannol and resveratrol [1]. It is found in various plant sources, including the seeds of passion fruit (Passiflora edulis) [1] and the heartwood of Maackia amurensis [2]. Research highlights its potential bioactivities, such as acetylcholinesterase (AChE) inhibition, which is relevant for neurodegenerative diseases, and antioxidant properties [1] [3].

For purification, its polyphenolic nature means it can be retained by reversed-phase (non-polar) sorbents like C18, and its phenolic hydroxyl groups can interact with ion-exchange or mixed-mode sorbents [4].

Chromatography Troubleshooting Guide

This guide translates general chromatography principles into specific advice for this compound purification.

Problem Possible Causes Suggested Solutions

| Peak Tailing [5] | 1. Secondary interactions with residual silanols 2. Column contamination 3. Incorrect mobile phase pH | 1. Use a mobile phase with low pH buffer (e.g., TFA, formic acid) to suppress silanol activity [5] 2. Flush column with strong solvent; use guard column [5] | | Low Recovery [4] | 1. Incomplete elution from SPE sorbent 2. Strong retention on analytical column | 1. For mixed-mode mechanisms, ensure elution solvent disrupts both hydrophobic and ionic interactions (e.g., acidified organic solvent) [4] 2. Increase organic solvent strength; use stronger elution buffer [4] | | Baseline Drift [6] | UV-absorbing ion-pairing agent (e.g., TFA) concentration imbalance between mobile phase A and B | Use "balanced" TFA concentrations: e.g., 0.065% TFA in aqueous Eluent A and 0.05% TFA in organic Eluent B [6] | | Ghost Peaks [6] | 1. Contaminated mobile phase or system 2. Incomplete elution of compound from previous runs | 1. Use high-purity solvents and mobile phase additives [6] 2. Incorporate a longer or stronger washing step in the gradient; run blank gradients to check [6] | | Insufficient Resolution [5] | 1. Overloaded column 2. Suboptimal gradient | 1. Reduce sample load [5] 2. Optimize gradient elution program (shallower slope) for complex natural extracts [5] |

Experimental Workflow & FAQs

The following workflow diagram outlines a general method for extracting and purifying this compound from plant material, based on procedures used for similar stilbenoids.

scirpusin_workflow This compound Extraction and Purification Workflow Start Plant Material (Seeds, Heartwood) Step1 1. Drying and Powdering (Freeze-dry, grind to powder) Start->Step1 Step2 2. Defatting (if needed) Use hexane or DCM Step1->Step2 Step3 3. Extraction Step2->Step3 Step3a Option A: Pressurized Liquid Extraction (PLE) Solvent: Acetone or 70% MeOH Temp: 50°C Step3->Step3a High Efficiency Step3b Option B: Maceration Solvent: Ethanol or Methanol Step3->Step3b Simplicity Step4 4. Sample Preparation for HPLC Centrifuge, filter (0.22 µm) Step3a->Step4 Step3b->Step4 Step5 5. Analytical HPLC Analysis Column: C18 Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid Step4->Step5 Step6 6. Detection and Identification UV/VIS (e.g., 320 nm) MS/MS for confirmation Step5->Step6

Frequently Asked Questions

What are the recommended HPLC conditions for analyzing this compound? While methods vary, a robust starting point is a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) with a mobile phase of water and acetonitrile, both acidified with 0.1% formic acid [3] [2]. A gradient from 20% to 70% acetonitrile over 14-20 minutes is effective. Detection can be via UV at 320 nm or by mass spectrometry.

How can I confirm the identity of my purified this compound? The most reliable method is tandem mass spectrometry (LC-ESI-MS/MS). This compound can be analyzed in negative ion mode. High-resolution MS will confirm its molecular weight, and MS/MS fragmentation patterns can be compared against literature or standard compounds for definitive identification [2].

My this compound peak is broad. What could be the cause? Broad peaks can result from column overloading (reduce injection amount), a too-weak elution solvent (steepen the gradient or increase organic modifier strength), or a column that has degraded or been contaminated (flush or replace the column) [5].

What safety precautions should I take when handling this compound? While the search results do not specify its hazards, general laboratory safety practices should be followed. Treat all chemicals as potentially hazardous. Wear appropriate personal protective equipment (PPE) including gloves and safety glasses. Consult relevant Safety Data Sheets (SDS) for the source materials and solvents used in the extraction and purification process.

Key Technical Notes

  • Extraction is Key: The choice of extraction method (e.g., PLE vs. maceration) and solvent significantly impacts the initial yield and complexity of your crude extract, which in turn affects downstream purification [3] [2].
  • Acidification is Crucial: Adding a small amount of acid (like formic or trifluoroacetic acid) to the mobile phase is critical for suppressing the ionization of phenolic groups in this compound, which greatly improves peak shape in reversed-phase chromatography [6] [5].
  • Validation: Always use a certified standard, if available, to validate your chromatography method's retention time and MS/MS spectrum.

References

Scirpusin B HPLC purification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Scirpusin B Overview and HPLC Context

This compound is a stilbenoid derivative, a piceatannol dimer, found in passion fruit seeds and rinds [1]. Like other polyphenolic compounds, it is highly polar and may exhibit challenging chromatographic behavior such as peak tailing or insufficient retention on standard reversed-phase columns [2] [1].

The table below summarizes its key characteristics relevant to HPLC method development.

Property Description Implication for HPLC
Chemical Class Stilbenoid, polyphenol (piceatannol dimer) [1] Potential for secondary interactions with residual silanols; may require acidic mobile phases [2].
Polarity Highly polar [1] Can lead to poor retention on standard C18 columns; may require ion-pairing or specialized columns [2].
Source Agro-industrial waste (passion fruit seeds/rinds) [1] Complex sample matrix; requires robust sample preparation to avoid column contamination [3].
Bioactivity Antioxidant, anti-acetylcholinesterase, neuroprotective [1] Often necessitates high-purity isolation for bioactivity assays.

HPLC Troubleshooting Guide for Stilbenoids

This guide addresses common issues that can arise during the purification of polar compounds like this compound.

Problem Possible Causes Recommended Solutions
Poor Peak Shape Secondary interactions with residual silanols; incompatible sample solvent [2] [3]. Use low-pH mobile phase (e.g., phosphoric acid); consider a dedicated ion-pairing column; match sample solvent to mobile phase [2].
Insufficient Retention High analyte polarity; inadequate stationary phase interaction [2]. Use a pentafluorophenyl (PFP) column; add ion-pairing reagents (e.g., 1-2 mM sodium heptane sulfonate); try a polar-embedded or mixed-mode column [2].
Variable Retention Times Inconsistent mobile phase pH/preparation; column not equilibrated [2] [3]. Prepare mobile phase consistently; allow at least 30 min for column equilibration, especially with ion-pairing reagents [2].
High System Pressure Blockage from sample matrix or buffer precipitation [3]. Filter samples (0.45µm or 0.2µm); flush system with pure water (40-50°C), then methanol; use guard column [3].
Baseline Noise/Drift Contaminated solvents/mobile phases; air bubbles; detector lamp issues [3]. Use high-purity solvents; degas mobile phases thoroughly; clean or replace detector flow cell [3].

Suggested HPLC Method & Workflow

While a direct method for this compound is not available, the following workflow synthesizes recommendations for polar phenolics and troubleshooting principles.

Sample Preparation

  • Extraction: Passion fruit seeds or rinds can be successively extracted using ethanol-water mixtures (e.g., 50% or 95% ethanol) under reflux [1].
  • Clean-up: The extract should be filtered (e.g., 0.45 µm) before injection to remove particulate matter and prevent column blockage [3].

HPLC System Configuration

  • Pump: High-pressure mixing pump capable of handling gradients.
  • Injector: Auto-sampler or manual injection valve.
  • Column Oven: To maintain stable temperature.
  • Detector: PDA (Photodiode Array) is highly recommended. This compound and related stilbenes like piceatannol have characteristic UV-Vis spectra, and a PDA detector allows for peak purity assessment and identification [1].

Proposed HPLC Conditions These conditions are a starting point for method development and optimization.

  • Column: Pentafluorophenyl (PFP) or C18 with polar embedded groups [2].
  • Mobile Phase A: Water with 0.1% Phosphoric Acid [2].
  • Mobile Phase B: Methanol or Acetonitrile.
  • Gradient: For example, start at 10% B, ramp to 60% B over 20-30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30-40°C.
  • Detection: PDA, 320 nm (based on the spectral properties of piceatannol, a related compound) [1].

Column Equilibration After preparing the mobile phase, flush the column for at least 30 column volumes (or at least 30 minutes) to ensure stable baseline before running analytical samples [2].

The workflow for this analytical process is outlined below.

start Start HPLC Purification sp Sample Preparation: Ethanol-water extraction Filtration (0.45µm) start->sp col Column Selection: PFP or Polar-embedded C18 sp->col mp Mobile Phase: Water (0.1% H₃PO₄) / Methanol col->mp eq System Equilibration: >30 minutes mp->eq ana Analysis: Gradient Elution PDA Detection (~320 nm) eq->ana ts Troubleshooting ana->ts pq Poor Peak Shape? ts->pq pr Poor Retention? pq->pr No act2 Ensure Mobile Phase is Acidic (e.g., Phosphoric Acid) pq->act2 Yes act1 Add Ion-Pairing Reagent (e.g., Sodium Heptane Sulfonate) pr->act1 Yes pr->act2 No act1->eq act2->eq

Frequently Asked Questions

What is the best way to store this compound extracts and purified samples? While specific stability data for this compound is not provided in the search results, as a polyphenolic compound, it is generally advisable to store standard solutions and purified samples in the dark at low temperatures (e.g., -20°C) under inert gas to prevent oxidation [1].

My target peak is co-eluting with impurities. What can I do? Modify the mobile phase gradient to slow the elution around the retention time of your target peak. You can also try a different type of column, such as switching from a C18 to a PFP column, which offers different selectivity for aromatic and polar compounds [2].

Why is a PDA detector recommended for this purification? A Photodiode Array (PDA) detector is crucial because it captures the full UV-Vis spectrum of each peak as it elutes. You can compare the spectrum of your purified peak to published data for this compound or piceatannol to aid in confirmation of identity and check for peak purity, ensuring no impurities are co-eluting [1].

References

Scirpusin B cell culture contamination

Author: Smolecule Technical Support Team. Date: February 2026

A Guide to Cell Culture Contamination

Biological contamination is a major setback in cell culture, leading to unreliable data and loss of valuable time and resources. The table below summarizes the most common types of microbial contaminants and how to identify them [1] [2].

Contaminant Type Visual Signs (Macroscopic) Microscopic Appearance Common Effects on Culture
Bacteria Turbid (cloudy) culture medium; sometimes a thin surface film; rapid color change (yellow) of pH indicator [1] [3] [2]. Tiny, moving granules between cells; shapes can be spherical (cocci) or rod-shaped [1] [2]. Sharp pH drop; rapid cell death [3].
Yeast Culture becomes turbid; pH may remain stable initially but often increases with heavy contamination [1] [2]. Round or oval particles; some may show a budding process [1]. Culture overgrown by yeast cells; reduced cell health.
Mold Floating, fuzzy or fluffy patches; medium may become cloudy [1] [2]. Thin, thread-like filaments (hyphae); may have dense spore clusters [1]. Can form large mycelial networks; alters culture environment.
Mycoplasma No obvious visual changes; medium remains clear [1]. No definitive visual signs; may see small black dots; cells show slow growth, abnormal morphology [1]. Alters cell metabolism, gene expression, and viability; hard to detect without testing [3] [4].

The following flowchart outlines a systematic approach for identifying the type of contamination in your culture.

G Start Suspected Contamination Q1 Is the culture medium turbid or cloudy? Start->Q1 Q2 Does the medium have a sharp drop in pH (turns yellow)? Q1->Q2 Yes Q3 Under the microscope, are there filamentous structures? Q1->Q3 No A1 Likely Bacterial Contamination - Tiny moving granules - Rapid pH drop Q2->A1 Yes A2 Likely Yeast Contamination - Round/oval budding particles - Stable or increased pH Q2->A2 No Q4 Do cells show slow growth or abnormal morphology despite clear medium? Q3->Q4 No A3 Likely Mold Contamination - Thread-like hyphae - Fuzzy patches Q3->A3 Yes Q4->Start No A4 Suspect Mycoplasma Contamination - Confirm with detection kit - No visual turbidity Q4->A4 Yes

Prevention and Best Practices

Preventing contamination is always more effective than dealing with an outbreak. The cornerstone of prevention is consistent aseptic technique [5] [3].

  • Personal Protective Equipment (PPE) and Hood Care: Always wear a lab coat and gloves, and use a properly serviced cell culture hood [5]. Work well inside the hood, avoid blocking air vents, and wipe all surfaces and equipment with 70% ethanol or IMS before and after use [5].
  • Reagent and Labware Sterility: Use only sterile reagents and consumables. Aliquot media and solutions to avoid contaminating entire stocks [5] [3]. Sterilize labware via autoclaving when possible, or purchase pre-sterilized items [5].
  • Environmental Control: Clean incubators and water baths regularly. Change the water in incubator pans often and consider adding a copper sulfate solution to inhibit fungal growth [5] [1]. Minimize the time cultures spend outside the incubator or hood [5].
  • Routine Quality Control: Quarantine and test new cell lines for mycoplasma and other contaminants before introducing them to your main culture area [1] [3]. Perform routine mycoplasma testing every 1-2 months [1].

Decontamination and Rescue Protocols

When contamination strikes, a clear and decisive response is crucial. The workflow below details the steps for handling a contaminated culture, including a potential rescue attempt for irreplaceable samples.

G Start Contamination Detected Step1 1. Immediately isolate the contaminated culture Start->Step1 Step2 2. Identify the contaminant (use identification guide) Step1->Step2 Step3 3. Is the cell line irreplaceable? Step2->Step3 Step4 4. Discard culture and perform thorough decontamination: - Clean hood/incubator with ethanol - Discard all exposed reagents - Autoclave contaminated labware Step3->Step4 No Step5 5. Attempt Rescue Protocol (High risk, for critical cells only) Step3->Step5 Yes Sub1 a. Determine antibiotic/antimycotic toxicity for your cell line Step5->Sub1 Sub2 b. Culture cells for 2-3 passages with a high dose of the agent Sub1->Sub2 Sub3 c. Culture for 1 passage in antibiotic-free media Sub2->Sub3 Sub4 d. Culture for 4-6 passages in antibiotic-free media to confirm contamination is eliminated Sub3->Sub4

It is generally recommended to discard contaminated cultures to prevent the spread to other cells [1] [3]. Attempting a rescue should be a last resort for irreplaceable cell lines. Note that continuous use of antibiotics can lead to resistant strains and mask low-level infections like mycoplasma [2].

Frequently Asked Questions

How can I detect mycoplasma since it's invisible?

Mycoplasma does not cause turbidity or obvious pH changes. Look for subtle signs like a gradual slowdown in cell growth, abnormal cell morphology, or reduced viability [1] [4]. Confirm its presence using a commercial detection kit, such as a PCR-based test, which is the most reliable method [1].

Should I use antibiotics routinely in my culture media?

No. The continuous use of antibiotics and antimycotics is discouraged as it can promote the development of antibiotic-resistant strains and hide the presence of cryptic contaminants like mycoplasma [2]. It is better to rely on strict aseptic technique. Antibiotics should be reserved for short-term applications only [2].

What are the main sources of contamination in the lab?

Contamination can come from multiple sources, including [6] [3]:

  • The operator: Through lapses in aseptic technique.
  • The environment: Unfiltered airflow, dirty incubators or water baths.
  • Reagents and media: Non-sterile supplies or improperly aliquoted stocks.
  • The cell lines themselves: Cross-contamination with other cell lines or endogenous infections like mycoplasma.

References

Troubleshooting Guide: High Background in Western Blots

Author: Smolecule Technical Support Team. Date: February 2026

High background is a common issue where the entire membrane shows a strong signal, obscuring specific bands. The table below summarizes the primary causes and their solutions.

Problem Area Possible Cause Recommended Solution
Antibodies Concentration too high [1] [2] [3] Titrate and use the lowest effective concentration of primary and secondary antibodies [1] [2].
Secondary antibody non-specificity [1] Run control without primary antibody; use cross-adsorbed secondary antibodies [1] [4].
Blocking Ineffective or incompatible blocking agent [2] Use correct blocker (e.g., avoid milk with phospho-specific antibodies; use BSA) [1] [2]. Ensure sufficient concentration (1-5%) and time (1 hr at RT or overnight at 4°C) [1] [2].
Membrane & Handling Improper membrane handling [1] [2] Always handle membrane with gloves/tweezers; do not let it dry out [1] [2]. Activate PVDF membrane with methanol [1].
Membrane autofluorescence (fluorescent detection) [1] Use low-fluorescence PVDF or nitrocellulose membranes [1].
Washing Insufficient washing [1] [2] [3] Increase wash volume, duration, and number of changes. Use wash buffer with 0.05% Tween-20 [1] [2].
Detection Over-exposure [2] [3] Shorten substrate incubation and detection exposure time [2]. Capture multiple exposures to find the optimal signal [3].
Sample & Buffers Too much protein loaded [2] [4] Reduce total protein load per lane (e.g., 10-15 μg for cell lysate) [2].
Contaminated or old buffers [2] [3] Prepare fresh buffers and filter them before use [3].

Step-by-Step Protocol for Clean Western Blots

The following workflow integrates the key steps for minimizing background. You can use it as a checklist for your experiments.

western_workflow start Start Western Blot ab Antibody Optimization start->ab block Blocking ab->block ab_detail Titrate primary and secondary antibodies. Incubate at 4°C overnight to reduce background. ab->ab_detail wash Washing block->wash block_detail Use appropriate blocker: • BSA in TBS for phosphoproteins. • 5% non-fat milk for general use. Block for 1 hour at room temp. block->block_detail detect Detection wash->detect wash_detail Use large volumes of TBST with 0.05% Tween-20. Perform 3 washes, 5 min each with agitation. wash->wash_detail end Clean Blot detect->end detect_detail Remove excess ECL reagent. Find optimal exposure time; avoid over-exposure. detect->detect_detail

Key Experimental Considerations for Scirpusin B

When applying these guidelines to your work with This compound, consider these specific points:

  • Antibody Validation: Ensure your primary antibody has been validated for use in Western blotting under the specific conditions (e.g., denatured, reduced) of your experiment [4]. This is crucial for avoiding non-specific bands.
  • Sample Preparation: Since this compound is a stilbene derivative [5], be mindful of its potential sensitivity to light, heat, and oxidation. Prepare samples on ice with fresh protease and phosphatase inhibitors to prevent protein degradation that can cause smearing and high background [6] [7].
  • Buffer Compatibility: If this compound is dissolved in DMSO or ethanol, ensure the final solvent concentration in your loading sample is low enough (typically <1%) to not interfere with electrophoresis, as high solvent levels can distort protein bands [2].

Frequently Asked Questions

  • My blot is still too noisy after following these steps. What can I do? Consider switching your membrane type. Nitrocellulose membranes generally produce lower background than PVDF membranes [1]. You can also try a high-stringency wash with a high-salt buffer (e.g., with 500 mM NaCl) just before detection to remove weakly bound antibodies [1].

  • How can I tell if my secondary antibody is causing the background? Perform the control experiment mentioned in the table. Incubate your membrane with secondary antibody only (no primary antibody). If you see a high background, your secondary antibody is a likely culprit and needs further optimization or replacement [1] [4].

  • Why should I avoid milk when using phospho-specific antibodies? Non-fat dry milk contains casein, a phosphoprotein. Your anti-phosphoprotein antibody may bind to these phosphoproteins in the milk, creating a high background signal. In this case, BSA is a much safer blocking agent [1] [2].

References

Scirpusin's Mechanism of Action and Apoptosis Induction

Author: Smolecule Technical Support Team. Date: February 2026

Research on the closely related compound trans-Scirpusin A (TSA) provides a model for how Scirpusin compounds may induce apoptosis. The diagram below illustrates the key signaling pathways involved based on studies of TSA in colorectal cancer cells [1].

G TSA Trans-Scirpusin A (TSA) AMPK AMPK Activation (p-AMPK ↑) TSA->AMPK Apoptosis Apoptosis TSA->Apoptosis direct induction mTORC1 mTORC1 Inhibition (p-p70S6K ↓) AMPK->mTORC1 inhibits Autophagy Autophagy Induction (LC3-I → LC3-II ↑) mTORC1->Autophagy relieves inhibition of Autophagy->Apoptosis leads to

Key cellular events in TSA-induced apoptosis include chromatin condensation, DNA fragmentation, and exposure of "eat-me" signals like phosphatidylserine on the cell surface [1] [2].

Core Apoptosis Assay Methodologies

For detecting the apoptosis induced by compounds like Scirpusin, several standard assays are commonly used. The table below summarizes three key methodologies.

Assay Type Key Target/Principle Typical Readout Application with Scirpusin-like Compounds
Caspase-3/7 Activity [3] Activation of executioner caspases Luminescence or Fluorescence (from cleaved substrate) Confirmed for TSA; indicated by increased activity [1].
Annexin V / Propidium Iodide (PI) [4] Externalized PS (Annexin V) and loss of membrane integrity (PI) Flow Cytometry or Fluorescence Microscopy Directly applicable; TSA increased Annexin V/PI double-positive cells [1].
TUNEL Assay [2] DNA fragmentation (late apoptosis) Fluorescence Microscopy Directly applicable; TSA treatment resulted in TUNEL-positive cells [1].

Troubleshooting Guide & FAQs

Here are solutions to common issues researchers face when running apoptosis assays, compiled from general best practices.

Poor or Inconsistent Signal
  • Problem: Low signal-to-noise ratio in caspase or TUNEL assays.
  • Solution: Include a positive control (e.g., cells treated with 10 µM camptothecin for 4 hours [2]) to verify assay performance. For caspase assays, ensure the lytic reagent makes sufficient contact with all cells, especially in 3D cultures [3]. Titrate the compound concentration and incubation time, as effects can be dose-dependent [5].
High Background in Fluorescence Detection
  • Problem: Excessive non-specific fluorescence.
  • Solution: Optimize dye concentrations and include unstained and single-stained controls for proper gating in flow cytometry [4]. For Annexin V assays, keep cells on ice after staining to arrest the apoptotic process and prevent further degradation [4].
Viability Assay Interference
  • Problem: Test compounds interfering with assay chemistry.
  • Solution: Be aware that colored compounds can quench signals, and DMSO concentration should typically be kept below 1% to avoid effects on cell health and assay chemistry [3]. Consider using a luminescent-based assay (e.g., Caspase-Glo 3/7) which is generally less susceptible to fluorescent interference and offers higher sensitivity [3].

Experimental Protocol: Annexin V/PI Staining for Flow Cytometry

This is a detailed protocol for a fundamental apoptosis assay, adaptable for testing Scirpusin B [4].

  • Sample Preparation: Harvest approximately 1 x 10⁶ to 5 x 10⁷ cells/mL after treatment with your test compound. Wash the cells once with cold PBS by centrifugation.
  • Buffer Preparation: Dilute the provided 5X Annexin V binding buffer 1:5 with distilled water to make 1X working solution.
  • Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer.
    • Add 1 µL of Annexin V FL Conjugate and 1 µL of Propidium Iodide (PI) to the cell suspension.
    • Prepare single-stain controls for gating: one tube with Annexin V only, and one tube with PI only.
  • Incubation: Incubate the tubes for 15-30 minutes at room temperature in the dark.
  • Analysis: After incubation, add 400 µL of 1X binding buffer to each tube. Keep the samples on ice and analyze by flow cytometry within one hour.
    • Use the single-stain controls to set up compensation and gating.
    • Interpretation:
      • Viable cells: Annexin V⁻ / PI⁻
      • Early Apoptotic cells: Annexin V⁺ / PI⁻
      • Late Apoptotic/Dead cells: Annexin V⁺ / PI⁺

References

Key Factors for Scirpusin B Extraction Yield

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the critical parameters that significantly influence the extraction efficiency of Scirpusin B and related stilbenes.

Factor Impact on Yield Optimal Condition / Note Citation
Raw Material Preparation Particle size reduction increases surface area, enhancing solvent contact and mass transfer. Smaller particle size; location of phenolics in the seed may allow for richer extracts via simple granulometric separation. [1]
Extraction Technique Pressurized Liquid Extraction (PLE) enables higher temperatures, improving solubility and kinetics. PLE at 70°C, 90°C, and 110°C; higher temperatures (110°C) can achieve significantly higher yields in the falling extraction rate period. [1]
Solvent Selection Solvent polarity must match the target compound's polarity for efficient dissolution. Ethanol is highly effective for Piceatannol (this compound precursor); Hydro-alcoholic mixtures are used for initial extraction. [2] [3]
Quality by Design (QbD) A systematic approach to understand and optimize factors that critically affect the extraction process. Use of Design of Experiments (e.g., Box-Behnken Design) to optimize multiple variables simultaneously for maximum yield and purity. [3]

Detailed Experimental Protocols

Here are detailed methodologies for two effective extraction approaches.

Protocol 1: Pressurized Liquid Extraction (PLE)

This method uses high temperature and pressure to achieve rapid and efficient extraction [1].

  • Raw Material Preparation: Start with passion fruit bagasse (the residue after juice extraction, containing seeds and pulp). Dry the bagasse and reduce its particle size through milling. A smaller, uniform particle size is critical for consistent results.
  • Equipment Setup: Load the dried, milled material into a PLE extraction cell. Ensure the cell is equipped to handle the required temperature and pressure.
  • Extraction Parameters:
    • Solvent: Use a polar solvent such as ethanol or a hydro-ethanol mixture.
    • Temperature: Explore a range from 70°C to 110°C. Research indicates that yields can be significantly higher at 110°C during the falling extraction rate period.
    • Pressure: Maintain pressure high enough to keep the solvent in a liquid state at the operating temperature (typically 50-200 bar).
    • Time: Conduct kinetic studies; extraction curves typically show Constant Extraction Rate (CER), Falling Extraction Rate (FER), and Diffusion-Controlled (DC) periods.
  • Extraction and Collection: Pass the pre-heated solvent through the extraction cell under the set conditions. Collect the extract in a vial and evaporate the solvent under reduced pressure to obtain a concentrated extract.

The workflow for this PLE process is as follows:

G Start Start: Passion Fruit Bagasse A Dry and Mill Raw Material Start->A B Load into PLE Extraction Cell A->B C Set PLE Parameters: • Solvent: Ethanol/Hydro-ethanol • Temperature: 70-110°C • Pressure: 50-200 bar B->C D Perform Extraction C->D E Collect Crude Extract D->E F Concentrate via Solvent Evaporation E->F End Final: Concentrated Extract F->End

Protocol 2: Hydro-Alcoholic Extraction & Isolation

This conventional method is used to isolate this compound from passion fruit seeds, often as a precursor to further purification [2] [4] [3].

  • Sample Preparation: Collect passion fruit seeds from industrial waste. Clean, dry, and de-oil them using non-polar solvents like hexane in a Soxhlet apparatus. Grind the de-oiled seeds into a fine powder.
  • Hydro-Alcoholic Extraction: Subject the de-oiled seed powder to reflux extraction with a 50% ethanol (v/v) in water solution. Filter the mixture to remove solid residues.
  • Fractionation and Purification:
    • Concentrate the filtrate under vacuum and fractionate it using solvents of varying polarity (e.g., hexane, ethyl acetate).
    • The ethyl acetate fraction is typically rich in stilbenes.
    • Further purify this fraction using techniques like column chromatography (e.g., silica gel) or preparative HPLC to isolate pure this compound.
  • Identification: Identify the isolated compound using NMR and Mass Spectroscopy to confirm its structure as this compound [2].

Frequently Asked Questions (FAQs)

Q1: My this compound yield is low even with high-temperature PLE. What could be wrong?

  • A: First, verify your raw material preparation. Ensure the passion fruit seed or bagasse is thoroughly dried and milled to a consistently fine particle size. Inefficient grinding is a common bottleneck. Second, check the location of the phenolic compounds in your specific raw material; a simple granulometric separation after milling might allow you to concentrate a fraction richer in this compound before extraction [1].

Q2: Which extraction technique is better, PLE or conventional reflux?

  • A: PLE generally offers advantages in speed, solvent consumption, and yield. It maintains the solvent in a liquid state at high temperatures, leading to higher solubility and faster mass transfer. One study demonstrated that increasing the PLE temperature from 70°C to 110°C resulted in significantly higher global yields when the process entered the falling extraction rate period [1]. Conventional reflux is more accessible but may be less efficient.

Q3: How can I systematically optimize my extraction process beyond one-factor-at-a-time experiments?

  • A: Implement a Quality by Design (QbD) approach. Use a Design of Experiments (DoE) model like the Box-Behnken Design (BBD) to simultaneously optimize multiple variables (e.g., solvent concentration, temperature, time). This statistical method helps you understand interaction effects between factors and identify a robust "design space" for optimal yield, making the process more reliable and efficient [3].

Q4: Beyond yield, what other metrics should I monitor during extraction optimization?

  • A: It is crucial to track the biological activity and purity of your final extract. A high yield is meaningless if the target compound is degraded or inactive. For this compound, common assays include:
    • In-vitro Antioxidant Activity: ORAC (Oxygen Radical Absorbance Capacity) assay [1].
    • Enzyme Inhibition: α-Glucosidase and α-amylase inhibitory assays for anti-diabetic potential [2].
    • Anticancer Activity: Anti-proliferative assays on relevant cell lines (e.g., oral squamous cell carcinoma) [2].

References

Frequently Asked Questions (FAQs) and Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: My extracts from passion fruit peel have low polyphenol yield and poor antioxidant activity. What could be the issue? This is often related to the choice of extraction method and solvent.

  • Solution: Consider using Solid-State Fermentation (SSF) as a pre-treatment. Research shows that fermenting the peel with fungi or bacteria before extraction can significantly increase the bioavailability of polyphenols. One study recorded a 414% enhancement in total phenolic content after SSF pretreatment, which also improved the extract's thermal stability and bioaccessibility [1].
  • Optimize your solvent system. For conventional extraction, a mixture of acetone and water (7:3 ratio) has been identified as particularly effective for recovering polyphenols from passion fruit peel. Using the correct solvent can greatly impact the yield of polar phenolic compounds [2].

Q2: How can I improve the antibacterial selectivity of my passion fruit peel extract? Antibacterial selectivity, where the extract inhibits pathogenic bacteria but not beneficial ones, is a valuable property.

  • Solution: Evidence suggests that the fermentation of peel not only increases phenolic content but also contributes to a reduction in pH. This combination has been linked to improved antibacterial selectivity. The fermented peel extract demonstrated opposite effects on three pathogenic versus three beneficial bacteria, which was associated with selective effects on cell membrane permeability [1].

Q3: What are the most efficient modern methods for extracting bioactive compounds from passion fruit waste? While conventional methods exist, emerging technologies offer higher efficiency and better yields.

  • Recommended Methods: The following modern techniques have shown great promise, not only for passion fruit but for fruit waste in general [3] [4]:
    • Ultrasound-Assisted Extraction (UAE)
    • Microwave-Assisted Extraction (MAE)
    • Pressurized Liquid Extraction (PLE)
  • Evidence of Efficacy: A comparative study on plant by-products found that PLE and MAE yielded polyphenol contents of 3000 mg GAE/kg and 2000 mg GAE/kg, respectively, significantly outperforming conventional methods [5].

Experimental Protocols for Key Analyses

Here are detailed methodologies for two critical procedures based on the search results.

Protocol 1: Enhanced Bioactive Compound Recovery via Solid-State Fermentation (SSF) and Extraction

This combined protocol is highly effective for maximizing the recovery of polyphenols.

  • 1. Sample Preparation: Clean and dry fresh passion fruit peels at 55°C for 48 hours. Grind the dried peels into a fine powder and sieve to ensure uniform particle size [6].
  • 2. Solid-State Fermentation: Use the peel powder as a substrate for fermentation. Inoculate with a suitable microbial strain (e.g., Penicillium verruculosum has been used for enzyme production on passion fruit peel). Maintain optimal moisture and temperature conditions for the specific strain for several days [1] [7].
  • 3. Post-Fermentation Processing: After fermentation, the biomass can be dried again to halt microbial activity.
  • 4. Ultrasound-Assisted Extraction (UAE):
    • Solvent: Use an acetone-water (7:3) solution [2].
    • Equipment: An ultrasonic bath or probe sonicator.
    • Procedure: Mix the fermented peel powder with the solvent. Subject the mixture to ultrasound under optimized parameters (e.g., power, time, solid-to-liquid ratio) as determined by Response Surface Methodology [1].
  • 5. Separation: Centrifuge the extract to separate the solid residue. Collect the supernatant, which is your concentrated bioactive extract [1].

The workflow for this protocol is as follows:

G Start Start: Fresh Passion Fruit Peel Step1 1. Sample Preparation (Dry at 55°C & Grind) Start->Step1 Step2 2. Solid-State Fermentation (Inoculate & Incubate) Step1->Step2 Step3 3. Post-Fermentation Processing (Dry Biomass) Step2->Step3 Step4 4. Ultrasound-Assisted Extraction (Solvent: Acetone-Water 7:3) Step3->Step4 Step5 5. Separation (Centrifuge & Collect Supernatant) Step4->Step5 End Final: Bioactive-Rich Extract Step5->End

Protocol 2: Determination of Total Phenolic Content (TPC) via Folin-Ciocalteu Method

This is a standard quantitative method for assessing polyphenol content in your extracts.

  • 1. Reagent Preparation: Prepare the Folin-Ciocalteu reagent, sodium carbonate solution, and a gallic acid standard for the calibration curve [2].
  • 2. Extraction for TPC: If testing a solid sample, perform a primary extraction. A recommended approach is to macerate or vortex the passion fruit peel powder with an acetone-water (7:3) solvent. Repeat the extraction 2-3 times to ensure complete recovery. Combine the supernatants after centrifugation [2].
  • 3. Reaction:
    • Mix a small volume of the extract (or standard) with diluted Folin-Ciocalteu reagent.
    • After several minutes, add a sodium carbonate solution.
    • Incubate the mixture in the dark for 2 hours for full color development [2].
  • 4. Measurement and Calculation:
    • Measure the absorbance of the blue-colored complex at 765 nm using a spectrophotometer.
    • Calculate the Total Phenolic Content from the gallic acid standard curve and express it as mg of Gallic Acid Equivalents (GAE) per gram of dry weight (mg GAE/g d.w.) of the sample [2].

Quantitative Data Summary

The table below consolidates key quantitative findings from recent studies to aid in benchmarking your experimental results.

Analysis Parameter Reported Value Sample Type & Conditions Citation
Total Phenolic Content (TPC) 7.2 ± 0.1 mg GAE/g d.w. Peel, acetone-water (7:3) extraction [2]
TPC Enhancement 414% increase Peel, after Solid-State Fermentation + UAE [1]
Antioxidant Activity (ORAC) 2403 ± 519 µmol TE/g d.w. Peel extract [2]
Pectin Yield 46% Yellow passion fruit peel [6]
Total Dietary Fiber Up to 71.79 g/100 g Passion fruit peel [8]
Soluble Dietary Fiber 20.51% Passion fruit peel [5]

Key Bioactive Compounds and Their Pathways

The research highlights several key bioactive compounds in passion fruit waste. The metabolic relationships and extraction valorization pathway can be visualized as follows:

G PFW Passion Fruit Waste (Peel, Seeds) Bioactive Key Bioactive Compounds PFW->Bioactive Polyphenols Polyphenols Bioactive->Polyphenols Pectin Pectin & Soluble Dietary Fiber Bioactive->Pectin Effects Biological Effects & Applications Polyphenols->Effects SubPolyphenols • Piceatannol (Stilbenoid) • Gallic Acid • Quercetin • Kaempferol • Epicatechin Polyphenols->SubPolyphenols Pectin->Effects SubEffects • Antioxidant Activity • Antibacterial Selectivity • Anti-inflammatory • Prebiotic Effects • Gut Health Modulation Pectin->SubEffects

References

Scirpusin B: Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Section Description
Compound Profile Key chemical and property data of Scirpusin B.
Extraction Protocols Detailed, step-by-step methodologies for obtaining this compound from natural sources.
Reported Bioactivities A summary of evidenced biological effects for research guidance.
Troubleshooting & FAQ Solutions to common problems encountered during research.
Compound Profile

The following table summarizes the key identifiers and properties of this compound as reported in the literature [1].

Property Value / Description
CAS Number 69297-49-0
Molecular Formula C₂₈H₂₂O₈
Molecular Weight 486.47 g/mol
IUPAC Name Not fully specified in sources; described as a dimeric stilbene, specifically a dimer of Piceatannol.
Bioactivity Summary Antioxidant, antitumor, antifungal, insecticidal, plant growth inhibitory, anti-adipogenic [1] [2].
Detailed Experimental Protocols

Here are two published methods for extracting this compound from plant materials.

  • Protocol 1: Extraction from Passion Fruit (Passiflora edulis) Seeds [3] This protocol focuses on recycling agricultural waste from juice production.

    • Source Material: Obtain seeds and rinds from passion fruit juice processing.
    • Preparation: Wash and dry the seeds. De-oil them and grind into a powder.
    • Successive Extraction: Reflux the de-oiled seed powder with 50% ethanol (50E) or 95% ethanol (95E). These extracts (S-50EE and S-95EE) showed the most potent neuroprotective activities in the cited study.
    • Identification: this compound and Piceatannol were identified within these active ethanol extracts.
  • Protocol 2: Extraction from Cyperus rotundus Rhizomes [2] This method produces an extract standardized for total stilbenoids, including this compound.

    • Source Material: Use coarse powder from dried, pulverized Cyperus rotundus rhizomes.
    • Defatting: Extract the powder with three volumes of heptane or hexane. Heat under reflux for 3 hours, then filter and discard the hydrocarbon-soluble fraction.
    • Active Compound Extraction: Take the spent material and extract it with three volumes of methanol. Heat under reflux for 3 hours, then filter to obtain the methanol-soluble fraction.
    • Partitioning: Solubilize the methanol fraction in aqueous methanol and successively partition it with ethyl acetate.
    • Final Product: The resulting ethyl acetate fraction (CRE) is standardized to contain Scirpusin A, this compound, and Piceatannol, totaling 5% stilbenoids.
Reported Bioactivities and Experimental Models

The bioactivities of this compound have been investigated in various models, as summarized below.

Bioactivity Experimental Model / Assay Key Findings / Outcome Citation
Neuroprotective In vitro: Anti-acetylcholinesterase (AChE) assay; SH-SY5Y cell line treated with Aβ₂₅₋₃₅ or H₂O₂. In vivo: Scopolamine-induced ICR mice. Inhibited AChE (IC₅₀ = 62.9 μM); reduced amyloid-β aggregation; improved learning in passive avoidance test [3]. [3]
Anti-adipogenic In vitro: Differentiated 3T3-L1 adipocytes. In vivo: High-fat-diet-induced obese mice; a randomized, double-blind, placebo-controlled human clinical trial (90 days). Reduced adipogenesis in vitro (IC₅₀ ~9.39 μg/mL for CRE extract); reduced weight gain and improved lipid profile in mice and humans [2]. [2]
Antioxidant Described as a "dimeric antioxidant" from its isolation source. Basis for its investigation in various oxidative stress-related conditions [1]. [1]
Vasorelaxant Ex vivo: Rat aorta blood vessel model. Showed nitric oxide-dependent vasorelaxation activity [3]. [3]
Troubleshooting Guides & FAQs
  • Low Extraction Yield

    • Problem: The amount of this compound obtained from the plant material is low.
    • Solution: Ensure you are using the correct plant part (e.g., passion fruit seeds, C. rotundus rhizomes). Confirm that the raw material is properly dried and powdered to maximize surface area. Adhere strictly to the sequential extraction steps (defatting before polar solvent extraction) to remove unwanted lipids.
  • Instability of the Compound

    • Problem: this compound degrades during storage or processing.
    • Solution: Store the purified compound or extract at -20°C for long-term storage (several years) or -80°C for stock solutions in solvent (one year) [1]. Shipping is typically done on blue ice. This compound is a polyphenolic compound, so protecting it from light, heat, and oxygen is crucial.
  • Difficulty in Reproducing Bioactivity

    • Problem: Experimental results from cell-based assays are inconsistent.
    • Solution: Standardize the extract. The Cyperus rotundus study used an extract standardized to 5% total stilbenoids, which is critical for reproducibility [2]. Confirm the solubility and concentration of your test compound in the assay medium. For in vivo studies, the cited research used a dosage of 40 mg/kg for pure this compound in mice [3].
Experimental Workflow Visualization

The following diagram illustrates the logical workflow for researching this compound, from sourcing to activity validation, based on the protocols described above.

cluster_source Sourcing & Preparation cluster_activity Activity Assessment S1 1. Select Source Material S2 2. Prepare Raw Material S1->S2 P1 Passion Fruit Seeds S2->P1 P2 C. rotundus Rhizomes S2->P2 EP1 Defat -> Ethanol Extract P1->EP1 Protocol 1 EP2 Defat -> Methanol -> Ethyl Acetate Fraction P2->EP2 Protocol 2 E1 3. Extract & Purify A1 4. Analyze & Validate E1->A1 Standardize EP1->E1 EP2->E1 B1 5. Test Bioactivity A1->B1 AM e.g., Anti-AChE Anti-Aβ Aggregation B1->AM AO e.g., Anti-Adipogenic (in vitro & in vivo) B1->AO

Navigating Current Research Gaps

The existing protocols provide a solid starting point for laboratory-scale research. To scale up production, you will likely need to explore advanced techniques not detailed in the search results I obtained:

  • Advanced Extraction Technologies: Investigate methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and efficiency at larger scales.
  • Synthetic Biology: A promising long-term strategy is the heterologous biosynthesis of this compound. This involves engineering microorganisms like yeast or bacteria with the plant-derived enzymes (e.g., stilbene synthases, cytochrome P450s, and peroxidases) responsible for synthesizing this compound and its precursor, Piceatannol.
  • Improved Purification: Scaling up will require moving beyond simple solvent partitioning to techniques like preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolation.

References

Scirpusin B Purity Assessment: Methods & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Here are detailed protocols for key experiments used to identify and quantify Scirpusin B, which form the basis for purity assessment.

Experiment Protocol Description Key Parameters & Quantitative Data

| HPLC Analysis for Quantification [1] | An ethyl acetate extract of Cyperus rotundus was analyzed. Piceatannol was used as a chemical marker for standardization, and the method was validated. | - Column: Not specified.

  • Mobile Phase: Not specified.
  • Detection: Not specified.
  • Piceatannol Content: 1.61% w/w in the extract.
  • Linearity (for Piceatannol): R² = 0.9998.
  • Accuracy: 98.67-107.97% recovery.
  • Precision: <1.1% CV. | | UHPLC-MS/MS for Identification & Quantification [2] | Used for identification and quantification of stilbenes in defatted passion fruit bagasse extracts obtained via pressurized liquid extraction (PLE). | - System: UHPLC-MS/MS.
  • Quantified Compound: Piceatannol.
  • Key Yield: 18.590 mg of piceatannol per gram of dried, defatted bagasse (under optimal PLE conditions). | | LC-ESI-MS/QTOF-MS for Phytochemical Analysis [1] | Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/QTOF-MS) was used for untargeted metabolite profiling, identifying this compound based on its mass. | - Ionization Mode: Negative.
  • Observed Signal for this compound: m/z 515.1346 [M + HCOO]⁻.
  • Characteristic MS/MS Fragments: 375.0868 (C₂₂H₁₅O₆⁻), 241.0504 (C₁₄H₉O₄²•⁻). |

The experimental workflow for the HPLC-based assessment of this compound purity can be visualized as follows:

Start Start: Plant Extract Sample HPLC HPLC Analysis Start->HPLC MS MS Detection (Optional) HPLC->MS For identification and confirmation DataAnalysis Data Analysis HPLC->DataAnalysis For quantification MS->DataAnalysis End Purity Assessment DataAnalysis->End

Frequently Asked Questions & Troubleshooting

Q1: What are the expected HPLC purity levels for commercially available this compound?

  • A: Research-grade cis-Scirpusin B is available with a documented purity of ≥98% (HPLC) [3]. This serves as a good benchmark for what is achievable through purification.

Q2: I cannot detect this compound in my passion fruit seed extract. What could be wrong?

  • A: The extraction and analysis method is critical. One study found that Soxhlet extraction with ethanol or acetone completely failed to detect piceatannol or resveratrol, likely due to the degradation of these heat-sensitive stilbenes during the 8-hour process [4]. In contrast, ultrasound-assisted extraction successfully identified these compounds [4]. Please verify that your extraction protocol uses mild conditions.

Q3: How should I store my this compound standard or purified extract to maintain its purity?

  • A: To ensure stability, this compound should be stored as a standard chemical. It is recommended to be kept at -20°C in dark conditions to prevent degradation [3].

Q4: Besides passion fruit, what other plant sources contain this compound?

  • A: While passion fruit (Passiflora edulis) seeds are a well-documented source [5] [6], this compound has also been identified in the rhizomes of Cyperus rotundus (nut grass) through LC-MS analysis [1]. This may provide an alternative source for your research.

Key Takeaways for Your Research

  • HPLC is the Gold Standard: HPLC, often coupled with UV or Mass Spectrometry detection, is the most referenced and reliable method for quantifying this compound and assessing its purity.
  • Mind the Extraction: The choice of extraction technique (e.g., ultrasound vs. Soxhlet) dramatically impacts the yield and detectability of this compound. Opt for low-temperature methods.
  • Validate Your Method: When developing an HPLC method, ensure it is validated for parameters like linearity, accuracy, and precision, as demonstrated in the research [1].

References

Scirpusin B vs. Piceatannol: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Piceatannol Scirpusin B Key Experimental Findings & Context
Chemical Structure Monomeric stilbene (3,3',4,5'-tetrahydroxy-trans-stilbene) [1] [2] Dimer of piceatannol [3] [4] The dimeric structure of this compound is associated with its enhanced potency [3].
Antioxidant Activity Potent activity [3] [1] Greater activity than piceatannol [3] In a DPPH radical scavenging assay, this compound exhibited more potent antioxidant effects [3].
Vasorelaxant Effect Significant, endothelium-dependent effect [3] Stronger effect than piceatannol [3] In rat thoracic aorta, this compound caused stronger vasorelaxation, which was mediated by endothelial NO [3].
Anti-acetylcholinesterase (AChE) IC₅₀: 258.9 μM [4] IC₅₀: 62.9 μM [4] This compound was over 4 times more potent than piceatannol in inhibiting AChE, a target for Alzheimer's disease [4].
Cognitive Improvement Effective in improving learning behavior [4] Effective in improving learning behavior [4] In scopolamine-induced amnesiac mice, both compounds demonstrated significant cognitive improvement in passive avoidance tests [4].
Neuroprotection Provides neuroprotective effects [4] Provides neuroprotective effects [4] Extracts rich in these compounds protected SH-SY5Y cells (a neuronal model) from amyloid-β and H₂O₂-induced damage [4].
Primary Natural Source Passion fruit seeds (highest abundance), grapes, berries [3] [5] [2] Passion fruit seeds [3] [4] Piceatannol is found in significantly higher amounts in passion fruit seeds than resveratrol [5]. This compound is the second major polyphenol in these seeds [3].

Experimental Protocols for Key Findings

The comparative data is derived from standardized laboratory experiments. Here are the methodologies for some key activities:

  • Antioxidant Activity (DPPH Assay): This common in vitro test measures a compound's ability to scavenge stable free radicals. A reduction in the DPPH solution's purple color indicates antioxidant potential. This compound showed a higher radical scavenging capacity than piceatannol in this assay [3].
  • Vasorelaxant Effect: This effect is tested ex vivo on isolated rat thoracic aorta rings pre-contracted with a substance like phenylephrine. The degree of relaxation is measured. The role of the endothelium and nitric oxide (NO) is investigated by removing the endothelium or using inhibitors. This compound induced a more potent relaxation that was dependent on NO released from the endothelium [3].
  • Anti-Acetylcholinesterase (AChE) Activity: The inhibitory activity is measured by monitoring the hydrolysis of a substrate like acetylthiocholine by AChE enzyme. The IC₅₀ value (concentration needed to inhibit 50% of enzyme activity) is calculated, with a lower IC₅₀ indicating higher potency. This compound's IC₅₀ of 62.9 μM demonstrated significantly stronger inhibition than piceatannol (258.9 μM) [4].

Mechanisms of Action: Vasorelaxation Pathway

The vasorelaxing effects of both compounds, with this compound being more potent, are primarily mediated through the endothelium-derived nitric oxide (NO) pathway. The following diagram illustrates this signaling mechanism.

G compound This compound / Piceatannol eNOS Endothelial NO Synthase (eNOS) compound->eNOS  Activates NO Nitric Oxide (NO) eNOS->NO  Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC  Activates cGMP cGMP sGC->cGMP  Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG  Activates relaxation Vascular Smooth Muscle Relaxation PKG->relaxation  Leads to

Conclusion for Researchers

  • For Drug Development: this compound's superior activity profile makes it a highly attractive candidate for further investigation into cardiovascular diseases and neurodegenerative conditions like Alzheimer's.
  • Considerations for Research: A key challenge is that this compound is found in lower quantities in nature compared to piceatannol. Advanced extraction techniques, such as sequential high-pressure extraction, are being explored to efficiently obtain it from passion fruit processing waste [6] [7].

References

Scirpusin B comparative α-amylase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Inhibitory Data

The table below summarizes the available experimental data for Scirpusin B and other natural and synthetic inhibitors. A key finding is that this compound is reported as a strong α-glucosidase inhibitor, though a specific IC₅₀ value is not provided in the available source [1].

Inhibitor Name Inhibitor Type α-Amylase Inhibition (IC₅₀) α-Glucosidase Inhibition (IC₅₀) Source / Study Details
This compound Natural (Stilbenoid trimer) Information Missing "Strong" inhibitor (specific IC₅₀ not stated) [1] Cyperus rotundus roots; in vitro assay [1]
Acarbose Synthetic Drug 83.33 ± 0.34 µg/mL [2] 34.216 µM [3] Reference drug used in multiple studies [2] [3]
2,3-dichloroIndolinone Synthetic (Oxindole) 42.449 µM [3] 35.266 µM [3] In vitro and in silico study [3]
Swietenia mahagoni Seed Extract Natural (Plant Extract) 214 ± 4 µg/mL [4] Did not reach 50% inhibition [4] Ethanol extract; in vitro assay [4]
Momordica charantia Leaf Extract Natural (Plant Extract) 274 ± 5 µg/mL [4] Did not reach 50% inhibition [4] Ethanol extract; in vitro assay [4]
Phyllanthus amarus Ethanol Extract Natural (Plant Extract) 36.05 ± 4.01 µg/mL [2] Information Missing In vitro assay against porcine pancreatic amylase [2]

Experimental Methodologies

The data presented are derived from standardized in vitro (test tube) enzyme inhibition assays, which are a primary method for initial screening of anti-diabetic potential.

  • α-Glucosidase Inhibition Assay: This is a common spectrophotometric method. The enzyme (often from Saccharomyces cerevisiae yeast), the inhibitor (e.g., plant extract or compound), and a substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside/PNPG) are mixed and incubated. The reaction is stopped, and the amount of product (p-nitrophenol) is measured by its absorbance. The percentage inhibition and IC₅₀ value are then calculated [1] [3].
  • α-Amylase Inhibition Assay: This method is similar in principle. The enzyme (from porcine pancreas or human saliva), inhibitor, and starch substrate are incubated. The reaction is stopped, and the amount of remaining starch or generated reducing sugars (like maltose) is quantified, often using a reagent like 3,5-dinitrosalicylic acid (DNS). The inhibition percentage and IC₅₀ are calculated from this data [4] [3] [5].
  • Advanced Screening for this compound: The study that identified this compound used an immobilized enzyme affinity fishing approach. The α-glucosidase enzyme was chemically fixed onto beads, which were then incubated with the plant extract. Compounds with high affinity for the enzyme (like this compound) bound to it, were captured, and then released for identification using UHPLC-QTOF-MS analysis [1].

Research Workflow for Natural Inhibitors

The following diagram illustrates the general workflow for discovering and evaluating a natural α-glucosidase inhibitor like this compound, from initial screening to mechanistic studies.

Start Ethnobotanical Lead (e.g., Cyperus rotundus) A Plant Extraction (Solvent: 80% Methanol) Start->A B Primary Screening (e.g., Immobilized Enzyme Affinity Fishing) A->B C Active Compound Identification (UHPLC-QTOF-MS Analysis) B->C D Compound Isolation C->D E In Vitro Bioassay (Enzyme Inhibition & IC₅₀) D->E F In Silico Studies (Molecular Docking & Dynamics) E->F G In Vivo Validation (Animal Models) F->G End Lead Compound for Drug Development G->End

How to Deepen the Comparison

To thoroughly evaluate this compound's potential, the following information would be needed, which is currently absent from the search results:

  • Its specific IC₅₀ value against α-glucosidase for quantitative comparison with acarbose and other inhibitors.
  • Its IC₅₀ value against α-amylase to assess its potential for reducing side effects compared to broad-spectrum inhibitors like acarbose.
  • Results from in vivo studies (animal models or clinical trials) to confirm efficacy and safety in a whole organism.
  • Data on selectivity and mechanism, showing how specifically it binds to α-glucosidase over α-amylase.

References

Scirpusin B α-glucosidase inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental data on α-glucosidase inhibition from recent studies.

Compound / Extract Biological Source IC₅₀ Value Notes
Scirpusin B Cyperus conglomeratus 1331 ± 6.22 µg/mL [1] Also referred to as (E)-scirpusin B in the study [1].
Cyperusphenol A (Stilbene trimer) Cyperus conglomeratus 1097 ± 5.34 µg/mL (α-amylase) [1] Provided for comparison; this compound showed stronger activity against a different enzyme, α-amylase [1].
Stilbenoid-rich Extract (CRE) Cyperus rotundus 9.39 µg/mL (in anti-adipogenesis assay) [2] CRE is standardized to 5% total stilbenoids (Scirpusin A, this compound, Piceatannol); IC₅₀ is for a related, but different, bioactivity [2].

Experimental Context and Protocols

Understanding the experimental methods is crucial for interpreting the data.

  • Source and Isolation: The this compound data was obtained from an ethyl acetate extract of Cyperus conglomeratus plant material. The compound was isolated and identified using advanced techniques like 1D/2D NMR and HR-ESI-MS [1].
  • Enzyme Inhibition Assay: The standard protocol for determining IC₅₀ values involves incubating the enzyme α-glucosidase (from Saccharomyces cerevisiae) with the test compound and a substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG). The reaction is carried out in a phosphate buffer (pH 6.8), and the inhibitory activity is measured by tracking the release of p-nitrophenol, which is monitored spectrophotometrically. The IC₅₀ is the concentration that causes a 50% reduction in enzyme activity [3] [4].
  • Comparative Activity: While the provided data shows a specific IC₅₀ for this compound, another study that used an affinity fishing approach identified several stilbenoid oligomers from Cyperus rotundus as "strong α-glucosidase inhibitors," though it did not report a specific IC₅₀ for this compound [3].

Research Workflow for Natural Product Inhibitors

The diagram below outlines the key stages involved in discovering and validating a natural α-glucosidase inhibitor like this compound.

G start Start: Plant Material Selection A Extraction and Fractionation start->A B Activity Screening (e.g., α-glucosidase assay) A->B C Bioassay-Guided Isolation B->C D Compound Identification (NMR, HR-ESI-MS) C->D E In-depth Bioactivity Profiling (IC₅₀, enzyme kinetics) D->E F In vitro & In vivo Models E->F G Mechanism of Action Studies (e.g., Molecular Docking) F->G

Interpretation and Research Implications

  • Comparative Potency: The IC₅₀ value for this compound is in the microgram per milliliter range. In contrast, a study on Cyperus rotundus identified several stilbenoid trimers reported as "potent" inhibitors, suggesting that the degree of oligomerization (e.g., dimer vs. trimer) may influence activity [3].
  • Broader Therapeutic Potential: Research on this compound is not limited to diabetes. Studies highlight its multi-functional bioactivity, including anti-acetylcholinesterase effects relevant to Alzheimer's disease, anti-aggregation properties against amyloid-β peptides, and demonstrated neuroprotective and anti-obesity potential in models [5] [6] [2]. This broad profile enhances its value as a natural product lead.
  • Role of Standardized Extracts: The anti-obesity clinical study used a Cyperus rotundus extract (CRE) standardized to 5% total stilbenoids, including this compound [2]. This suggests that for product development, this compound may be most effective as part of a synergistic mixture of related compounds.

References

Scirpusin B: Source, Structure, and Documented Bioactivities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and scientifically documented effects of Scirpusin B. Please note that the listed activities are not related to antibacterial effects.

Attribute Description
Chemical Class Stilbenoid dimer; a dimer of Piceatannol [1]
Natural Sources Passion fruit (Passiflora edulis) seeds [2] [1], Seedy bananas (e.g., Musa itinerans, Ensete glaucum) [3]

| Documented Bioactivities | • Antioxidant: Potent free radical scavenging activity [1]. • Neuroprotective: Anti-acetylcholinesterase (AChE) activity and improved learning in mouse models [2]. • Vasorelaxant: Induces vasodilation in rat aortic rings [1]. • Enzyme Inhibition: Inhibits α-glucosidase and acetylcholinesterase [3]. |

Experimental Protocols for Key Bioactivities

While the search did not yield protocols for antibacterial testing, the methodologies for its documented activities can provide a research foundation.

  • Anti-Acetylcholinesterase (AChE) Activity Assay [2]: This is a standard spectrophotometric assay.

    • Reaction Mixture: Recombinant human AChE is incubated with acetylthiocholine iodide as the substrate and 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) as the colorizing agent.
    • Inhibition Test: this compound is added to the reaction mixture.
    • Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored at 412 nm. The rate of reaction in the presence of this compound is compared to a control without the inhibitor.
    • Calculation: The IC₅₀ value (concentration causing 50% inhibition) for this compound was reported to be 62.9 μM [2].
  • HPTLC-Bioautography for Enzyme Inhibition [3]: This method combines separation with direct activity detection.

    • Separation: Plant extracts are applied and separated on a High-Performance Thin-Layer Chromatography (HPTLC) plate.
    • Development: The plate is developed with a mobile phase (e.g., chloroform-methanol-acetone-formic acid).
    • Enzyme Assay: The developed plate is sprayed with a solution of the target enzyme (e.g., α-glucosidase or acetylcholinesterase) and a substrate that produces a colored product.
    • Detection: Inhibitors like this compound appear as clear, colorless zones against a colored background, indicating where enzyme activity was blocked.

Research Pathway for Antibacterial Investigation

The absence of data on this compound's antibacterial spectrum presents a clear opportunity for new research. The following workflow outlines a systematic approach to fill this knowledge gap:

cluster_1 Experimental Phase start Start: this compound Antibacterial Investigation step1 1. Compound Sourcing step2 2. Antibacterial Screening step1->step2 method1 Extract & purify from known sources (e.g., Passion fruit seeds) step1->method1 Has isolation capability? method2 Procure from commercial chemical suppliers step1->method2 Needs pure compound step3 3. Mechanism of Action Study step2->step3 assay1 Disk Diffusion or Broth Microdilution against Gram+ and Gram- panels step2->assay1 Initial Spectrum assay2 Determine Minimum Inhibitory Concentration (MIC) step2->assay2 Quantitative Results step4 4. Data Analysis & Reporting step3->step4 moa1 e.g., SEM/TEM for morphological changes step3->moa1 Cell Wall/Membrane? moa2 e.g., In silico docking, metabolomic profiling step3->moa2 Molecular Target? out1 Generate antibacterial spectrum table step4->out1 Compare vs. known antibiotics out2 Define MIC, MoA, and spectrum of activity step4->out2 Publish findings

References

Anticancer Activity of Scirpusin B at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental data validating the anticancer properties of Scirpusin B.

Cancer Type / Biological Activity Experimental Model Key Findings / Efficacy Proposed Primary Mechanism(s) of Action

| Oral Squamous Cell Carcinoma (OSCC) | SAS & TTN human oral cancer cell lines [1] | - Inhibited cell proliferation (83-95%) [1]

  • Induced cell death (40.26-44.3% in 72 h) [1]
  • Inhibited colony formation [1] | Suppression of cancer hallmark proteins: TNF-α, survivin, COX-2, cyclin D1, and VEGF-A [1] | | Lung Cancer (NCI-H522 cells) | NCI-H522 & HCT116 human cancer cell lines [2] | Suppressed cancer cell proliferation more effectively in cells with high GLO I expression [2] | Inhibition of Glyoxalase I (GLO I) activity, an enzyme involved in cancer cell survival [2] | | General Anticancer Pathways | In vitro biochemical and cell-based assays [1] | - Inhibited α-amylase & α-glucosidase (potential anti-diabetic effect) [1]
  • Profound antibacterial activity [1] | Enzyme inhibition; potential indirect anticancer effects through metabolic regulation and anti-pathogen activity [1] | | Neuroprotective & Cognitive Enhancement | Scopolamine-induced amnesiac ICR mice [3] | Improved learning behavior in passive avoidance tests [3] | Anti-acetylcholinesterase activity; anti-amyloid-β aggregation; neuroprotection against oxidative stress [3] |

Details of Experimental Protocols

The methodologies from key studies provide insight into how these findings were validated.

  • Cell-based Viability and Proliferation Assays [1]: Cytotoxicity and anti-proliferative effects were measured using established assays like MTT or WST-1. OSCC cells were treated with varying concentrations of this compound for 24-72 hours. The PI-FACS assay was used to quantify the percentage of dead cells by measuring DNA fragmentation [1].
  • Clonogenic Assay [1]: This method tested the long-term reproductive potential of cancer cells after this compound treatment. A small number of cells were seeded and allowed to grow into colonies for 1-3 weeks. A significant reduction in the number and size of colonies indicated the compound's efficacy in preventing cancer regrowth [1].
  • Western Blot Analysis [1]: This technique was used to probe the molecular mechanisms. Proteins were extracted from treated and untreated cancer cells, separated by gel electrophoresis, and transferred to a membrane. The membrane was then incubated with specific antibodies against proteins like TNF-α, survivin, COX-2, cyclin D1, and VEGF-A to detect changes in their expression levels [1].
  • Enzyme Inhibition Assays [1] [2]: To measure the inhibition of enzymes like α-amylase, α-glucosidase, and GLO I, purified enzymes were incubated with this compound and their respective substrates. The rate of the enzymatic reaction in the presence of the compound was measured spectrophotometrically and compared to a control to determine the IC50 value (concentration needed for 50% inhibition) [1] [2].

Proposed Signaling Pathway for this compound in OSCC

The diagram below illustrates the multi-target mechanism of this compound against Oral Squamous Cell Carcinoma, as revealed through experimental data.

G This compound Mechanism in Oral Squamous Cell Carcinoma cluster_legend ScirpusinB This compound TNF_alpha TNF-α ScirpusinB->TNF_alpha Suppresses Survivin Survivin ScirpusinB->Survivin Suppresses COX_2 COX-2 ScirpusinB->COX_2 Suppresses Cyclin_D1 Cyclin D1 ScirpusinB->Cyclin_D1 Suppresses VEGF_A VEGF-A ScirpusinB->VEGF_A Suppresses Apoptosis Induces Apoptosis (Programmed Cell Death) TNF_alpha->Apoptosis Leads to Survivin->Apoptosis Leads to Survival Blocks Cell Survival COX_2->Survival Leads to Proliferation Inhibits Cell Proliferation Cyclin_D1->Proliferation Leads to Angiogenesis Inhibits Angiogenesis VEGF_A->Angiogenesis Leads to

Interpretation of Findings and Research Context

  • Source and Significance: this compound is primarily isolated from the waste (seeds) of Passiflora edulis (passion fruit), adding value to an agricultural by-product [1] [3]. This aligns with the growing interest in sustainable sources for bioactive compounds.
  • Multi-Target Mechanism: The evidence suggests this compound does not rely on a single target. Its ability to simultaneously suppress multiple hallmark cancer proteins (TNF-α, survivin, COX-2, cyclin D1, VEGF-A) explains its potent effect on inducing apoptosis and inhibiting proliferation and angiogenesis [1]. This multi-target profile is a desirable feature in modern oncology drug discovery.
  • Research Context and Comparisons: While the data for this compound is promising, research on its isomer, Trans-Scirpusin A, provides a useful parallel. Studies on Trans-Scirpusin A demonstrated in vivo antitumor effects in a colorectal cancer model by activating AMPK, inducing autophagy and apoptosis, and modulating the tumor immune microenvironment [4]. This suggests the Scirpusin chemical class holds broad therapeutic potential.

References

Experimental Confirmation of Cyclin D1 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 study isolated Scirpusin B from passion fruit (Passiflora edulis Var. flavicarpa*) seeds and demonstrated its ability to suppress cyclin D1 protein levels in oral squamous cell carcinoma (OSCC) cells [1].

Key Experimental Data and Methodology:

Aspect Experimental Details
Experimental Model Two human oral squamous cell carcinoma (OSCC) cell lines: SAS and TTN [1].
Treatment Cells were treated with isolated this compound [1].
Key Method Western blot analysis was used to detect and quantify protein expression levels [1].
Core Finding This compound treatment led to significant suppression of cyclin D1 protein expression [1].

| Associated Effects | • Inhibition of cancer cell proliferation. • Suppression of other cancer-related proteins (TNF-α, survivin, COX-2, VEGF-A) [1]. |

The experimental workflow below outlines the key steps from compound isolation to mechanistic confirmation.

workflow Start Start: Passion Fruit Seed Waste Step1 Hydro-alcoholic Extraction Start->Step1 Step2 Fractionation and Column Chromatography Step1->Step2 Step3 Isolation of this compound Step2->Step3 Step4 Identification via NMR and Mass Spectroscopy Step3->Step4 Step5 In Vitro Bioactivity Testing Step4->Step5 Step6 Western Blot Analysis Step5->Step6 Step7 Result: Cyclin D1 Suppression Confirmed Step6->Step7

Context for Researchers

  • Natural Source and Analogue: this compound is a stilbene dimer found in passion fruit seeds [2] [1]. Its monomeric unit, Piceatannol, has also been shown to reduce cyclin D1 protein levels in prostate cancer cell lines, providing supporting evidence for the activity of this chemical family [3].
  • Broader Therapeutic Potential: Beyond cyclin D1 inhibition, this compound exhibits other therapeutically relevant activities, including inhibition of carbohydrate-digestive enzymes (α-amylase, α-glucosidase) and antibacterial effects, which may be of interest for multi-functional drug development [1].

References

Reported Activities of Scirpusin B and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

While direct TNF-α inhibition data for Scirpusin B is limited, available research and studies on closely related compounds highlight several potential mechanisms of action.

Compound Biological Activity Proposed Mechanism / Context Source / Model
This compound Anti-acetylcholinesterase [1] Inhibits AChE enzyme (IC₅₀: 62.9 μM) [1] In vitro assay
Vasorelaxing effect [1] Induces nitric oxide-dependent vasorelaxation [1] Rat aorta model
Antioxidant & Neuroprotection [1] Found in extracts that reduce cognitive impairment [1] Scopolamine-induced mouse model
Trans-Scirpusin A (TSA) Anti-tumor & Immunomodulation [2] Increases TNF-α mRNA in tumor tissue; reduces Tregs and MDSCs [2] Colorectal cancer mouse model
Piceatannol (this compound monomer) Anti-acetylcholinesterase [1] Inhibits AChE enzyme (IC₅₀: 258.9 μM) [1] In vitro assay
Cyperus rotundus Extract (contains this compound) Antioxidant & Anti-diabetic [3] Contains Scirpusin A & B, piceatannol; activates AMPK, inhibits Akt/GSK3β [3] L6 myotubes & 3T3-L1 adipocytes

Experimental Protocols in Related Research

The following methodologies are from studies that identified or investigated this compound and its analogs, which can serve as a reference for future experimental design.

  • Extraction and Identification from Passion Fruit Seeds [1]: De-oiled seed powders were successively extracted using 95% ethanol, 50% ethanol, and hot water. The 95% and 50% ethanol extracts were found to contain this compound and piceatannol. These compounds were identified and their biological activities (like anti-AChE) were tested in vitro.
  • Anti-tumor Immunity and Microenvironment Study (for TSA) [2]: In a syngeneic mouse model, colorectal cancer (Her2/CT26) cells were transplanted. Mice were treated with TSA or a vehicle control. Tumor growth was measured, and tumor tissues were analyzed for TNF-α mRNA levels by RT-PCR. The populations of immunosuppressive cells (Tregs and MDSCs) in the spleen and tumor tissue were analyzed by flow cytometry.
  • Glucose Uptake and Signaling Pathway Analysis (for Cyperus rotundus extract) [3]: An ethyl acetate extract of C. rotundus rhizomes, containing this compound and other stilbenoids, was applied to L6 myotubes and 3T3-L1 adipocytes. Glucose transporter (GLUT4 and GLUT1) expression and cellular localization were investigated via immunoblotting. Key proteins in the insulin and AMPK signaling pathways (p-Akt/Akt, p-AMPKα/AMPKα) were analyzed to elucidate the mechanism.

Mechanistic Insights and Signaling Pathways

The biological activities of this compound and related stilbenoids are complex. The diagram below outlines the signaling pathway of TNF-α, a key player in autoimmune diseases, to illustrate a potential target area [4].

TNF_Alpha_Signaling TNF-α Signaling Pathway in Autoimmune Disease TNF_Alpha TNF_Alpha TNFR1 TNFR1 TNF_Alpha->TNFR1 Complex_I Complex I (Plasma Membrane) TNFR1->Complex_I Complex_II Complex IIa/b/c (Cytoplasm) TNFR1->Complex_II NF_kB_MAPK NF-κB & MAPK Activation Complex_I->NF_kB_MAPK Cell_Death Apoptosis / Necroptosis Complex_II->Cell_Death Outcomes Pro-inflammatory Cytokine Production Cell Survival/Proliferation Inflammation Cell Death NF_kB_MAPK->Outcomes Cell_Death->Outcomes

Based on the gathered research, the potential mechanisms of this compound and related compounds can be visualized in the following experimental workflow, which synthesizes the methods from the cited studies.

Scirpusin_Research_Flow Proposed Research Workflow for this compound Start Plant Material (Seeds, Rinds, Rhizomes) Step1 Extraction & Purification (Solvent extraction, HPLC) Start->Step1 Step2 In Vitro Bioactivity Screening Step1->Step2 A1 Anti-AChE Assay Step2->A1 A2 Anti-oxidant Assay (DPPH) Step2->A2 A3 Cell-based Assays (e.g., Cytokine measurement) Step2->A3 Step3 Mechanism Investigation M1 Immunoblotting (Signaling pathways) Step3->M1 M2 Flow Cytometry (Immune cell population) Step3->M2 M3 Gene Expression (RT-PCR) Step3->M3 Step4 In Vivo Validation V1 Disease Models (e.g., Cancer, Cognitive impairment) Step4->V1 A1->Step3 A2->Step3 A3->Step3 M1->Step4 M2->Step4 M3->Step4

Interpretation and Research Implications

The search results indicate that while this compound is a compound of growing interest, a direct comparative study on its TNF-α inhibitory activity is not yet available. The existing data provides strong clues for its potential:

  • Indirect Anti-inflammatory Potential: The finding that Trans-Scirpusin A increases TNF-α mRNA in a tumor microenvironment suggests a complex, context-dependent role for this class of compounds, potentially stimulating immune cells to attack tumors [2]. This differs from simple inhibition but highlights an immunomodulatory effect.
  • Neuroinflammation Connection: The anti-acetylcholinesterase and neuroprotective activities of this compound are highly relevant [1]. As neuroinflammation, driven by cytokines like TNF-α, is a key aspect of neurodegenerative diseases, this represents a promising and plausible pathway for its action.
  • A Known Source for Further Study: Confirmation that this compound can be isolated from Cyperus rotundus provides a validated source for researchers seeking to procure or extract the compound for future experiments [3].

References

Scirpusin B standard antioxidant comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Antioxidant Data Comparison

Compound / Assay DPPH Radical Scavenging (IC₅₀ or Result) Other Relevant Activities (IC₅₀ or Result) Citation

| Scirpusin B | Showed greater activity than Piceatannol [1] | AChE Inhibition: 62.9 μM [2] Vasorelaxant Effect: Significant, endothelium-dependent [1] | | | Piceatannol | Potent activity, less than this compound [1] | AChE Inhibition: 258.9 μM [2] Vasorelaxant Effect: Significant, less than this compound [1] | | | Tellimagrandin II| Not Quantified | AChE Inhibition: Dose-dependent [2] | [2] | | Vitisin A | Not Quantified | AChE Inhibition: Active [2] | [2] |

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational experiments, here are the methodologies cited in the literature.

  • DPPH Radical Scavenging Assay [1]: This is a standard method to measure a compound's ability to act as a free radical scavenger. The antioxidant activity of the compounds was measured using an in vitro 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. The results are typically expressed as the concentration required to scavenge 50% of the DPPH radicals (IC₅₀), with a lower IC₅₀ indicating higher potency.

  • In Vitro Acetylcholinesterase (AChE) Inhibition Assay [2]: This assay tests the potential of a compound to improve symptoms of neurodegenerative diseases like Alzheimer's by increasing acetylcholine levels. The anti-acetylcholinesterase activity of the compounds was tested using recombinant human acetylcholinesterase (rhAChE). The 50% inhibitory concentrations (IC₅₀) for this compound and Piceatannol were determined to be 62.9 μM and 258.9 μM, respectively, indicating this compound is a more potent AChE inhibitor [2].

  • Ex Vivo Vasorelaxation Assay [1]: This experiment evaluates a compound's effect on blood vessels, which is relevant for cardiovascular health. The vasorelaxant effects of the compounds were determined ex vivo on isolated rat thoracic aorta. Both this compound and Piceatannol showed significant vasorelaxant effects in endothelium-intact aortas, with this compound being more potent. The relaxation was found to be induced via nitric oxide (NO) derived from the endothelium [1].

Biological Pathways and Workflow

To better visualize the potential neuroprotective mechanisms of this compound identified in the research, the following diagram integrates the key biological pathways and experimental workflow.

ScirpusinB This compound Antioxidant Antioxidant Activity ScirpusinB->Antioxidant AChE_Inhibit AChE Inhibition ScirpusinB->AChE_Inhibit AB_Agg_Inhibit Aβ Aggregation Inhibition ScirpusinB->AB_Agg_Inhibit Neuroprot Neuroprotective Effects Antioxidant->Neuroprot ROS ROS Antioxidant->ROS Neutralizes AChE_Inhibit->Neuroprot ACh Acetylcholine (ACh) AChE_Inhibit->ACh Preserves AB_Agg_Inhibit->Neuroprot AB Amyloid-Beta (Aβ) AB_Agg_Inhibit->AB Reduces Cog_Improve Cognitive Improvement Neuroprot->Cog_Improve Scopolamine Scopolamine Model Cog_Improve->Scopolamine Mitigates Deficit NeuronDeath Neuronal Cell Death ROS->NeuronDeath AB->NeuronDeath

The diagram above illustrates how this compound's multi-target biological activities contribute to its overall neuroprotective and cognitive-enhancing effects, as demonstrated in animal models [2].

Conclusion

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

7

Exact Mass

486.13146766 Da

Monoisotopic Mass

486.13146766 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Sano S, Sugiyama K, Ito T, Katano Y, Ishihata A. Identification of the strong vasorelaxing substance scirpusin B, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds. J Agric Food Chem. 2011 Jun 8;59(11):6209-13. doi: 10.1021/jf104959t. Epub 2011 May 13. PubMed PMID: 21526844.
2: Maruki-Uchida H, Kurita I, Sugiyama K, Sai M, Maeda K, Ito T. The protective effects of piceatannol from passion fruit (Passiflora edulis) seeds in UVB-irradiated keratinocytes. Biol Pharm Bull. 2013;36(5):845-9. PubMed PMID: 23649341.
3: Viganó J, Aguiar AC, Moraes DR, Jara JLP, Eberlin MN, Cazarin CBB, Maróstica MR Junior, Martínez J. Sequential high pressure extractions applied to recover piceatannol and scirpusin B from passion fruit bagasse. Food Res Int. 2016 Jul;85:51-58. doi: 10.1016/j.foodres.2016.04.015. Epub 2016 Apr 16. PubMed PMID: 29544852.
4: Kobayashi K, Ishihara T, Khono E, Miyase T, Yoshizaki F. Constituents of stem bark of Callistemon rigidus showing inhibitory effects on mouse alpha-amylase activity. Biol Pharm Bull. 2006 Jun;29(6):1275-7. PubMed PMID: 16755033.
5: Sim Y, Choi JG, Gu PS, Ryu B, Kim JH, Kang I, Jang DS, Oh MS. Identification of Neuroactive Constituents of the Ethyl Acetate Fraction from Cyperi Rhizoma Using Bioactivity-Guided Fractionation. Biomol Ther (Seoul). 2016 Jul 1;24(4):438-45. doi: 10.4062/biomolther.2016.091. PubMed PMID: 27350341; PubMed Central PMCID: PMC4930289.
6: Yang GX, Zhou JT, Li YZ, Hu CQ. Anti-HIV bioactive stilbene dimers of Caragana rosea. Planta Med. 2005 Jun;71(6):569-71. PubMed PMID: 15971132.
7: Arraki K, Totoson P, Decendit A, Badoc A, Zedet A, Jolibois J, Pudlo M, Demougeot C, Girard-Thernier C. Cyperaceae Species Are Potential Sources of Natural Mammalian Arginase Inhibitors with Positive Effects on Vascular Function. J Nat Prod. 2017 Sep 22;80(9):2432-2438. doi: 10.1021/acs.jnatprod.7b00197. Epub 2017 Aug 24. PubMed PMID: 28837342.

Explore Compound Types